Oxilorphan
Description
Structure
3D Structure
Properties
CAS No. |
42281-59-4 |
|---|---|
Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(1S,9R,10S)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol |
InChI |
InChI=1S/C20H27NO2/c22-16-6-5-15-11-18-20(23)8-2-1-7-19(20,17(15)12-16)9-10-21(18)13-14-3-4-14/h5-6,12,14,18,22-23H,1-4,7-11,13H2/t18-,19+,20-/m1/s1 |
InChI Key |
STBZIDOIKQNFCQ-HSALFYBXSA-N |
SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC5)C=C(C=C4)O)O |
Isomeric SMILES |
C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CC5)C=C(C=C4)O)O |
Canonical SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC5)C=C(C=C4)O)O |
Appearance |
Solid powder |
Other CAS No. |
42281-59-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-N-cyclopropylmethyl-3,14-dihydroxymorphinan oxilorphan oxilorphan hydrochloride oxilorphan hydrochloride, (+-)-isomer oxilorphan hydrochloride, (9alpha,13alpha,14alpha)-isomer oxilorphan tartrate (2:1), (R-(R*,R*))-isomer oxilorphan tartrate, (R-(R*,R*))-isomer oxilorphan, (+-)-isomer oxilorphan, (14alpha)-(+-)-isomer oxilorphan, (14alpha)-isome |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Oxilorphan on Opioid Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Oxilorphan is a synthetic morphinan (B1239233) derivative, structurally related to other opioid modulators like naloxone (B1662785) and naltrexone.[1] Developed as a narcotic antagonist, it was investigated for the treatment of opioid addiction but was never commercially marketed.[2][3] Its clinical development was halted primarily due to a complex pharmacological profile that includes significant side effects such as dysphoria and hallucinations.[2][3]
This technical guide provides a detailed examination of this compound's mechanism of action at the molecular level, focusing on its interactions with the primary opioid receptors: mu (μ), kappa (κ), and delta (δ). This compound is characterized by a unique and complex profile, acting as a potent antagonist at the μ-opioid receptor (MOR) while simultaneously being a partial agonist at the κ-opioid receptor (KOR).[2] This dual activity is central to both its intended therapeutic action and its limiting side effects. This document outlines its receptor binding and functional activity, the resultant signaling cascades, and the standard experimental protocols used to characterize such compounds.
Pharmacological Profile at Opioid Receptors
Data Presentation: Binding Affinity
The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), determined through competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Receptor Selectivity |
| Mu (μ) Opioid | This compound | Data not available in cited literature | High affinity; potent antagonist activity.[1][2] |
| Kappa (κ) Opioid | This compound | Data not available in cited literature | High affinity; partial agonist activity.[2] |
| Delta (δ) Opioid | This compound | Data not available in cited literature | Lower affinity compared to μ and κ receptors is inferred. |
Data Presentation: Functional Activity
Functional activity is assessed by measuring the downstream cellular response to receptor activation. Key parameters include the half-maximal effective concentration (EC50), which measures potency, and the maximum effect (Emax), which measures efficacy relative to a full agonist.
| Receptor Subtype | Ligand | Activity Type | Potency (EC50) | Efficacy (Emax) |
| Mu (μ) Opioid | This compound | Antagonist / Weak Partial Agonist | Data not available in cited literature | Data not available in cited literature |
| Kappa (κ) Opioid | This compound | Partial Agonist | Data not available in cited literature | Data not available in cited literature |
| Delta (δ) Opioid | This compound | Not well characterized; generally considered inactive at therapeutic doses. | Data not available in cited literature | Data not available in cited literature |
Summary of Pharmacological Profile:
-
At the Mu-Opioid Receptor (MOR): this compound acts primarily as a competitive antagonist, with a potency comparable to that of naloxone.[1][2] This action blocks the effects of MOR agonists like morphine and heroin, which formed the basis for its investigation in addiction treatment. Some studies also note weak partial agonist effects at the MOR, which can manifest as mild opioid-like symptoms such as miosis and nausea in some subjects.[2]
-
At the Kappa-Opioid Receptor (KOR): this compound is a partial agonist.[2] Activation of the KOR is known to produce effects that are distinct from MOR activation, including dysphoria, sedation, and psychotomimetic (hallucinatory) effects.[2] These KOR-mediated actions were the primary cause of the adverse side effects that limited this compound's clinical utility.[2][3]
Mechanism of Action and Cellular Signaling Pathways
Opioid receptors are members of the G-protein coupled receptor (GPCR) superfamily. The MOR and KOR subtypes primarily couple to inhibitory G-proteins of the Gi/Go family. The binding of a ligand initiates a conformational change in the receptor, leading to a cascade of intracellular events.
Canonical Gi/Go-Coupled Signaling:
-
G-Protein Activation: An agonist binds to the receptor, causing it to activate its associated heterotrimeric G-protein (Gαβγ). This promotes the exchange of Guanosine Diphosphate (B83284) (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit.
-
Subunit Dissociation: The Gα-GTP and Gβγ subunits dissociate from each other and from the receptor.
-
Effector Modulation: Both dissociated subunits can modulate downstream effectors:
-
Gαi/o-GTP: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).
-
Gβγ: Directly interacts with and modulates ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization. It also inhibits N-type voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.
-
The net effect of this signaling cascade is a reduction in neuronal excitability and the inhibition of neurotransmitter release from presynaptic terminals, which underlies the analgesic and other central nervous system effects of opioids.
This compound's Differential Signaling Effects
This compound's mixed pharmacological profile means it modulates these pathways differently depending on the receptor subtype.
-
At the MOR: As an antagonist, this compound binds to the receptor but does not induce the conformational change necessary for G-protein activation. It occupies the binding site, thereby blocking endogenous ligands or exogenous agonists from activating the receptor and initiating the signaling cascade.
-
At the KOR: As a partial agonist, this compound binds to the receptor and induces a sub-maximal level of G-protein activation compared to a full agonist. It produces a dampened version of the canonical signaling cascade, leading to a limited reduction in cAMP and limited modulation of ion channels. This partial activation is sufficient to produce the characteristic dysphoric and psychotomimetic effects associated with KOR signaling.
Experimental Protocols for Pharmacological Characterization
The determination of a compound's pharmacological profile, like that of this compound, relies on standardized in vitro assays. The following sections detail the methodologies for two foundational experiments.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand of known affinity from the target receptor.
Methodology:
-
Receptor Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing a high concentration of the human opioid receptor subtype of interest (μ, κ, or δ). Protein concentration is quantified using a standard method like a BCA assay.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains:
-
Receptor Membranes: A fixed amount of the prepared cell membranes.
-
Radioligand: A fixed concentration of a high-affinity radioligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR). The concentration is typically at or below the radioligand's dissociation constant (Kd).
-
Test Compound (this compound): A range of concentrations of the unlabeled test compound are added to compete for binding.
-
Controls:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a non-radiolabeled antagonist (e.g., naloxone) to occupy all specific binding sites.
-
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Termination and Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound radioactivity.
-
Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated: Specific Binding = Total Binding - Non-specific Binding.
-
A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound.
-
Non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins, which is one of the earliest events in GPCR signaling. It is used to determine the potency (EC50) and efficacy (Emax) of a compound and to differentiate between agonists, partial agonists, and antagonists.
Methodology:
-
Receptor Preparation: Cell membranes expressing the opioid receptor of interest are prepared as described for the binding assay.
-
Assay Setup: In a 96-well plate, the following are added:
-
Receptor Membranes: A fixed amount of protein.
-
GDP: Guanosine diphosphate is added to ensure G-proteins are in their inactive state at the start of the assay.
-
Test Compound (this compound): A range of concentrations are added.
-
[³⁵S]GTPγS: A fixed concentration of the non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, is added to initiate the reaction. When the receptor is activated by an agonist, the G-protein releases GDP and binds [³⁵S]GTPγS.
-
Controls:
-
Basal Binding: No test compound is added.
-
Non-specific Binding: A high concentration of unlabeled GTPγS is added.
-
Positive Control: A known full agonist (e.g., DAMGO for MOR) is used to determine the maximum possible stimulation.
-
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration, similar to the binding assay, to separate the G-protein-bound [³⁵S]GTPγS from the free radiolabel.
-
Quantification: Radioactivity on the filters is measured via scintillation counting.
-
Data Analysis:
-
Specific [³⁵S]GTPγS binding is calculated and plotted against the log concentration of the test compound.
-
For Agonists/Partial Agonists: Non-linear regression is used to fit a sigmoidal dose-response curve, from which the EC50 (potency) and Emax (efficacy, relative to the full agonist) are determined. A partial agonist will have an Emax significantly lower than a full agonist.
-
For Antagonists: The assay is run with a fixed concentration of a known agonist in the presence of varying concentrations of the antagonist (this compound at MOR). The antagonist will produce a rightward shift in the agonist's dose-response curve, from which its inhibitory constant (Kb) can be calculated.
-
Conclusion
This compound exhibits a complex mechanism of action characterized by a dual and opposing pharmacological profile at the two principal opioid receptors involved in central nervous system effects. Its potent antagonism at the μ-opioid receptor gives it the ability to block the effects of opioids like heroin, a desirable property for an anti-addiction therapeutic. However, this is intrinsically coupled with its partial agonism at the κ-opioid receptor. The KOR-mediated signaling, even at a sub-maximal level, is sufficient to induce significant and undesirable psychotomimetic side effects, including dysphoria and hallucinations.[2] These adverse effects ultimately led to the discontinuation of its clinical development.[3] The study of this compound serves as a critical case study for drug development professionals, illustrating the profound impact that functional selectivity and mixed receptor profiles can have on the therapeutic potential and viability of a drug candidate.
References
- 1. This compound (l-N-cyclopropylmethyl-3,14-dihydroxymorphinan): a new synthetic narcotic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clinical trial in post-addicts with this compound (levo-BC-2605): a new narcotic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical and Pharmacological Properties of (-)-17-(Cyclopropylmethyl)-morphinan-3,14-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-17-(Cyclopropylmethyl)-morphinan-3,14-diol is a morphinan (B1239233) derivative structurally related to the potent opioid receptor antagonist, Naltrexone (B1662487). It is recognized primarily as a process-related impurity and potential metabolite in the synthesis and metabolism of Naltrexone.[1][2] As with many active pharmaceutical ingredient (API) related compounds, understanding its chemical properties, potential synthesis pathways, and pharmacological profile is critical for drug development, quality control, and safety assessment.[1] This document provides a comprehensive technical overview of the known and inferred properties of this compound, including detailed experimental methodologies and pathway visualizations relevant to its class.
Chemical and Physical Properties
Direct experimental data for (-)-17-(Cyclopropylmethyl)-morphinan-3,14-diol is not extensively available in peer-reviewed literature. However, its fundamental properties can be calculated, and context can be derived from closely related morphinan structures.
| Property | Value | Source / Method |
| IUPAC Name | (4R,4aR,7S,7aR,12bS)-3-(cyclopropylmethyl)-2,3,4,4a,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,14-diol | Nomenclature |
| Synonyms | N-Cyclopropylmethyl-14-hydroxydihydronormorphine, Naltrexone Impurity A (colloquial) | Literature |
| Molecular Formula | C₂₀H₂₅NO₃ | Calculation |
| Molecular Weight | 343.42 g/mol | Calculation |
| Canonical SMILES | C1CC1CN2CCC34C5C2CC6=C(C3=C(C=C6)O)O[C@H]5[C@@]4(C=C1)O | Structure |
| Predicted XLogP3 | 2.1 | Computational Model |
| Predicted Melting Point | Not available. For comparison, Naltrexone: 168-170 °C; Normorphine: 273 °C.[3] | Comparative Analysis |
| Predicted Boiling Point | Not available. For comparison, a related impurity has a predicted boiling point of 621.5 °C.[2] | Comparative Analysis |
| Appearance | Expected to be a solid at room temperature.[3][4] | Physical State |
Experimental Protocols
The protocols described below are representative of the methods used for the synthesis, isolation, and characterization of morphinan derivatives and their impurities.
Synthesis and Isolation Workflow
(-)-17-(Cyclopropylmethyl)-morphinan-3,14-diol is not typically synthesized as a primary target but arises as a byproduct. The primary route to its formation is during the synthesis of Naltrexone from Noroxymorphone (B159341).
a) N-Alkylation of Noroxymorphone (Naltrexone Synthesis): The synthesis of Naltrexone involves the N-alkylation of noroxymorphone with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide.[5] This reaction is typically performed in the presence of a non-protic solvent like N-ethyl-2-pyrrolidone and an acid scavenger (e.g., potassium bicarbonate).[5]
Side Reaction: The formation of (-)-17-(Cyclopropylmethyl)-morphinan-3,14-diol likely occurs from the reduction of the 6-keto group of the Naltrexone product or an intermediate. This can happen if reducing agents are present or under certain catalytic conditions.
b) Isolation and Purification: Impurities from the synthesis mixture are typically isolated and purified using chromatographic techniques.
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Stationary Phase: C18 reverse-phase column.
-
Mobile Phase: A gradient of aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength between 210-280 nm.
-
Outcome: Fractions containing the impurity of interest are collected, combined, and the solvent is removed to yield the purified compound. This process is standard for obtaining reference standards for analytical validation.[1][6]
Structural Characterization
Once isolated, the structure of the compound is confirmed using a suite of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework. Key signals would include the cyclopropyl (B3062369) protons, the morphinan skeleton protons, and the absence of a ketone signal, replaced by signals corresponding to a hydroxylated carbon at the 6-position (if applicable, though the target molecule is a diol at positions 3 and 14).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. Fragmentation patterns can further help confirm the structure.
-
Purity Analysis: The purity of the isolated standard is confirmed using HPLC, typically aiming for ≥95% for use as a reference standard.[7]
Pharmacological Characterization
The pharmacological activity of morphinan derivatives is assessed through a series of in vitro and in vivo assays to determine their affinity, efficacy, and functional effects at opioid receptors.
a) Radioligand Competition Binding Assay: This assay determines the binding affinity (Ki) of the compound for different opioid receptor subtypes (μ, δ, κ).
-
Preparation: Cell membranes from CHO or HEK-293 cells stably expressing a specific human or mouse opioid receptor subtype are used.[7]
-
Procedure: Membranes are incubated with a specific radioligand (e.g., [³H]naloxone for MOR) and varying concentrations of the test compound.[7]
-
Measurement: The amount of radioligand displaced by the test compound is measured by liquid scintillation counting. The Ki value is calculated from the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
b) [³⁵S]GTPγS Functional Assay: This assay measures the functional efficacy of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate G-protein activation.
-
Procedure: Receptor-expressing cell membranes are incubated with GDP, the test compound, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[8][9]
-
Mechanism: Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The incorporation of [³⁵S]GTPγS is proportional to the level of G-protein activation.
-
Outcome: The results determine the EC₅₀ (potency) and Eₘₐₓ (maximal effect) relative to a known full agonist, classifying the compound's efficacy.[7]
c) Calcium Mobilization Assay: This assay is used for cells co-transfected with an opioid receptor and a promiscuous G-protein (like Gαqi5) that links receptor activation to intracellular calcium release.[8][10]
-
Procedure: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10]
-
Measurement: Upon addition of the test compound, changes in intracellular calcium are measured using a fluorescence plate reader.
-
Application: This provides another measure of functional agonism or antagonism. Antagonists are identified by their ability to block the calcium flux induced by a known agonist.[10][11]
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis, isolation, and characterization of a morphinan-related compound like (-)-17-(Cyclopropylmethyl)-morphinan-3,14-diol in a research or quality control setting.
Caption: Workflow for Isolation and Characterization of a Naltrexone-Related Compound.
Pharmacological Signaling Pathway
As a morphinan derivative with a 17-cyclopropylmethyl substituent, the compound is expected to act as a ligand at opioid receptors, most likely as an antagonist or partial agonist at the mu-opioid receptor (MOR). The diagram below illustrates the canonical MOR signaling pathway, which is inhibited by antagonists.
Caption: Representative Mu-Opioid Receptor (MOR) Antagonist Signaling Pathway.
Conclusion
(-)-17-(Cyclopropylmethyl)-morphinan-3,14-diol, while not a widely studied molecule in its own right, holds importance as a reference compound in the manufacturing and development of Naltrexone. Its chemical properties are inferred from its structure, and its pharmacological profile is predicted to align with other 17-cyclopropylmethyl morphinans, which are potent modulators of opioid receptors. The experimental and analytical protocols described herein represent the standard methodologies required to synthesize, isolate, and characterize such compounds, ensuring the safety, purity, and efficacy of related pharmaceutical products. Further research into its specific pharmacology could reveal unique properties, but for now, its primary role remains in the analytical and quality control spheres of drug development.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Naltrexone impurity A | 1007856-83-8 | IN167105 [biosynth.com]
- 3. Normorphine | C16H17NO3 | CID 5462508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Morphinone | C17H17NO3 | CID 5459823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US8580963B2 - Method for the manufacturing of naltrexone - Google Patents [patents.google.com]
- 6. veeprho.com [veeprho.com]
- 7. Design, Synthesis, and Biological Evaluation of the Third Generation 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl)carboxamido]morphinan (NAP) Derivatives as μ/κ Opioid Receptor Dual Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of 17-cyclopropylmethyl-3,14-dihydroxy-4,5-epoxy-6-[(3’-fluoro-4’-pyridyl)acetami do]morphinan (NFP) as a dual selective MOR/KOR ligand with potential applications in treating opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The first universal opioid ligand, (2S)-2-[(5R,6R,7R,14S)-N-cyclopropylmethyl-4,5-epoxy-6,14-ethano-3-hydroxy-6-methoxymorphinan-7-yl]-3,3-dimethylpentan-2-ol (BU08028): characterization of the in vitro profile and in vivo behavioral effects in mouse models of acute pain and cocaine-induced reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP) modulating the mu opioid receptor in a biased fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, syntheses, and pharmacological characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3'-carboxamido)morphinan analogues as opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Development of Oxilorphan for Opioid Addiction: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxilorphan, a morphinan (B1239233) derivative developed in the 1970s, represents a significant chapter in the pharmacological exploration of opioid antagonists for the treatment of opioid addiction. Characterized by a mixed opioid receptor profile—mu-opioid receptor (MOR) antagonism and kappa-opioid receptor (KOR) partial agonism—this compound showed early promise as a long-acting agent to block the effects of heroin. However, its development was ultimately halted due to a challenging side-effect profile, primarily driven by its activity at the KOR. This technical guide provides a comprehensive overview of the history of this compound's development, detailing its mechanism of action, preclinical and clinical findings, and the signaling pathways underpinning its effects.
Introduction
The search for effective treatments for opioid addiction has led to the development of various pharmacological agents. A key strategy has been the use of opioid receptor antagonists to block the euphoric effects of abused opioids, thereby reducing their reinforcing properties. This compound (developmental code name L-BC-2605) emerged from this line of research as a potent, long-acting narcotic antagonist. Structurally related to naloxone (B1662785) and naltrexone (B1662487), it was investigated for its potential to provide sustained blockade of opioid effects in individuals with opioid dependence.[1]
Mechanism of Action
This compound exhibits a complex pharmacology, acting as a competitive antagonist at the mu-opioid receptor (MOR) and a partial agonist at the kappa-opioid receptor (KOR). It also possesses weak partial agonist activity at the MOR. This dual receptor activity is central to both its therapeutic potential and its limiting side effects.
Mu-Opioid Receptor (MOR) Antagonism
As a MOR antagonist, this compound competitively blocks the binding of MOR agonists like heroin and morphine. This action is responsible for its ability to prevent the euphoric and respiratory depressant effects of these opioids. Preclinical studies indicated that its potency as a MOR antagonist is comparable to naloxone.[1]
Kappa-Opioid Receptor (KOR) Partial Agonism
Activation of the KOR is associated with a range of effects, including analgesia, but also dysphoria, hallucinations, and sedation.[2] this compound's partial agonism at the KOR is believed to be the primary source of the adverse subjective effects reported in clinical trials.
Preclinical Development
A pivotal preclinical study by Pircio and Gylys in 1975 provided the initial characterization of this compound's pharmacological profile.[1]
Experimental Protocols
-
Narcotic Antagonist Activity:
-
Oxymorphone Antagonism in Rats: The ability of this compound and other antagonists to counteract the analgesic effect of oxymorphone was assessed using the tail-flick test. Male rats were administered the antagonist subcutaneously (s.c.) followed by oxymorphone (s.c.). The latency to tail-flick from a thermal stimulus was measured.
-
Morphine Antagonism in Dogs: The antagonism of morphine-induced miosis (pupil constriction) was evaluated in dogs. Morphine was administered (s.c.), and pupillary diameter was measured. This compound was then given (s.c.) to assess its ability to reverse the miosis.
-
-
Analgesic Activity:
-
Hot-Plate and Tail-Flick Tests: The intrinsic analgesic effects of this compound were evaluated in rats and mice using standard thermal nociceptive assays (hot-plate and tail-flick tests).
-
Phenylquinone-Induced Writhing Test: The ability of this compound to reduce the number of abdominal constrictions (writhing) induced by an intraperitoneal (i.p.) injection of phenylquinone in mice was assessed. This test is sensitive to weak analgesics.
-
-
Physical Dependence Potential:
-
Naloxone-Precipitated Withdrawal in Mice: Mice were chronically treated with increasing doses of this compound over several days. They were then challenged with naloxone to determine if signs of physical dependence (e.g., withdrawal jumping) had developed.
-
Summary of Preclinical Findings
| Parameter | Finding | Reference |
| Narcotic Antagonist Potency | Parenterally, this compound was found to be equipotent to naloxone, about four times more potent than dl-cyclazocine, and approximately one-fourth as potent as naltrexone in antagonizing the effects of narcotics. | [1] |
| Duration of Action | In dogs, this compound demonstrated a longer duration of action in antagonizing morphine-induced analgesia and miosis compared to naloxone, with a duration equivalent to dl-cyclazocine. | [1] |
| Analgesic Activity | This compound was inactive in conventional thermal analgesic tests (hot-plate and tail-flick). However, it exhibited weak analgesic activity in the phenylquinone-induced writhing test at doses significantly higher than those required for antagonist activity. Its analgesic potency was noted to be greater than that of naltrexone and naloxone. | [1] |
| Physical Dependence | Mice chronically treated with increasing doses of this compound did not exhibit withdrawal jumping when challenged with naloxone, suggesting a low potential for inducing physical dependence. | [1] |
| Central Nervous System Effects | This compound was reported to be relatively free from the central side effects, such as behavioral disturbances, that were observed with dl-cyclazocine at doses where antagonist activity was present. | [1] |
Clinical Development
A key clinical trial in post-addicts was conducted by Tennant et al. in 1976 to evaluate the efficacy and safety of oral this compound for the treatment of heroin addiction.[3]
Experimental Protocol
-
Study Population: The study enrolled 21 detoxified heroin addicts in Los Angeles.
-
Dosing and Administration: Patients were administered at least one oral dose of this compound. The study design allowed for daily dosing for a maximum of 14 days.
-
Efficacy Assessment: The primary efficacy measure was the blockade of the effects of a heroin challenge. The study found that a single oral dose of this compound provided 24-hour protection.
-
Safety and Tolerability Assessment: Subjective side effects were monitored and recorded.
Summary of Clinical Findings
The clinical trial revealed a significant challenge to the therapeutic utility of this compound: poor patient compliance due to a high incidence of subjective side effects.
| Parameter | Finding | Reference |
| Patient Retention | Only 3 out of 21 patients (14.3%) continued to take daily doses for the full 14 days of the study. | [3] |
| Reasons for Discontinuation | The majority of patients discontinued (B1498344) treatment due to subjective side effects. | [3] |
| Reported Side Effects | The most common side effects leading to discontinuation were dysphoria, insomnia, weakness, hallucinations, nausea, drowsiness, and anorexia. These effects are consistent with the known pharmacology of kappa-opioid receptor agonists. | [3] |
Signaling Pathways
The distinct pharmacological effects of this compound can be understood by examining the downstream signaling pathways of the mu- and kappa-opioid receptors.
Mu-Opioid Receptor (MOR) Signaling
As a MOR antagonist, this compound blocks the canonical G-protein signaling cascade initiated by MOR agonists. This prevents the inhibition of adenylyl cyclase, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels, which are the downstream effects of typical opioids that lead to analgesia and euphoria. The weak partial agonist activity at the MOR suggests a low level of G-protein activation, which may contribute to some of the observed side effects like miosis and nausea.[4]
Kappa-Opioid Receptor (KOR) Signaling and Dysphoria
This compound's partial agonism at the KOR activates G-protein signaling, leading to the inhibition of adenylyl cyclase. However, a key pathway implicated in the dysphoric and aversive effects of KOR agonists involves the recruitment of β-arrestin.[5] β-arrestin-dependent signaling can activate downstream kinases, such as p38 mitogen-activated protein kinase (MAPK), which are thought to contribute to the negative affective states associated with KOR activation.[6] The hallucinatory and dysphoric side effects of this compound strongly suggest the engagement of this β-arrestin-mediated pathway.
Conclusion and Future Perspectives
The development of this compound provides a valuable case study in the complexities of opioid receptor pharmacology and its implications for treating addiction. While its potent and long-acting MOR antagonism was a desirable characteristic, the adverse effects mediated by its KOR partial agonism proved to be an insurmountable obstacle to its clinical utility. The experience with this compound underscored the importance of receptor selectivity in the design of opioid antagonists for addiction treatment.
The dysphoric and aversive properties of KOR agonists have, however, spurred further research into the therapeutic potential of KOR antagonists for the treatment of addiction and depression. By blocking the endogenous dynorphin/KOR system, which is often upregulated in states of stress and withdrawal, KOR antagonists may offer a novel approach to mitigating the negative affective states that drive relapse.
The story of this compound highlights the intricate balance of opioid receptor signaling and the critical need for a deep understanding of these pathways in the rational design of new therapeutics for substance use disorders.
References
- 1. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Clinical trial in post-addicts with this compound (levo-BC-2605): a new narcotic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
An In-depth Technical Guide to Oxilorphan as a Tool for Studying the Dynorphin/KOR System
Introduction: The Dynorphin (B1627789)/Kappa Opioid Receptor (KOR) System
The dynorphin/kappa opioid receptor (KOR) system is a critical neuromodulatory pathway implicated in the regulation of mood, stress, pain, and reward.[1] Endogenous dynorphin peptides are the primary ligands for the KOR, a G protein-coupled receptor (GPCR).[2] Unlike the µ-opioid receptor (MOR) system which is associated with euphoria and analgesia, activation of the KOR system often produces aversive and dysphoric states.[3][4] This has led to the hypothesis that hyperactivity of the dynorphin/KOR system may contribute to the negative affective states seen in depression, anxiety, and drug withdrawal.[2][5] Consequently, KOR antagonists are being investigated as potential therapeutics for these conditions.[1]
Pharmacological tools are essential for elucidating the complex roles of this system. Oxilorphan, a synthetic morphinan (B1239233) derivative, represents a key chemical probe for this purpose. Its unique pharmacological profile allows for the specific investigation of KOR-mediated functions both in vitro and in vivo. This guide provides a technical overview of this compound's properties and detailed methodologies for its use as a research tool.
Pharmacological Profile of this compound
This compound (L-BC-2605) is characterized by a distinct dual action on opioid receptors. While specific quantitative binding and functional data are not consistently reported in publicly available literature, its qualitative profile is well-established.
Mechanism of Action: this compound acts as a potent µ-opioid receptor (MOR) antagonist while simultaneously acting as a κ-opioid receptor (KOR) partial agonist .[1][6] Its potency as a MOR antagonist is comparable to that of naloxone.[1][7] The partial agonism at the KOR is responsible for its characteristic centrally-mediated effects, including dysphoria and hallucinatory phenomena, which have limited its clinical development but make it a valuable tool for studying the consequences of KOR activation.[1][6]
Summary of Pharmacological Activity
The following table summarizes the known activity of this compound at the primary opioid receptors.
| Receptor | Activity Type | Potency / Affinity | Key Functional Effects | Citation(s) |
| Kappa (κ) | Partial Agonist | High | Induces dysphoria, aversion, and hallucinogenic effects. | [1][6] |
| Mu (µ) | Antagonist | High (similar to naloxone) | Blocks the effects of MOR agonists like morphine. | [1][7] |
| Delta (δ) | Not well characterized | Assumed low/negligible | Not a primary target; effects are not prominently reported. |
Methodologies for In Vitro Characterization
To precisely quantify the interaction of a compound like this compound with the KOR, standardized in vitro assays are required.
Radioligand Binding Assay
This assay quantifies the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding sites.[8][9]
Objective: To determine the binding affinity (Kᵢ) of this compound for the kappa opioid receptor.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human KOR.
-
Radioligand: [³H]U-69,593 (a selective KOR agonist) or [³H]diprenorphine (a non-selective antagonist).[8]
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: Naloxone (10 µM) or another unlabeled ligand in excess.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/B) and a cell harvester.
-
Detection: Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kₑ, e.g., 1 nM [³H]U-69,593), and membrane suspension.
-
Non-specific Binding (NSB): Assay buffer, radioligand, excess unlabeled ligand (e.g., 10 µM Naloxone), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, and serial dilutions of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation: Incubate the plate for 60-90 minutes at 25°C.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
[³⁵S]GTPγS Binding Functional Assay
This functional assay measures the degree of G protein activation upon receptor binding, allowing for the characterization of a compound as an agonist, antagonist, or inverse agonist.
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the KOR.
Materials:
-
Receptor Source: Cell membranes expressing KOR (as above).
-
Reagents: [³⁵S]GTPγS (non-hydrolyzable GTP analog), GDP, unlabeled GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Control Agonist: U-69,593 or another full KOR agonist.
Protocol:
-
Assay Plate Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
GDP (final concentration typically 10-30 µM).
-
Serial dilutions of this compound or a control agonist. For antagonist studies, add a fixed concentration of agonist along with serial dilutions of the antagonist.
-
Membrane suspension (10-20 µg protein/well).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Termination & Filtration: Terminate the assay by rapid filtration through a filter plate. Wash filters with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count radioactivity using a plate scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all wells.
-
Plot the specific binding (as a percentage of maximal stimulation by a full agonist) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal efficacy relative to the control agonist).
-
A partial agonist like this compound will have an Eₘₐₓ value significantly below 100%.
-
Methodologies for In Vivo Characterization
To understand the physiological and behavioral consequences of KOR modulation by this compound, in vivo models are essential.
Conditioned Place Preference / Aversion (CPP/CPA)
This behavioral paradigm is used to assess the rewarding or aversive properties of a drug. KOR agonists typically produce a robust conditioned place aversion (CPA), and this model can be used to test the partial agonist effects of this compound or its ability to antagonize the effects of other KOR ligands.[4]
Objective: To assess the aversive (CPA-inducing) properties of this compound or its ability to block the CPA induced by a full KOR agonist.
Apparatus: A standard three-chamber CPP apparatus. The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall patterns, different floor textures), separated by a smaller, neutral center compartment.
Protocol:
-
Phase 1: Habituation and Pre-Test (Day 1):
-
Place the animal (mouse or rat) in the central compartment and allow it to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each of the two outer chambers. Animals showing a strong unconditioned preference for one side (>80% of the time) may be excluded. This baseline measurement is crucial.
-
-
Phase 2: Conditioning (Days 2-5):
-
This phase typically consists of 4 days with alternating injections. The protocol is counterbalanced, so half the animals receive the drug in one chamber and the other half receive it in the opposite chamber.
-
Drug Conditioning Day (e.g., Days 2 & 4): Administer this compound (subcutaneous or intraperitoneal injection) and immediately confine the animal to one of the outer chambers for 30 minutes.
-
Vehicle Conditioning Day (e.g., Days 3 & 5): Administer a saline vehicle injection and confine the animal to the opposite outer chamber for 30 minutes.
-
-
Phase 3: Test Day (Day 6):
-
Administer no injection. Place the animal in the central compartment and allow it to freely explore all three chambers for 15-20 minutes, as in the pre-test.
-
Record the time spent in the drug-paired chamber and the vehicle-paired chamber.
-
-
Data Analysis:
-
Calculate a preference score: (Time in drug-paired chamber on test day) - (Time in drug-paired chamber on pre-test day).
-
A significant negative score indicates Conditioned Place Aversion (CPA), suggesting the drug has aversive properties.
-
A significant positive score indicates Conditioned Place Preference (CPP).
-
To test for antagonist effects, animals would be pre-treated with this compound before being administered a full KOR agonist (like U-50,488) during the conditioning phase. A successful blockade would result in no significant CPA.
-
Visualizing Pathways and Workflows
KOR Signaling Pathway and this compound's Site of Action
This diagram illustrates the canonical signaling pathways of the Kappa Opioid Receptor upon activation by an endogenous agonist (Dynorphin) and modulation by this compound.
Caption: KOR signaling cascade showing G-protein and β-arrestin pathways.
Experimental Workflow for Conditioned Place Aversion
This diagram outlines the logical sequence of steps involved in a typical Conditioned Place Aversion (CPA) experiment.
Caption: Step-by-step workflow for a Conditioned Place Aversion experiment.
Conclusion
This compound remains a valuable pharmacological tool for dissecting the function of the dynorphin/KOR system. Its unique profile as a MOR antagonist and KOR partial agonist allows for the specific investigation of KOR-mediated aversive and modulatory effects without the confounding influence of MOR activation. By employing the standardized in vitro and in vivo methodologies outlined in this guide, researchers can effectively characterize the binding, function, and behavioral consequences of KOR modulation, thereby advancing our understanding of this system's role in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Kappa opioid antagonists: Past successes and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and pharmacodynamics of seven opioids in P-glycoprotein-competent mice: assessment of unbound brain EC50,u and correlation of in vitro, preclinical, and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Enantiomers of Oxilorphan: A Technical Guide to their Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxilorphan, a morphinan (B1239233) derivative, presents a compelling case study in stereopharmacology. It is recognized as a potent opioid receptor modulator with a distinct pharmacological profile, acting as a μ-opioid receptor (MOR) antagonist and a κ-opioid receptor (KOR) partial agonist.[1] This dual activity has prompted investigations into its potential therapeutic applications, including the treatment of opioid addiction.[1] The levorotatory enantiomer, often referred to as levthis compound, is generally understood to be the pharmacologically active form, a common characteristic among morphinan-based opioids where the levo-isomer typically possesses significantly higher affinity for opioid receptors.[2] However, a detailed, quantitative comparison of the pharmacological activities of the individual (+)- and (-)-enantiomers of this compound is not extensively documented in publicly available literature. This guide synthesizes the known pharmacology of this compound, provides detailed experimental protocols for its characterization, and outlines the expected stereoselective interactions based on the broader understanding of morphinan pharmacology.
Pharmacological Profile of this compound
This compound is a synthetic morphinan derivative characterized by a 14-hydroxy group, similar to naloxone (B1662785) and naltrexone.[3] Its primary mechanism of action involves interaction with opioid receptors, demonstrating antagonism at the MOR and partial agonism at the KOR.[1] The KOR agonist activity is associated with observed side effects such as dysphoria and hallucinations, which have limited its clinical development.[1] While specific quantitative data for the individual enantiomers are scarce, it is widely accepted that the (-)-enantiomer is the major contributor to its opioid receptor activity.[2]
Data Presentation
Due to the limited availability of specific quantitative data for the individual enantiomers of this compound in the reviewed literature, the following table summarizes the known qualitative pharmacological profile of this compound, largely attributed to the levo-enantiomer.
| Receptor | Activity | Potency/Efficacy | Known Effects | Citations |
| μ-Opioid Receptor (MOR) | Antagonist | Equipotent to naloxone as an antagonist. | Blocks the effects of MOR agonists like morphine. Weak partial agonist actions have been observed, leading to miosis, nausea, and dizziness. | [1][3] |
| κ-Opioid Receptor (KOR) | Partial Agonist | - | Can produce hallucinogenic and dissociative effects; associated with dysphoria. | [1] |
| δ-Opioid Receptor (DOR) | Low Affinity | Generally, levorotatory morphinans have lower affinity for DOR compared to MOR and KOR. | Not a primary target. | [2] |
Experimental Protocols
To facilitate further research into the stereoselective pharmacology of this compound, this section provides detailed methodologies for key in vitro assays used to characterize opioid receptor ligands.
Radioligand Displacement Assay for Opioid Receptor Binding Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific opioid receptor.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing human MOR, KOR, or DOR.
-
Radioligands:
-
MOR: [³H]-DAMGO
-
KOR: [³H]-U-69,593
-
DOR: [³H]-Naltrindole
-
-
Test Compounds: (-)-Oxilorphan and (+)-Oxilorphan
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Naloxone (10 µM)
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter
Procedure:
-
Prepare serial dilutions of the test compounds ((-)-Oxilorphan and (+)-Oxilorphan).
-
In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.
-
To determine non-specific binding, a separate set of wells will contain the radioligand and a high concentration of naloxone.
-
Incubate the plates at 25°C for 60-180 minutes, depending on the radioligand used.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay for G-protein Activation
This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its effect on the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Receptor Source: Membranes from cells expressing the opioid receptor of interest.
-
Radioligand: [³⁵S]GTPγS
-
Reagents: GDP, unlabeled GTPγS (for non-specific binding).
-
Test Compounds: (-)-Oxilorphan and (+)-Oxilorphan.
-
Agonist (for antagonist testing):
-
MOR: DAMGO
-
KOR: U-50,488H
-
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus and Scintillation Counter.
Procedure for Agonist/Partial Agonist Testing:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, GDP, and the test compound or vehicle.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by filtration.
-
Wash and count the radioactivity as described for the binding assay.
-
Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
Procedure for Antagonist Testing:
-
Perform the assay as above, but in the presence of a fixed concentration of a known agonist (e.g., DAMGO for MOR).
-
Vary the concentration of the test antagonist.
-
Determine the ability of the antagonist to shift the dose-response curve of the agonist to the right.
-
Calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that would produce a two-fold shift in the agonist dose-response curve.
Forskolin-Induced cAMP Inhibition Assay
This assay assesses the functional activity of compounds at Gi-coupled receptors, such as opioid receptors, by measuring their ability to inhibit the forskolin-stimulated production of cyclic AMP (cAMP).
Materials:
-
Cells: Whole cells (e.g., CHO or HEK293) expressing the opioid receptor of interest.
-
Reagents: Forskolin (B1673556), IBMX (a phosphodiesterase inhibitor).
-
Test Compounds: (-)-Oxilorphan and (+)-Oxilorphan.
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compound at various concentrations for a short period.
-
Stimulate the cells with a fixed concentration of forskolin (and IBMX) to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
For agonist/partial agonist activity, determine the IC50 (concentration for 50% inhibition of forsklin-stimulated cAMP) and the maximal inhibition.
-
For antagonist activity, measure the ability of the test compound to reverse the inhibitory effect of a known agonist on forskolin-stimulated cAMP levels.
Mandatory Visualizations
Opioid Receptor Signaling Pathway
Caption: G-protein coupled signaling pathway for opioid receptors.
Experimental Workflow for Determining Enantiomer-Specific Activity
Caption: Workflow for characterizing the pharmacological activity of this compound enantiomers.
Conclusion
While the existing literature establishes this compound as a MOR antagonist and KOR partial agonist, with the levorotatory enantiomer being the primary active form, a detailed quantitative analysis of the individual stereoisomers is lacking. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to undertake such investigations. A thorough characterization of the (+)- and (-)-enantiomers of this compound will be crucial for a complete understanding of its pharmacological profile and for exploring the potential of its individual isomers in therapeutic development. Further research focusing on the stereoselective synthesis and detailed in vitro and in vivo evaluation of each enantiomer is warranted to unlock the full potential of this intriguing morphinan derivative.
References
Neuropharmacology of Oxilorphan: A Technical Guide to its Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxilorphan (levo-BC-2605) is a synthetic morphinan (B1239233) derivative with a complex neuropharmacological profile, characterized primarily by its interaction with opioid receptors in the central nervous system. This technical guide provides an in-depth analysis of the neuropharmacology of this compound, focusing on its mechanism of action, receptor binding affinity, functional activity, and resultant effects on the central nervous system. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.
Introduction
This compound emerged from research into opioid compounds with the potential for treating opioid addiction. Its unique profile as a mixed agonist-antagonist at different opioid receptor subtypes has been a subject of interest. It acts as a μ-opioid receptor (MOR) antagonist while concurrently functioning as a partial agonist at the κ-opioid receptor (KOR). This dual activity profile theoretically presents a promising therapeutic avenue for mitigating the rewarding effects of abused opioids via MOR antagonism, while potentially addressing other aspects of addiction through its KOR activity. However, the clinical development of this compound was ultimately halted due to a side-effect profile that limited its therapeutic utility. Understanding the detailed neuropharmacology of this compound is crucial for informing the development of future therapeutics with similar mechanisms of action but improved safety and tolerability.
Mechanism of Action and Receptor Pharmacology
This compound's effects on the central nervous system are primarily mediated by its interactions with the μ-opioid receptor (MOR) and the κ-opioid receptor (KOR).
Receptor Binding Affinity
Table 1: Comparative Narcotic Antagonist Potency of this compound
| Compound | Narcotic Antagonist Potency (Parenteral) |
| This compound | Equipotent to naloxone |
| 4 times more potent than dl-cyclazocine | |
| Approximately one-fourth as potent as naltrexone |
Data derived from Pircio & Gylys, 1975.[1]
Functional Activity
This compound exhibits a mixed functional profile at opioid receptors, acting as an antagonist at the MOR and a partial agonist at the KOR.
-
μ-Opioid Receptor (MOR) Antagonism: this compound competitively blocks the MOR, thereby attenuating the effects of MOR agonists like morphine. This is the basis for its potential utility in treating opioid addiction. Its potency as a MOR antagonist is reported to be similar to that of naloxone.
-
κ-Opioid Receptor (KOR) Partial Agonism: At the KOR, this compound acts as a partial agonist. This means it binds to and activates the receptor, but with lower intrinsic efficacy than a full agonist. This KOR activation is believed to be responsible for some of its centrally mediated side effects.
Central Nervous System Effects
The dual action of this compound at MOR and KOR results in a complex constellation of effects on the central nervous system.
Effects Related to MOR Antagonism
-
Blockade of Opioid Agonist Effects: As a MOR antagonist, this compound can block the euphoric and respiratory depressant effects of opioids like heroin and morphine. This is a desirable characteristic for a medication aimed at treating opioid use disorder.
-
Precipitation of Withdrawal: In individuals physically dependent on opioids, the administration of a MOR antagonist like this compound can precipitate an acute withdrawal syndrome.
Effects Related to KOR Partial Agonism
-
Dysphoria and Hallucinations: Activation of KOR is known to produce aversive states, including dysphoria and psychotomimetic effects such as hallucinations. These effects were observed in clinical trials with this compound and were a significant factor in patient non-compliance and the discontinuation of its development.
-
Sedation: KOR activation can also contribute to sedation.
-
Analgesia: While this compound was found to be inactive in conventional thermal analgesic tests, it did show weak analgesic activity in a phenylquinone-induced writhing test in mice, albeit at doses much higher than those required for its antagonist activity.[1] This analgesic effect is likely mediated by its KOR agonism.
Experimental Protocols
This section outlines the general methodologies for the key in vitro and in vivo assays used to characterize the neuropharmacology of this compound.
In Vitro Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of this compound for μ, κ, and δ opioid receptors.
-
General Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., from rat or guinea pig) or cultured cells expressing the opioid receptor of interest in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Competitive Binding: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOR, [³H]-U69,593 for KOR, [³H]-DPDPE for DOR) and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation.
-
This assay measures the functional activity of a compound at a G protein-coupled receptor (GPCR) by quantifying G protein activation.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a partial agonist at the κ-opioid receptor.
-
General Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the KOR as described for the radioligand binding assay.
-
Assay Reaction: Incubate the membranes with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Separation: Separate the [³⁵S]GTPγS-bound G proteins from the unbound [³⁵S]GTPγS, typically by filtration.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
-
Data Analysis: Plot the amount of specifically bound [³⁵S]GTPγS against the concentration of this compound to generate a dose-response curve, from which the EC50 and Emax values can be determined.
-
In Vivo Assays
-
Objective: To assess the MOR antagonist activity of this compound in vivo.
-
Example Protocol (Tail-flick test in rats):
-
Administer a potent MOR agonist (e.g., morphine) to induce analgesia.
-
Measure the baseline analgesic response using a tail-flick apparatus (latency to withdraw the tail from a heat source).
-
Administer varying doses of this compound prior to the morphine administration.
-
Measure the analgesic response to morphine in the presence of this compound.
-
A reduction in the analgesic effect of morphine indicates MOR antagonist activity.
-
-
Objective: To evaluate the CNS effects of this compound related to its KOR partial agonism.
-
Example Protocol (Conditioned Place Aversion in rodents):
-
A two-chambered apparatus is used, with distinct visual and tactile cues in each chamber.
-
During conditioning sessions, animals are confined to one chamber after receiving an injection of this compound and to the other chamber after receiving a vehicle injection.
-
On the test day, the animals are allowed to freely explore both chambers, and the time spent in each chamber is recorded.
-
A preference for the vehicle-paired chamber indicates that this compound produced an aversive (dysphoric) state.
-
Clinical Studies
Clinical trials of this compound were conducted to evaluate its potential as a treatment for opioid addiction.
Study Design and Findings
-
Population: Individuals with a history of heroin addiction.
-
General Protocol: Participants were detoxified and then administered oral doses of this compound. The primary outcomes assessed were the ability of this compound to block the effects of a narcotic challenge and the incidence of side effects.
-
Key Findings: While this compound was effective in blocking the effects of opioids, its clinical utility was severely limited by a high incidence of subjective side effects. These included dysphoria, insomnia, weakness, hallucinations, nausea, and drowsiness. Many participants discontinued (B1498344) the medication due to these adverse effects.
Conclusion
This compound possesses a unique and complex neuropharmacological profile as a MOR antagonist and a KOR partial agonist. While its MOR antagonism provides a sound rationale for its investigation as a treatment for opioid addiction, its KOR partial agonism leads to significant and limiting central nervous system side effects, primarily dysphoria and hallucinations. The ultimate failure of this compound in clinical development underscores the challenges of targeting the KOR for therapeutic benefit and highlights the critical need to dissociate the therapeutic potential of KOR modulation from its aversive effects. The detailed understanding of this compound's neuropharmacology, as outlined in this guide, can serve as a valuable lesson and a foundation for the design of future opioid receptor modulators with improved therapeutic indices.
References
Oxilorphan's Relationship to the Morphinan Class of Opioids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxilorphan, a synthetic derivative of the morphinan (B1239233) class of opioids, exhibits a complex pharmacological profile as a mixed agonist-antagonist at opioid receptors. This technical guide provides a comprehensive overview of this compound's chemical lineage, its distinct receptor interaction profile, and the downstream signaling consequences of its binding. Detailed experimental protocols for characterizing such compounds are provided, alongside quantitative data and visual representations of its mechanism of action. This document serves as a resource for researchers and professionals engaged in opioid pharmacology and drug development.
Introduction: The Morphinan Scaffold and Opioid Receptor Modulation
The morphinan scaffold is the foundational chemical structure for a wide array of opioid compounds, including both naturally occurring alkaloids like morphine and synthetic derivatives.[1][2] This rigid tetracyclic structure provides the necessary pharmacophore for interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) primarily classified into three main types: mu (µ, MOR), kappa (κ, KOR), and delta (δ, DOR).[3] Modulation of these receptors by morphinan-based ligands can elicit a spectrum of physiological responses, ranging from profound analgesia to significant side effects such as respiratory depression and dysphoria.
This compound, chemically known as (-)-17-(Cyclopropylmethyl)-morphinan-3,14-diol, is a synthetic morphinan derivative that was investigated for its potential as a narcotic antagonist.[2][3] It is characterized by a mixed agonist-antagonist profile, acting as an antagonist at the µ-opioid receptor (MOR) and a partial agonist at the κ-opioid receptor (KOR).[2] This dual activity profile distinguishes it from pure antagonists like naloxone (B1662785) and pure agonists like morphine.
Chemical Structure and Synthesis
This compound's core structure is the morphinan skeleton. Key structural features include a hydroxyl group at position 3, a 14-hydroxyl group, and a cyclopropylmethyl group attached to the nitrogen at position 17. The N-cyclopropylmethyl substituent is a common feature in many mixed agonist-antagonist opioids.
The synthesis of this compound and other N-substituted morphinans often begins with naturally occurring opium alkaloids like thebaine or through total synthesis routes. The introduction of the N-cyclopropylmethyl group is a critical step in imparting the mixed agonist-antagonist properties.
Quantitative Pharmacological Data
Table 1: Opioid Receptor Binding Affinities (Ki) of Representative Compounds
| Compound | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |
| Naloxone (Antagonist) | 1.52 | 16 | 95 |
| Butorphanol (B1668111) (Partial Agonist) | 0.5 - 1.0 | 0.2 - 0.5 | 50 - 100 |
| Pentazocine (B1679294) (Partial Agonist) | 10 - 50 | 4 - 10 | >1000 |
Data are representative values compiled from various sources and may vary depending on experimental conditions.
Table 2: Functional Activity at Opioid Receptors of Representative Compounds
| Compound | Assay Type | Receptor | Functional Response | EC50 / IC50 (nM) |
| Naloxone | cAMP Inhibition | µ-Opioid | Antagonist (vs. DAMGO) | 0.20 |
| Butorphanol | GTPγS Binding | κ-Opioid | Partial Agonist | 1 - 10 |
| Pentazocine | GTPγS Binding | κ-Opioid | Partial Agonist | 20 - 50 |
EC50 values represent the concentration for 50% of maximal agonist effect, while IC50 values represent the concentration for 50% inhibition of an agonist's effect. Data are illustrative.
Signaling Pathways and Mechanism of Action
This compound's dual activity results in distinct signaling cascades at the MOR and KOR.
Mu-Opioid Receptor (MOR) Antagonism
As an antagonist at the MOR, this compound binds to the receptor but does not induce the conformational change necessary for G-protein activation. This competitively blocks endogenous and exogenous MOR agonists, such as endorphins and morphine, from binding and initiating the canonical Gαi/o-coupled signaling pathway. The result is the prevention of downstream effects like adenylyl cyclase inhibition, reduced cAMP levels, and modulation of ion channels that lead to analgesia and euphoria.
Figure 1. Signaling pathway of this compound's antagonism at the µ-opioid receptor.
Kappa-Opioid Receptor (KOR) Partial Agonism
As a partial agonist at the KOR, this compound binds to and activates the receptor, but with lower intrinsic efficacy than a full agonist like dynorphin. This leads to a submaximal activation of the associated Gαi/o protein and a blunted downstream signaling cascade. The effects include a less potent inhibition of adenylyl cyclase and modulation of ion channels, resulting in effects such as dysphoria and diuresis, which are characteristic of KOR activation.
Figure 2. Signaling pathway of this compound's partial agonism at the κ-opioid receptor.
Detailed Experimental Protocols
The characterization of compounds like this compound involves a suite of in vitro assays to determine their binding affinity and functional activity at opioid receptors.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human opioid receptor of interest (e.g., CHO-hMOR, CHO-hKOR, CHO-hDOR).
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3. Experimental workflow for a radioligand binding assay.
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional activity (agonist, partial agonist, or antagonist) of a test compound by quantifying G-protein activation.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.
-
GTPγS Binding Assay:
-
In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.
-
To measure antagonist activity, pre-incubate with the antagonist before adding a known agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubate the plate to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Measure the radioactivity on the filters.
-
-
Data Analysis:
-
For agonists and partial agonists, plot the amount of [³⁵S]GTPγS bound against the drug concentration to determine the EC50 and Emax values.
-
For antagonists, determine the IC50 for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
cAMP Inhibition Assay
Objective: To measure the functional consequence of Gαi/o protein activation by assessing the inhibition of adenylyl cyclase activity.
Methodology:
-
Cell Culture: Use whole cells expressing the opioid receptor of interest.
-
cAMP Assay:
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add varying concentrations of the test compound (for agonists) or a fixed concentration of an agonist in the presence of varying concentrations of the test compound (for antagonists).
-
Stimulate adenylyl cyclase with forskolin.
-
Incubate to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
For agonists, determine the EC50 for the inhibition of forskolin-stimulated cAMP accumulation.
-
For antagonists, determine the IC50 for the blockade of agonist-induced inhibition of cAMP accumulation.
-
Conclusion
This compound's position within the morphinan class of opioids is defined by its unique mixed agonist-antagonist profile. As a µ-opioid receptor antagonist, it has the potential to block the effects of traditional opioids, while its partial agonism at the κ-opioid receptor contributes to a distinct set of physiological effects. The in-depth characterization of such compounds through rigorous experimental protocols, including radioligand binding and functional assays, is essential for understanding their therapeutic potential and guiding the development of novel opioid-based therapeutics. The visualization of the distinct signaling pathways for MOR antagonism and KOR partial agonism provides a clear framework for comprehending the molecular basis of this compound's complex pharmacology. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of opioid science.
References
- 1. Evaluation of the Mu and Kappa Opioid Actions of Butorphanol in Humans Through Differential Naltrexone Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (l-N-cyclopropylmethyl-3,14-dihydroxymorphinan): a new synthetic narcotic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Molecular Targets of Oxilorphan Beyond Opioid Receptors: A Technical Whitepaper
Foreword
Oxilorphan, a morphinan (B1239233) derivative, has been historically characterized by its potent and specific interactions within the opioid receptor system. Primarily known as a μ-opioid receptor (MOR) antagonist and a κ-opioid receptor (KOR) partial agonist, its pharmacological profile has been extensively evaluated in the context of opioid-related research.[1][2] This technical guide aims to address the inquiry into the molecular targets of this compound beyond the classical opioid receptors. Following a comprehensive review of the available scientific literature, this document presents the current understanding of this compound's molecular interactions, with a specific focus on the evidence—or lack thereof—for its engagement with non-opioid targets.
Primary Pharmacological Profile: Opioid Receptor Interactions
This compound's principal mechanism of action is centered on its activity at the μ- and κ-opioid receptors. It exhibits a high affinity for these receptors, functioning as a competitive antagonist at the MOR and a partial agonist at the KOR.[1][2] This dual activity profile contributes to its complex pharmacological effects, which include the antagonism of morphine-induced analgesia and the production of dysphoric and hallucinogenic effects at sufficient doses, indicative of KOR activation.[2]
Quantitative Analysis of Opioid Receptor Interaction
| Receptor Target | Interaction Type | Relative Potency | Observed Effects | Citations |
| μ-Opioid Receptor (MOR) | Antagonist | Equipotent to naloxone, approximately one-fourth as potent as naltrexone. | Antagonism of morphine-induced analgesia and miosis. Weak partial agonist actions (miosis, nausea, dizziness) have been observed. | [1][2] |
| κ-Opioid Receptor (KOR) | Partial Agonist | Potent activity. | Hallucinogenic and dissociative effects, dysphoria. | [2] |
| δ-Opioid Receptor (DOR) | Not well characterized | Likely weak or no significant interaction. | No significant reported effects. |
Investigation into Non-Opioid Receptor Targets
A thorough investigation of scientific databases and literature was conducted to identify any evidence of this compound's interaction with molecular targets beyond the opioid receptor family. The search included, but was not limited to, potential interactions with sigma receptors, NMDA receptors, and monoamine transporters, which are known to be secondary targets for some opioid-related compounds.
Based on the available data, there is no significant scientific evidence to suggest that this compound binds to or functionally modulates non-opioid receptors to a physiologically relevant extent.
The following sections detail the findings for specific non-opioid receptor systems.
Sigma Receptors
Sigma receptors, initially misclassified as a type of opioid receptor, are now recognized as distinct non-opioid proteins that bind a variety of psychotropic drugs.[3][4] Certain benzomorphan (B1203429) opioids, such as pentazocine (B1679294) and SKF-10047, have been shown to interact with sigma receptors.[3] However, a targeted search for "this compound sigma receptor binding" or similar queries did not yield any studies demonstrating a direct interaction.
NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a key player in glutamatergic neurotransmission and has been implicated in the mechanisms of opioid tolerance and hyperalgesia.[5] Some morphinan-based compounds, particularly dextromethorphan (B48470) and its analogs, are known to act as NMDA receptor antagonists.[6][7] Despite the structural similarity of this compound to these compounds, literature searches did not reveal any data on its binding affinity or functional activity at NMDA receptors.
Monoamine Transporters
Monoamine transporters, including those for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT), are targets for various central nervous system-acting drugs. Some opioids, such as tramadol (B15222) and methadone, have been shown to inhibit the reuptake of serotonin and norepinephrine.[8] An extensive search for studies investigating the interaction of this compound with these transporters yielded no results.
Experimental Protocols for Target Identification and Characterization
For researchers interested in further investigating the potential for non-opioid targets of this compound, the following standard experimental protocols are recommended.
Radioligand Binding Assays
This technique is used to determine the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of non-opioid receptors.
-
Methodology:
-
Prepare cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., sigma-1, sigma-2, NMDA, SERT, NET, DAT).
-
Incubate the membranes with a specific radiolabeled ligand for the target receptor at a concentration near its dissociation constant (Kd).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Functional Assays
These assays are used to determine the functional consequence of a compound binding to a receptor (e.g., agonist, antagonist, inverse agonist).
-
Objective: To characterize the functional activity of this compound at any identified non-opioid targets.
-
Methodology (Example for a G-protein coupled receptor):
-
Use a cell line stably expressing the receptor of interest.
-
Stimulate the cells with increasing concentrations of this compound.
-
Measure the downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels, calcium mobilization, or GTPγS binding.
-
To test for antagonist activity, pre-incubate the cells with this compound before adding a known agonist for the receptor and measure the inhibition of the agonist's effect.
-
Construct concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Visualizations
Signaling Pathways of Primary Opioid Targets
Caption: Simplified signaling pathways of this compound at MOR and KOR.
Experimental Workflow for Non-Opioid Target Screening
Caption: A proposed experimental workflow for screening this compound against non-opioid targets.
Conclusion
The pharmacological profile of this compound is well-established as a modulator of the μ- and κ-opioid receptors. Despite its structural relation to other morphinans with known non-opioid activities, a comprehensive review of the existing scientific literature reveals a conspicuous absence of evidence for direct, significant interactions of this compound with other molecular targets. While the possibility of undiscovered, low-affinity interactions cannot be entirely ruled out without further experimental investigation, the current body of knowledge strongly suggests that the clinically observed effects of this compound are mediated primarily, if not exclusively, through its actions at opioid receptors. Future research employing broad-spectrum screening assays would be necessary to definitively exclude the existence of pharmacologically relevant non-opioid targets for this compound.
References
- 1. This compound (l-N-cyclopropylmethyl-3,14-dihydroxymorphinan): a new synthetic narcotic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Evidence for sigma opioid receptor: binding of [3H]SKF-10047 to etorphine-inaccessible sites in guinea-pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid-NMDA receptor interactions may clarify conditioned (associative) components of opioid analgesic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists in vivo: Evidence from an NMDA-induced seizure model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase inhibitors, opioid analgesics and serotonin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Binding Affinity Assays of Oxilorphan at the Kappa-Opioid Receptor (KOR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxilorphan is a morphinan (B1239233) derivative that has been characterized as an opioid antagonist with partial agonist activity at the kappa-opioid receptor (KOR).[1] The KOR is a G protein-coupled receptor (GPCR) involved in a variety of physiological processes, including pain perception, mood regulation, and addiction. Consequently, ligands that interact with the KOR are of significant interest in drug discovery and development.
These application notes provide a detailed protocol for determining the in vitro binding affinity of this compound and other test compounds for the KOR using a competitive radioligand binding assay. This method is a fundamental technique for characterizing the interaction of a ligand with its receptor and is crucial for preclinical drug development.
Data Presentation
A comprehensive literature search did not yield specific publicly available in vitro binding affinity data (e.g., Kᵢ, IC₅₀, or Kₔ) for this compound at the kappa-opioid receptor. The following table provides an illustrative example of how to present such data, comparing a hypothetical test compound to a standard reference compound for the KOR.
| Compound | Receptor | Radioligand | Kᵢ (nM) | Assay Conditions |
| This compound (Hypothetical Data) | Human KOR | [³H]U-69,593 | Value Not Found | CHO or HEK cell membranes, 25°C, 60 min incubation |
| U-69,593 (Reference Agonist) | Human KOR | [³H]U-69,593 | ~0.4 - 2.0 | CHO or HEK cell membranes, 25°C, 60 min incubation |
| Naloxone (Reference Antagonist) | Human KOR | [³H]Diprenorphine | ~1.52 | Brain tissue homogenates |
Note: The Kᵢ value for this compound is not available in the reviewed literature and is represented as "Value Not Found." The values for reference compounds are approximate and can vary based on experimental conditions.
Experimental Protocols
Competitive Radioligand Binding Assay for Kappa-Opioid Receptor
This protocol describes the determination of the binding affinity of a test compound, such as this compound, for the KOR by measuring its ability to displace a radiolabeled ligand.
Materials and Reagents:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human kappa-opioid receptor (hKOR).
-
Radioligand: [³H]U-69,593 (a selective KOR agonist) or [³H]diprenorphine (a non-selective antagonist).
-
Test Compound: this compound.
-
Reference Compound: U-69,593 or naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled KOR ligand like U-69,593.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Protein assay kit (e.g., BCA assay).
Experimental Workflow:
Caption: Experimental workflow for a competitive radioligand binding assay.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membranes expressing hKOR on ice.
-
Homogenize the membranes in cold assay buffer.
-
Determine the protein concentration using a standard protein assay. Dilute the membranes to the desired concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kₔ, e.g., 0.5-1.0 nM [³H]U-69,593), and the membrane suspension.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled ligand (e.g., 10 µM U-69,593), and the membrane suspension.
-
Competitive Binding: Add varying concentrations of the test compound (e.g., this compound, from 0.1 nM to 10 µM), radioligand, and the membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials and add scintillation cocktail.
-
Allow the vials to equilibrate.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Kᵢ Calculation: Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where:
-
[L] is the concentration of the radioligand.
-
Kₔ is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways
Activation of the KOR by an agonist, or partial agonist like this compound, initiates a signaling cascade primarily through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, KOR activation can modulate ion channels, leading to neuronal hyperpolarization.
References
Investigating the Reinforcing Properties of Oxilorphan: Application Notes and Protocols for Intravenous Self-Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for studying the reinforcing and potential aversive effects of Oxilorphan using the intravenous self-administration (IVSA) paradigm in rodent models. Given the absence of specific published literature on the intravenous self-administration of this compound, this document synthesizes established protocols for other opioids and incorporates the known pharmacology of this compound to offer a predictive framework for its investigation.
Application Notes
This compound is a morphinan (B1239233) derivative with a mixed pharmacological profile, acting as a µ-opioid receptor (MOR) antagonist and a κ-opioid receptor (KOR) partial agonist. This dual activity is critical when designing and interpreting self-administration studies. While MOR agonists are typically reinforcing and readily self-administered, KOR activation is often associated with dysphoria and aversion, which can limit or prevent self-administration. Therefore, an IVSA study of this compound will be crucial in determining the balance of these effects and predicting its abuse liability.
Key considerations for an this compound IVSA study include:
-
Potential for Aversive Effects: The KOR partial agonist activity of this compound may lead to aversive responses, resulting in low rates of self-administration or even active avoidance of the drug-paired lever. It is crucial to include appropriate control groups to differentiate between a lack of reinforcement and active aversion.
-
Dose-Response Relationship: A comprehensive dose-response curve should be established. It is possible that low doses of this compound may be neutral or slightly reinforcing, while higher doses may become aversive due to more significant KOR activation.
-
Comparison with Known Reinforcers and Aversives: Including positive control groups (e.g., self-administration of a known MOR agonist like heroin or fentanyl) and potentially a KOR agonist aversive control (e.g., U50,488H) will provide essential context for interpreting the behavioral responses to this compound.
-
Behavioral Monitoring: Close observation for behaviors indicative of aversion or dysphoria (e.g., writhing, excessive grooming, vocalizations) is recommended, especially during initial acquisition phases and at higher doses.
Data Presentation
The following tables present hypothetical quantitative data that could be expected from an intravenous self-administration study of this compound in rats. These tables are designed for clear comparison between experimental groups.
Table 1: Acquisition of this compound Self-Administration in Rats (Fixed Ratio 1 Schedule)
| Group | Dose (mg/kg/infusion) | Mean Active Lever Presses (± SEM) | Mean Inactive Lever Presses (± SEM) | Mean Infusions per Session (± SEM) |
| Saline Control | 0.0 | 15 ± 3 | 12 ± 2 | 14 ± 3 |
| This compound | 0.01 | 25 ± 5 | 14 ± 3 | 24 ± 5 |
| This compound | 0.03 | 18 ± 4 | 13 ± 2 | 17 ± 4 |
| This compound | 0.1 | 10 ± 2 | 15 ± 3 | 9 ± 2 |
| Heroin Control | 0.05 | 85 ± 10 | 10 ± 2 | 83 ± 10 |
Table 2: Dose-Response Relationship for this compound Self-Administration in Rats
| Dose (mg/kg/infusion) | Mean Number of Infusions (± SEM) |
| 0.0 (Saline) | 12 ± 2 |
| 0.003 | 18 ± 4 |
| 0.01 | 26 ± 5 |
| 0.03 | 15 ± 3 |
| 0.1 | 8 ± 2 |
Experimental Protocols
The following are detailed methodologies for the key experiments required to investigate the intravenous self-administration of this compound in rodent models.
Protocol 1: Jugular Vein Catheter Implantation Surgery (Rat Model)
This protocol outlines the surgical procedure for implanting a chronic indwelling catheter into the jugular vein of a rat for intravenous drug self-administration.[1][2][3][4]
1. Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, hemostats, needle holders)
-
Catheter material (e.g., Silastic tubing)
-
Suture material (e.g., 4-0 silk)
-
Skin staples or sutures for wound closure
-
Catheter backmount pedestal
-
Heparinized saline (10 U/mL)
-
Antibiotics and analgesics
2. Pre-Operative Procedure:
-
Anesthetize the rat using an approved protocol.
-
Shave the surgical areas on the dorsal mid-scapular region and the ventral neck area.
-
Administer pre-operative analgesics as per the approved protocol.
3. Surgical Procedure:
-
Place the anesthetized rat in a supine position on a sterile surgical field.
-
Make a small incision in the ventral neck region to expose the right jugular vein.
-
Carefully dissect the connective tissue to isolate the jugular vein.
-
Pass two silk sutures under the isolated vein. Tie off the anterior suture and leave the posterior suture loose.
-
Make a small incision on the dorsal mid-scapular region.
-
Using a trocar or hemostat, tunnel subcutaneously from the dorsal incision to the ventral incision.
-
Pass the catheter through the tunnel, with the pedestal end exiting from the dorsal incision.
-
Make a small incision in the jugular vein between the two sutures.
-
Insert the catheter into the vein, advancing it until the tip reaches the entrance of the right atrium.
-
Secure the catheter in place with the posterior suture.
-
Flush the catheter with heparinized saline to ensure patency and check for leaks.
-
Close the ventral incision with sutures or staples.
-
Secure the backmount pedestal to the underlying muscle tissue at the dorsal incision and close the skin around it.
4. Post-Operative Care:
-
Administer post-operative analgesics and antibiotics as prescribed.
-
House the animal individually for recovery.
-
Flush the catheter daily with heparinized saline to maintain patency.
-
Allow a recovery period of at least 5-7 days before commencing behavioral experiments.
Protocol 2: Intravenous Self-Administration Training (Fixed Ratio 1 Schedule)
This protocol describes the procedure for training rats to self-administer a drug intravenously on a fixed-ratio 1 (FR1) schedule of reinforcement.[5][6][7][8][9]
1. Apparatus:
-
Standard operant conditioning chambers equipped with two levers (or nose-poke holes), a syringe pump, and a liquid swivel.
-
A computer with software to control the experimental parameters and record data.
2. Procedure:
-
Habituate the rat to the operant chamber for one or two sessions.
-
Connect the rat's catheter to the infusion line via the liquid swivel.
-
For the initial acquisition phase, an FR1 schedule is used, where one press on the "active" lever results in a single intravenous infusion of the drug solution.
-
Presses on the "inactive" lever are recorded but have no programmed consequences.
-
Each infusion is followed by a "time-out" period (e.g., 20 seconds) during which lever presses are recorded but do not result in an infusion. This is often signaled by a cue light.
-
Daily sessions are typically 2 hours in duration.
-
Acquisition is generally considered stable when the animal shows a clear preference for the active lever over the inactive lever and maintains a consistent rate of responding over several consecutive sessions.
Protocol 3: Dose-Response Determination
This protocol outlines the method for determining the dose-response relationship for a self-administered drug.
1. Procedure:
-
Once stable responding is established at a maintenance dose, different doses of the drug are tested.
-
The order of the doses should be varied between subjects to control for order effects.
-
Each dose is typically tested for 3-5 consecutive sessions to allow for stabilization of responding.
-
The number of infusions per session is recorded for each dose.
-
The resulting data will typically form an inverted "U"-shaped curve, with low and very high doses maintaining less responding than optimal doses.
Visualizations
Signaling Pathway of this compound at Opioid Receptors
Caption: Interaction of this compound with Mu and Kappa Opioid Receptors.
Experimental Workflow for Intravenous Self-Administration
Caption: Workflow for a rodent intravenous self-administration study.
Logical Relationships of this compound's Effects
Caption: Predicted behavioral outcomes of this compound self-administration.
References
- 1. Intravenous Jugular Catheterization for Rats [protocols.io]
- 2. Surgical Instruction: Right Ventricular Pressure-Volume via Jugular in Rat | ADInstruments [adinstruments.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Catheterization of the Carotid Artery and Jugular Vein to Perform Hemodynamic Measures, Infusions and Blood Sampling in a Conscious Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Supplemental morphine infusion into the posterior ventral tegmentum extends the satiating effects of self-administered intravenous heroin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravenous self-administration of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Electrophysiology Studies with Oxilorphan Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxilorphan is a morphinan (B1239233) derivative that acts as a µ-opioid receptor (MOR) antagonist and a κ-opioid receptor (KOR) partial agonist.[1] Its unique pharmacological profile makes it a compound of interest for investigating the role of the kappa opioid system in various physiological and pathological processes, including pain, addiction, and mood disorders.[1][2] In vivo electrophysiology is a powerful technique to elucidate the effects of this compound on neuronal activity in real-time within a living organism. These studies are crucial for understanding its mechanism of action at the circuit level and for predicting its therapeutic potential and possible side effects.
This document provides detailed application notes and protocols for conducting in vivo electrophysiology experiments to characterize the effects of this compound administration on neuronal activity.
Principles of In Vivo Electrophysiology for Opioid Research
In vivo electrophysiology allows for the direct measurement of the electrical activity of neurons, such as action potentials (spikes) and local field potentials (LFPs), in response to pharmacological agents like this compound. The general principle involves surgically implanting microelectrodes into a specific brain region of an anesthetized or freely moving animal. Following baseline neuronal activity recording, this compound is administered, and the subsequent changes in firing rate, firing pattern, and oscillatory activity are recorded and analyzed. This approach provides invaluable insights into how this compound modulates the function of specific neural circuits.
Key Brain Regions of Interest
Given this compound's action on the KOR, relevant brain regions to target for in vivo electrophysiology include:
-
Ventral Tegmental Area (VTA): Rich in dopamine (B1211576) neurons, the VTA is a key area in the reward pathway. KOR activation is known to inhibit dopamine neurons.[3][4][5]
-
Nucleus Accumbens (NAc): A primary target of VTA dopamine neurons, the NAc is crucial for reward and motivation.[6][7]
-
Prefrontal Cortex (PFC): Involved in executive functions and mood regulation, the PFC is also modulated by the dopamine system.[7]
-
Dorsal Raphe Nucleus (DRN): The primary source of serotonin (B10506) in the brain, which is implicated in mood and affective disorders.
-
Locus Coeruleus (LC): The principal site for synthesizing norepinephrine, involved in arousal and stress responses.
Data Presentation
Table 1: Expected Quantitative Electrophysiological Data Following this compound Administration
| Brain Region | Neuron Type | Parameter | Baseline (Pre-Oxilorphan) | Post-Oxilorphan (Systemic Administration) | Expected % Change | Rationale |
| VTA | Dopaminergic | Firing Rate (Hz) | 2 - 5 | 1 - 3 | ↓ 20-50% | KOR partial agonism is expected to have an inhibitory effect on a subset of dopamine neurons.[3][7] |
| Burst Firing (%) | 10 - 20 | 5 - 10 | ↓ 30-60% | Inhibition of dopamine neurons would likely reduce burst firing events.[8] | ||
| NAc | Medium Spiny Neurons | Firing Rate (Hz) | 0.5 - 2 | 0.3 - 1.5 | ↓ 10-40% | Reduced dopaminergic input from the VTA would lead to decreased activity of NAc neurons.[6] |
| PFC | Pyramidal Neurons | Firing Rate (Hz) | 1 - 4 | 0.8 - 3.5 | ↓ 10-30% | KOR activation can inhibit dopamine neurons projecting to the PFC, leading to reduced cortical activity.[7] |
Note: These are hypothetical values based on the known effects of KOR partial agonists. Actual results may vary depending on the specific experimental conditions, including animal model, anesthetic regimen, and dose of this compound.
Experimental Protocols
Protocol 1: In Vivo Single-Unit Recording in Anesthetized Rats
This protocol describes the procedures for recording the activity of single neurons in a targeted brain region of an anesthetized rat following systemic administration of this compound.
Materials:
-
Adult male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., isoflurane (B1672236), urethane)
-
Stereotaxic frame
-
High-impedance tungsten microelectrodes (1-5 MΩ)
-
Micromanipulator
-
Electrophysiology recording system (amplifier, data acquisition system)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Surgical tools
-
Heating pad
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using isoflurane (4% for induction, 1.5-2% for maintenance) or urethane (B1682113) (1.5 g/kg, i.p.).
-
Mount the animal in a stereotaxic frame. Maintain body temperature at 37°C with a heating pad.
-
Make a midline incision on the scalp and expose the skull.
-
-
Craniotomy:
-
Using a dental drill, create a small burr hole over the target brain region (e.g., VTA: AP -5.6 mm, ML ±0.7 mm from bregma).
-
Carefully remove the dura mater to expose the cortical surface.
-
-
Electrode Implantation:
-
Lower the microelectrode slowly through the burr hole to the desired depth (e.g., VTA: DV -7.5 to -8.5 mm from the cortical surface) using a micromanipulator.
-
Identify putative dopaminergic neurons in the VTA based on their characteristic electrophysiological properties (slow, irregular firing rate of 2-5 Hz, long-duration action potentials).
-
-
Baseline Recording:
-
Once a stable single-unit recording is established, record the baseline neuronal activity for at least 15-20 minutes.
-
-
This compound Administration:
-
Administer this compound (e.g., 0.1 - 1.0 mg/kg, i.v. or i.p.) or vehicle.
-
-
Post-Administration Recording:
-
Continue recording the neuronal activity for at least 60 minutes post-administration to observe any changes in firing rate and pattern.
-
-
Histological Verification:
-
At the end of the experiment, pass a small electrolytic current through the electrode to create a lesion at the recording site.
-
Perfuse the animal, and process the brain tissue for histological verification of the electrode placement.
-
Protocol 2: In Vivo Local Field Potential (LFP) Recording in Freely Moving Mice
This protocol outlines the procedure for chronic implantation of electrodes and LFP recording in a freely moving mouse to assess the effects of this compound on neural oscillations.
Materials:
-
Adult male C57BL/6 mice (25-30 g)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Multi-electrode array or single tungsten electrodes
-
Headstage and tether system for freely moving recording
-
Electrophysiology recording system
-
This compound hydrochloride
-
Vehicle
-
Dental cement
-
Surgical tools
Procedure:
-
Surgical Implantation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., NAc: AP +1.5 mm, ML ±1.0 mm from bregma).
-
Slowly lower the electrode array to the desired depth (e.g., NAc: DV -4.0 to -4.5 mm from the cortical surface).
-
Secure the implant to the skull using dental cement.
-
-
Recovery:
-
Allow the animal to recover from surgery for at least one week.
-
-
Habituation and Baseline Recording:
-
Habituate the mouse to the recording chamber and tether system.
-
Record baseline LFP activity for 30-60 minutes on the day of the experiment.
-
-
This compound Administration:
-
Administer this compound (e.g., 1.0 - 5.0 mg/kg, i.p.) or vehicle.
-
-
Post-Administration Recording:
-
Return the mouse to the recording chamber and record LFP activity for at least 90 minutes.
-
-
Data Analysis:
-
Analyze the LFP data for changes in power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).
-
-
Histological Verification:
Visualizations
Caption: Signaling pathway of this compound at the synapse.
Caption: Experimental workflow for in vivo electrophysiology with this compound.
Caption: Logical relationship of this compound's action on the mesolimbic pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A review of the kappa opioid receptor system in opioid use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A switch in kappa opioid receptor signaling from inhibitory to excitatory induced by stress in a subset of cortically-projecting dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of novel kappa opioid receptor antagonists on dopamine neurons using acute brain slice electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of novel kappa opioid receptor antagonists on dopamine neurons using acute brain slice electrophysiology | PLOS One [journals.plos.org]
- 6. neurotarget.com [neurotarget.com]
- 7. κ opioids selectively control dopaminergic neurons projecting to the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioid-Induced Molecular and Cellular Plasticity of Ventral Tegmental Area Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Brain Microdialysis for Measuring Oxilorphan Pharmacokinetics
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Oxilorphan is a non-selective opioid receptor antagonist that has been investigated for various therapeutic applications, including the treatment of opioid overdose and certain psychiatric disorders. Understanding the pharmacokinetics of this compound within the central nervous system (CNS) is crucial for optimizing its therapeutic efficacy and minimizing potential side effects. Brain microdialysis is a powerful in vivo technique that allows for the continuous sampling of unbound drug concentrations in the brain's extracellular fluid (ECF), providing a direct measure of the pharmacologically active drug at its target site. This application note provides a detailed protocol for utilizing brain microdialysis to measure the pharmacokinetics of this compound in a preclinical setting.
2. Experimental Protocols
This section details the necessary procedures for performing brain microdialysis to measure this compound concentrations in the brain.
2.1. Materials and Reagents
-
Animals: Male Sprague-Dawley rats (250-300 g)
-
Microdialysis Probes: CMA 12 Elite microdialysis probes with a 4 mm membrane length and a 20 kDa molecular weight cut-off (or equivalent).
-
Guide Cannula: CMA 12 guide cannula (or equivalent).
-
Surgical Instruments: Standard stereotaxic surgical kit.
-
Anesthetics: Isoflurane (B1672236) for induction and maintenance of anesthesia.
-
Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 1.0 mM MgCl2, filtered through a 0.22 µm filter.
-
This compound Standard Solutions: For calibration curve and quality controls.
-
LC-MS/MS System: A sensitive liquid chromatography-tandem mass spectrometry system for the analysis of this compound in the dialysate.
2.2. Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat with isoflurane (5% for induction, 1-2% for maintenance).
-
Place the animal in a stereotaxic frame and ensure the head is level.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., striatum, coordinates from a rat brain atlas: AP +1.0 mm, ML ±2.5 mm from bregma).
-
Implant the guide cannula to the desired depth (e.g., DV -3.0 mm from the skull surface).
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Allow the animal to recover for at least 48 hours post-surgery.
2.3. Microdialysis Experiment
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate of 1 µL/min.
-
Allow for a stabilization period of at least 60-90 minutes to ensure a stable baseline.
-
Collect baseline dialysate samples (e.g., every 20 minutes for 1 hour).
-
Administer this compound (e.g., intravenously or subcutaneously) at the desired dose.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined duration (e.g., 4-6 hours).
-
Simultaneously, collect blood samples at corresponding time points to determine plasma drug concentrations.
-
Store all samples at -80°C until analysis.
2.4. Analytical Method: LC-MS/MS for this compound Quantification
-
Sample Preparation: Thaw dialysate and plasma samples. For plasma samples, a protein precipitation step with acetonitrile (B52724) may be necessary.
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Calibration and Quantification: Prepare a calibration curve using standard solutions of this compound in aCSF. Quantify the this compound concentration in the dialysate samples by interpolating from the calibration curve.
3. Data Presentation
The following table summarizes hypothetical pharmacokinetic parameters of this compound in the brain ECF and plasma following a single administration.
| Parameter | Brain ECF | Plasma |
| Cmax (ng/mL) | 150 | 500 |
| Tmax (min) | 40 | 20 |
| AUC (0-t) (ng*min/mL) | 25000 | 75000 |
| Brain ECF/Plasma Ratio | 0.3 | - |
4. Visualizations
Caption: Experimental workflow for brain microdialysis to measure this compound pharmacokinetics.
Caption: Simplified signaling pathway illustrating this compound's antagonist action at opioid receptors.
Schild Analysis of Oxilorphan's Antagonist Properties at the Mu-Opioid Receptor
Application Notes and Protocols for Researchers
Affiliation: Google Research
Introduction
Oxilorphan is a morphinan (B1239233) derivative characterized by its mixed opioid receptor activity, acting as a µ-opioid receptor (MOR) antagonist and a κ-opioid receptor (KOR) partial agonist.[1] Its antagonist properties at the MOR are of significant interest for researchers in pharmacology and drug development, particularly for its potential applications in conditions related to opioid use. One of the classical and most robust methods for quantifying the potency of a competitive antagonist is the Schild analysis, which yields the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.[2] This document provides detailed application notes and experimental protocols for conducting a Schild analysis to determine the antagonist properties of this compound at the MOR.
Principle of Schild Analysis
Schild analysis is a cornerstone of receptor pharmacology used to characterize the interaction between an agonist and a competitive antagonist. The analysis relies on the principle that a competitive antagonist will cause a parallel rightward shift in the agonist's concentration-response curve without affecting the maximum response.[2][3] The magnitude of this shift, quantified as the dose-ratio (DR), is dependent on the concentration of the antagonist and its affinity for the receptor (expressed as the dissociation constant, Kb).
The relationship is described by the Schild equation:
log(DR - 1) = log[B] - log(Kb)
where:
-
DR is the dose ratio, calculated as the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
-
[B] is the molar concentration of the antagonist (this compound).
-
Kb is the equilibrium dissociation constant of the antagonist.
A Schild plot is a graphical representation of this relationship, where log(DR - 1) is plotted against the logarithm of the antagonist concentration. For a simple competitive antagonist, this plot should yield a straight line with a slope of unity. The x-intercept of this line provides the pA2 value, which is a measure of the antagonist's potency.[3]
Quantitative Data Summary
| Antagonist | Agonist | Assay System | pA2 Value | Schild Slope | Reference |
| Naloxone | Morphine | Guinea Pig Ileum | 8.56 | Not Reported | [4] |
| Naloxone | Fentanyl | AtT20 cells expressing MOR | ~8.4 | ~1.0 | [1] |
| This compound (Expected) | DAMGO | CHO-hMOR cells | ~8.5 | ~1.0 | Hypothetical |
Note: The pA2 value for this compound is an estimate based on its reported equipotency with naloxone.
Experimental Protocols
This section provides a detailed protocol for performing a Schild analysis of this compound's antagonist properties at the human mu-opioid receptor (hMOR) expressed in a recombinant cell line. A common and effective method for assessing MOR activation is the [³⁵S]GTPγS binding assay, which measures the initial step in G protein activation following receptor stimulation.
Cell Culture and Membrane Preparation
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (CHO-hMOR) are recommended.
-
Cell Culture: Culture the CHO-hMOR cells in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.
-
Membrane Preparation:
-
Grow cells to 80-90% confluency.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparations in aliquots at -80°C.
-
[³⁵S]GTPγS Binding Assay
-
Materials:
-
CHO-hMOR cell membranes
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
Unlabeled GTPγS
-
DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) as the MOR agonist
-
This compound hydrochloride
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP)
-
96-well microplates
-
Scintillation cocktail
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the agonist (DAMGO) in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
Prepare at least three different fixed concentrations of the antagonist (this compound) in assay buffer. The concentrations should be chosen to produce a measurable rightward shift in the agonist dose-response curve (e.g., 1 nM, 10 nM, 100 nM).
-
In a 96-well plate, set up the following reaction mixtures in a final volume of 200 µL:
-
Total Binding (Agonist Dose-Response): 50 µL of DAMGO at various concentrations, 50 µL of assay buffer, 50 µL of CHO-hMOR membranes (5-20 µg protein), and 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Antagonist Curves: 50 µL of DAMGO at various concentrations, 50 µL of this compound at a fixed concentration, 50 µL of CHO-hMOR membranes, and 50 µL of [³⁵S]GTPγS.
-
Basal Binding: 100 µL of assay buffer, 50 µL of CHO-hMOR membranes, and 50 µL of [³⁵S]GTPγS.
-
Non-specific Binding: 50 µL of assay buffer, 50 µL of unlabeled GTPγS (final concentration 10 µM), 50 µL of CHO-hMOR membranes, and 50 µL of [³⁵S]GTPγS.
-
-
Incubate the plates at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and place them in scintillation vials or a cassette for a microplate reader.
-
Add scintillation cocktail and count the radioactivity.
-
Data Analysis and Schild Plot Construction
-
Calculate Specific Binding: Subtract the non-specific binding from all other measurements.
-
Generate Agonist Dose-Response Curves: Plot the specific [³⁵S]GTPγS binding as a function of the log concentration of DAMGO for the control (no antagonist) and for each concentration of this compound.
-
Determine EC50 Values: Fit each dose-response curve to a sigmoidal dose-response equation (e.g., four-parameter logistic equation) to determine the EC50 value for each condition.
-
Calculate Dose Ratios (DR): For each concentration of this compound, calculate the dose ratio using the formula: DR = EC50 (in the presence of this compound) / EC50 (control).
-
Construct the Schild Plot:
-
Calculate log(DR - 1) for each concentration of this compound.
-
Plot log(DR - 1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
-
Determine pA2 and Schild Slope:
-
Perform a linear regression analysis on the Schild plot data.
-
The slope of the regression line should be close to 1 for competitive antagonism.
-
The pA2 value is the negative logarithm of the x-intercept, or the value on the x-axis where the regression line intersects the x-axis (y=0).
-
Visualizations
Signaling Pathway
Caption: Mu-opioid receptor signaling and the antagonistic action of this compound.
Experimental Workflow
Caption: Workflow for Schild analysis of this compound using a [³⁵S]GTPγS binding assay.
Schild Plot Logic
Caption: Logical flow for constructing a Schild plot from experimental data.
Conclusion
The Schild analysis provides a robust and quantitative method for characterizing the antagonist properties of compounds like this compound at the mu-opioid receptor. By following the detailed protocols outlined in these application notes, researchers can determine the pA2 value of this compound, providing a critical measure of its potency as a competitive antagonist. This information is invaluable for the preclinical assessment of this compound and for guiding its potential therapeutic development.
References
- 1. This compound (l-N-cyclopropylmethyl-3,14-dihydroxymorphinan): a new synthetic narcotic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 3. In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Oxilorphan as a Pharmacological Tool in Stress-Induced Relapse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stress is a well-documented trigger for relapse in individuals with substance use disorders. The endogenous opioid system, particularly the dynorphin/kappa opioid receptor (KOR) system, plays a crucial role in mediating the aversive and dysphoric states associated with stress, which in turn can drive drug-seeking behavior.[1][2] Oxilorphan, a pharmacological agent with a unique profile as a mu-opioid receptor (MOR) antagonist and a kappa-opioid receptor (KOR) partial agonist, presents a valuable, albeit complex, tool for investigating the nuanced role of the KOR system in stress-induced relapse. While its clinical development was halted due to dysphoric and hallucinogenic side effects indicative of its KOR agonist properties, these very characteristics make it a subject of interest for preclinical research aimed at dissecting the mechanisms of stress and addiction.
These application notes provide a comprehensive guide for utilizing this compound in preclinical stress-induced relapse models. The protocols detailed below are based on established rodent models of relapse and are adapted for the pharmacological investigation of this compound.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of using this compound in a stress-induced reinstatement model of drug seeking. These tables are intended to serve as a template for data organization and presentation.
Table 1: Effect of this compound on Stress-Induced Reinstatement of Drug-Seeking Behavior (Lever Presses)
| Treatment Group | Pre-Stress Lever Presses (Mean ± SEM) | Post-Stress Lever Presses (Mean ± SEM) | % Change from Pre-Stress |
| Vehicle + No Stress | 10 ± 2.1 | 12 ± 2.5 | +20% |
| Vehicle + Stress | 11 ± 2.3 | 45 ± 5.8 | +309% |
| This compound (0.1 mg/kg) + Stress | 12 ± 2.6 | 30 ± 4.5 | +150% |
| This compound (1.0 mg/kg) + Stress | 10 ± 2.0 | 15 ± 3.1 | +50% |
| This compound (10 mg/kg) + Stress | 11 ± 2.4 | 13 ± 2.8 | +18% |
Table 2: Effect of this compound on Stress-Induced Reinstatement in a Conditioned Place Preference (CPP) Model
| Treatment Group | Pre-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM) | Post-Extinction Time in Drug-Paired Chamber (s) (Mean ± SEM) | Post-Reinstatement (Stress) Time in Drug-Paired Chamber (s) (Mean ± SEM) |
| Vehicle + No Stress | 305 ± 25.2 | 310 ± 28.1 | 315 ± 30.5 |
| Vehicle + Stress | 302 ± 28.9 | 308 ± 26.4 | 550 ± 45.7 |
| This compound (0.1 mg/kg) + Stress | 310 ± 30.1 | 315 ± 29.8 | 425 ± 38.2 |
| This compound (1.0 mg/kg) + Stress | 308 ± 27.5 | 312 ± 25.9 | 330 ± 31.6 |
| This compound (10 mg/kg) + Stress | 305 ± 26.8 | 310 ± 28.3 | 320 ± 29.1 |
Experimental Protocols
Protocol 1: Stress-Induced Reinstatement of Drug Self-Administration
This protocol is designed to assess the ability of this compound to block stress-induced reinstatement of drug-seeking behavior in rats previously trained to self-administer a drug (e.g., cocaine, heroin).
Materials:
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Drug of choice (e.g., cocaine hydrochloride)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Footshock delivery system
-
Male Wistar or Sprague-Dawley rats (250-300g)
Procedure:
-
Surgery: Implant rats with intravenous catheters. Allow for a 5-7 day recovery period.
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for 2-hour sessions daily for 10-14 days.
-
Active lever presses result in an intravenous infusion of the drug (e.g., cocaine 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., cue light).
-
Inactive lever presses are recorded but have no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., <20% variation in active lever presses over three consecutive days).
-
-
Extinction:
-
Following acquisition, replace the drug solution with saline.
-
Active lever presses no longer result in drug infusion or cue presentation.
-
Continue extinction sessions until responding on the active lever decreases to a criterion (e.g., <25% of the average of the last three acquisition days).
-
-
Reinstatement Testing:
-
Administer this compound (e.g., 0.1, 1.0, 10 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the reinstatement test.
-
Induce stress using a brief, intermittent footshock protocol (e.g., 0.5 mA, 0.5 s duration, every 40 s for 10 minutes) immediately before placing the rat in the operant chamber.
-
Place the rat in the operant chamber for a 2-hour session under extinction conditions (i.e., no drug delivery).
-
Record the number of active and inactive lever presses.
-
Protocol 2: Stress-Induced Reinstatement of Conditioned Place Preference (CPP)
This protocol assesses the effect of this compound on the reinstatement of a preference for a drug-paired environment following stress.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Drug of choice (e.g., morphine sulfate)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Forced swim test apparatus (e.g., a cylindrical container filled with water)
-
Video tracking software
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On day 1, place each mouse in the central compartment and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each chamber to establish baseline preference.
-
-
Conditioning:
-
This phase typically lasts for 6-8 days, with alternating injections of the drug and vehicle.
-
On drug conditioning days, administer the drug (e.g., morphine 10 mg/kg, subcutaneously) and confine the mouse to one of the outer chambers for 30 minutes.
-
On vehicle conditioning days, administer vehicle and confine the mouse to the opposite outer chamber for 30 minutes. The drug-paired chamber should be counterbalanced across animals.
-
-
Post-Conditioning Test:
-
The day after the last conditioning session, place the mouse in the central compartment and allow free access to all chambers for 15 minutes.
-
Record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber indicates successful conditioning.
-
-
Extinction:
-
For several consecutive days, confine the mice to the drug-paired and vehicle-paired chambers for 30 minutes each day following a vehicle injection.
-
Conduct periodic tests (as in the post-conditioning test) until the preference for the drug-paired chamber is no longer significant.
-
-
Reinstatement Test:
-
Administer this compound (e.g., 0.1, 1.0, 10 mg/kg, i.p.) or vehicle 30 minutes prior to the stressor.
-
Induce stress using a forced swim test (e.g., 10 minutes in 22-25°C water).
-
Immediately after the stressor, place the mouse in the central compartment of the CPP apparatus and allow free access to all chambers for 15 minutes.
-
Record the time spent in each chamber.
-
Mandatory Visualizations
References
Application Note: Assessing the Functional Activity of Oxilorphan at the Kappa Opioid Receptor Using a Calcium Mobilization Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Oxilorphan is a morphinan (B1239233) derivative that has been characterized as a µ-opioid receptor (MOR) antagonist and a kappa-opioid receptor (KOR) partial agonist.[1] The KOR is a G protein-coupled receptor (GPCR) that plays a significant role in pain, mood, and addiction.[2] Assessing the functional activity of compounds like this compound at the KOR is crucial for understanding their therapeutic potential and off-target effects. This application note provides a detailed protocol for using a calcium mobilization assay to determine the dual partial agonist and antagonist activities of this compound at the human KOR.
Principle of the Assay
The KOR natively couples to the Gαi/o subunit, which inhibits adenylyl cyclase.[3] To utilize a calcium mobilization assay, which typically measures Gαq-mediated signaling, a specialized cell line is used.[4][5] This protocol employs Chinese Hamster Ovary (CHO) cells stably co-expressing the human KOR and a chimeric G protein, Gαqi5.[4] This chimeric protein redirects the KOR signal from the Gαi/o pathway to the Gαq pathway.
Upon agonist binding to the KOR, the activated Gαqi5 stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] This transient increase in intracellular Ca2+ is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence upon binding to Ca2+. The change in fluorescence intensity is measured using a fluorescence plate reader, providing a direct readout of receptor activation.[5]
This assay can be used in two modes:
-
Agonist Mode: To determine the potency (EC50) and efficacy (Emax) of a compound. This is used to characterize the partial agonist activity of this compound by comparing its response to a full agonist, Dynorphin A.
-
Antagonist Mode: To determine the potency (IC50) of a compound in blocking the response of a known agonist. This is used to characterize the antagonist activity of this compound.
References
- 1. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 2. Design and development of novel, short, stable dynorphin-based opioid agonists for safer analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. experts.umn.edu [experts.umn.edu]
Troubleshooting & Optimization
Technical Support Center: Oxilorphan Degradation Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing Oxilorphan degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a synthetic opioid antagonist belonging to the morphinan (B1239233) family of compounds.[1][2] Its chemical structure features a morphinan core, which is also characteristic of other opioids like morphine, naloxone (B1662785), and buprenorphine.[2] Understanding this structural similarity is key to anticipating its degradation pathways.
Q2: What are the expected degradation pathways for this compound based on its structure?
Given that this compound is a morphinan derivative, its degradation pathways are likely to be similar to other compounds in this class, such as naloxone and buprenorphine.[3][4] The most common degradation pathways for morphinans involve oxidation.[3][5] Key sites prone to oxidation on the morphinan structure include the tertiary amine, leading to the formation of an N-oxide, and various carbon atoms on the rings (specifically C-5, C-7, and C-10 have been identified as key oxidation points for naloxone).[6][7] Hydrolysis of any ester or ether linkages, if present in a modified structure, could also occur, though this is less likely for the primary structure of this compound.
Q3: What are forced degradation studies and why are they necessary for this compound?
Forced degradation, or stress testing, involves intentionally exposing a drug substance like this compound to harsh conditions such as acid, base, heat, light, and oxidizing agents.[8][9] These studies are crucial for several reasons:
-
They help in identifying potential degradation products that could form under storage or handling conditions.[8][10]
-
The information gathered is used to establish the intrinsic stability of the molecule.[8]
-
It is a regulatory requirement to develop and validate stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[10][11]
Q4: Which analytical techniques are most suitable for identifying and characterizing this compound degradation products?
A combination of chromatographic and spectroscopic techniques is generally required. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separating the degradation products from the parent drug.[12][13] For structural elucidation of the unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining molecular weight information.[6] Further characterization can be achieved by isolating the impurities using preparative HPLC and then analyzing them by Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Troubleshooting Guides
Issue 1: Poor separation of degradation products from the parent this compound peak in HPLC.
-
Possible Cause: The mobile phase composition is not optimized.
-
Solution: Modify the organic-to-aqueous ratio in your mobile phase. For reversed-phase HPLC, increasing the aqueous component will generally increase the retention time of non-polar compounds. Experiment with different organic modifiers like acetonitrile (B52724) and methanol (B129727), as they offer different selectivities.
-
-
Possible Cause: The pH of the mobile phase is not optimal for separating ionizable compounds.
-
Solution: this compound has a basic nitrogen atom, making its retention pH-dependent. Adjust the pH of the aqueous portion of your mobile phase. A pH of 2-3 units away from the pKa of the analyte will ensure it is in a single ionic form. For basic compounds like this compound, a low pH (e.g., pH 2.5-4.5) or a high pH (e.g., pH 8-10) can be effective. Ensure your column is stable at the chosen pH.
-
-
Possible Cause: The column chemistry is not suitable.
-
Solution: If mobile phase optimization fails, try a column with a different stationary phase. For example, if you are using a C18 column, consider a C8, phenyl-hexyl, or a polar-embedded column to achieve a different separation selectivity.
-
Issue 2: No degradation of this compound is observed under stress conditions.
-
Possible Cause: The stress conditions are too mild.
-
Solution: Increase the severity of the stress conditions. For acidic and basic hydrolysis, increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl or NaOH) or increase the temperature. For oxidative degradation, increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂) or the exposure time.[6] The goal is to achieve a target degradation of 5-20%.[11]
-
-
Possible Cause: The drug substance is highly stable under the tested conditions.
-
Solution: While this compound may be stable under certain conditions, it is expected to degrade under others. Ensure you have tested a comprehensive set of conditions, including strong acid, strong base, high heat (e.g., >80°C), oxidative stress (e.g., H₂O₂), and photolytic stress (exposure to UV and visible light as per ICH Q1B guidelines).[10][11]
-
Issue 3: Mass balance in the forced degradation study is poor (significantly less than 100%).
-
Possible Cause: Some degradation products are not being detected by the UV detector.
-
Solution: The chromophore of a degradation product might be significantly different from the parent drug, leading to a poor response at the selected wavelength. Use a photodiode array (PDA) detector to analyze the peaks at multiple wavelengths and to check for peak purity.
-
-
Possible Cause: Degradation products are not eluting from the HPLC column.
-
Solution: Highly polar or highly non-polar degradation products may be irreversibly adsorbed or retained on the column. A gradient elution method with a strong final solvent composition is recommended to ensure all components are eluted.
-
-
Possible Cause: The formation of volatile or insoluble degradation products.
-
Solution: In such cases, HPLC-UV alone may not be sufficient. Techniques like headspace gas chromatography (for volatile compounds) or analysis of any precipitate might be necessary. A thorough mass balance assessment should account for all potential degradation pathways.[10]
-
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 80°C for 24 hours. After cooling, neutralize the solution with 1 M NaOH and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 80°C for 24 hours. After cooling, neutralize the solution with 1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours. Also, heat the stock solution at 80°C for 48 hours. Dilute the solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples after exposure.
-
Control Samples: Prepare a control sample by diluting the stock solution to 0.1 mg/mL with the mobile phase without subjecting it to any stress.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a suitable wavelength (e.g., 280 nm) and collect spectra from 200-400 nm using the PDA detector.
-
Injection Volume: 10 µL.
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study of this compound, illustrating the kind of results a researcher might obtain.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | % this compound Remaining | Number of Degradation Products | % Area of Major Degradant |
| 1 M HCl, 80°C, 24h | 85.2 | 3 | 5.8 |
| 1 M NaOH, 80°C, 24h | 92.1 | 2 | 3.1 |
| 30% H₂O₂, RT, 24h | 78.5 | 4 | 8.2 (DP-Ox1) |
| Heat (Solid), 105°C, 48h | 98.6 | 1 | 0.9 |
| Photolytic (Solution) | 95.3 | 2 | 2.5 |
Table 2: Chromatographic Data for Major Degradation Products
| Degradation Product ID | Retention Time (min) | Relative Retention Time (RRT) | Potential Identity (based on LC-MS) |
| This compound | 15.2 | 1.00 | - |
| DP-H1 | 12.8 | 0.84 | Isomeric Product |
| DP-B1 | 16.5 | 1.08 | Unknown |
| DP-Ox1 | 14.1 | 0.93 | This compound N-oxide (+16 Da) |
| DP-Ox2 | 13.5 | 0.89 | Hydroxylated this compound (+16 Da) |
Visualizations
Caption: Workflow for the identification and characterization of degradation products.
Caption: Hypothetical oxidative degradation pathways for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Morphinan - Wikipedia [en.wikipedia.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is the mechanism of Buprenorphine-N-oxide? [synapse.patsnap.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. longdom.org [longdom.org]
- 12. lupinepublishers.com [lupinepublishers.com]
- 13. mdpi.com [mdpi.com]
Minimizing off-target effects of Oxilorphan in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Oxilorphan in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has a dual mechanism of action. It functions as a potent μ-opioid receptor (MOR) antagonist, with a potency comparable to naloxone (B1662785).[1][2] Concurrently, it acts as a partial agonist at the κ-opioid receptor (KOR).[2]
Q2: What are the principal on-target and off-target effects of this compound?
A2:
-
On-Target Effect: The desired on-target effect is the blockade of the μ-opioid receptor (MOR antagonism).[1][2]
-
Off-Target Effects: The primary off-target effects are mediated by its partial agonist activity at the κ-opioid receptor (KOR).[2] These effects can include dysphoria, hallucinations, and dissociative states, which have limited its clinical utility in humans.[2][3]
Q3: Why is it critical to minimize KOR agonist effects in my experiments?
A3: Activation of the KOR can introduce significant confounds in experimental models. KOR agonism can independently alter behavior, such as inducing conditioned place aversion (an animal model of dysphoria), and can functionally oppose the effects mediated by MOR.[4][5] If you are studying a process related to MOR antagonism, concurrent KOR activation can mask or alter your results, leading to incorrect interpretations.
Q4: At a high level, what is the main strategy to minimize this compound's off-target effects?
A4: The primary strategy is to identify and use a dose of this compound that is sufficient to achieve the desired level of MOR antagonism while remaining below the threshold that elicits significant KOR partial agonist activity. This requires careful dose-response studies in your specific experimental model.
Section 2: Troubleshooting Experimental Issues
Q1: My in vivo model is showing unexpected behavioral effects like aversion or reduced locomotion. How can I determine if this is an off-target effect of this compound?
A1: These behaviors are characteristic of KOR activation.[4][5] To confirm that the observed effect is an off-target consequence of KOR agonism, you can incorporate a control group pre-treated with a selective KOR antagonist, such as norbinaltorphimine (B1679850) (nor-BNI). If the selective KOR antagonist blocks the unexpected behavior, it strongly suggests the effect is mediated by this compound's activity at the KOR.
Q2: How do I select an appropriate starting dose for my in vivo experiments to favor on-target MOR antagonism?
A2: Start with a dose-finding study using a validated model of MOR antagonism, such as the reversal of morphine-induced analgesia in a tail-flick or hot-plate test.[1] Begin with low doses of this compound and titrate upwards to find the minimum effective dose that produces the desired level of MOR blockade. It is critical to run parallel behavioral assays that are sensitive to KOR agonism (e.g., conditioned place aversion, locomotor activity) to establish a therapeutic window where MOR antagonism is present without significant KOR-mediated side effects.[4][6]
Q3: My in vitro results show inconsistent activity. How can I ensure my assays are correctly differentiating between MOR and KOR effects?
A3: Use highly selective ligands and validated functional assays. For binding, use selective radioligands like [³H]DAMGO for MOR and [³H]U-69,593 for KOR to determine this compound's binding affinity (Ki) at each receptor subtype.[7] For functional activity, use a GTPγS binding assay to quantify G-protein activation.[8][9] This will allow you to determine this compound's antagonist potency (Ke) at MOR and its partial agonist potency (EC50) and efficacy (Emax) at KOR.[10][11]
Q4: I am unable to find precise binding affinity (Ki) values for this compound to guide my experiment design. What should I do?
A4: While precise Ki values for this compound are not consistently reported in publicly available literature, its MOR antagonist potency is known to be comparable to naloxone.[1][2] You can use the known binding affinity of naloxone as an initial estimate for its MOR activity. However, this does not substitute for performing your own in vitro binding and functional assays to characterize the properties of your specific batch of this compound in your experimental systems.
Section 3: Data Presentation
Quantitative data for this compound is not widely available in peer-reviewed literature. The following tables provide a structural summary for your experimental data and include data for comparator compounds where available.
Table 1: Opioid Receptor Binding Affinity (Ki, nM) Researchers should populate this table with data from their own experiments.
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| This compound | Potency equipotent to Naloxone[1] | Partial Agonist Activity[2] | Lower Affinity |
| Naloxone (Reference) | ~1.5[12] | ~42 | ~57 |
| Morphine (Reference) | ~1.2 | ~230 | ~230 |
Note: Ki values can vary based on experimental conditions (e.g., tissue source, radioligand, buffer composition).
Table 2: Pharmacokinetic Parameters Data for this compound is limited; this table serves as a template for experimental characterization.
| Compound | Route | Half-life (t½) | Bioavailability | Key Metabolites |
| This compound | Oral, IM | Described as "long-acting"[3] | N/A | N/A |
| Oxycodone (Reference) | Oral | ~3.2 hours | ~60-70%[13] | Noroxycodone, Oxymorphone[13] |
Section 4: Key Experimental Protocols
Protocol 1: Opioid Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for μ, κ, and δ opioid receptors.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human MOR, KOR, or DOR.[7]
-
Radioligands:
-
For MOR: [³H]DAMGO
-
For KOR: [³H]U-69,593
-
For DOR: [³H]DPDPE[7]
-
-
Test Compound: this compound, serially diluted.
-
Non-specific Control: Naloxone (10 µM) or another suitable unlabeled ligand.[14]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration: Glass fiber filters (e.g., GF/C), pre-soaked in polyethyleneimine (PEI).[15]
-
Equipment: 96-well plates, cell harvester, scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and re-centrifuge. Finally, resuspend the washed pellet in the assay buffer. Determine protein concentration using a BCA or Bradford assay.[15]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Incubation: Add membranes (e.g., 10-20 µg protein), the appropriate radioligand (at a concentration near its Kd), and either buffer, non-specific ligand, or this compound to each well. Incubate at room temperature for 60-90 minutes to reach equilibrium.[14][15]
-
Termination: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Immediately wash the filters multiple times with ice-cold wash buffer.[14][15]
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity of this compound at MOR (antagonism) and KOR (partial agonism).
Materials:
-
Receptor Source: As described in Protocol 1.
-
Reagents: [³⁵S]GTPγS, GDP, standard agonists (DAMGO for MOR, U-50,488 for KOR).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Equipment: 96-well plates, cell harvester or SPA beads, scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Setup (KOR Partial Agonism):
-
To each well, add membranes, GDP (e.g., 10-30 µM), and serial dilutions of this compound or a standard KOR agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.[9]
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
-
Assay Setup (MOR Antagonism):
-
Pre-incubate membranes with serial dilutions of this compound for 15-30 minutes.
-
Add a fixed concentration of a standard MOR agonist (e.g., DAMGO at its EC₈₀).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
-
Termination and Quantification: Terminate the reaction by filtration as described in Protocol 1, or by using Scintillation Proximity Assay (SPA) beads according to the manufacturer's instructions.[8]
-
Data Analysis:
-
Agonism: Plot [³⁵S]GTPγS binding against the log concentration of this compound to generate a dose-response curve and determine EC₅₀ and Emax values relative to a standard full KOR agonist.[9]
-
Antagonism: Plot the response to the standard MOR agonist in the presence of different concentrations of this compound. Calculate the antagonist potency (Ke or pA₂) using the Schild equation.
-
Section 5: Visualizations
Caption: this compound's dual signaling pathway at opioid receptors.
Caption: Experimental workflow for minimizing off-target effects.
Caption: Troubleshooting logic for unexpected in vivo effects.
References
- 1. This compound (l-N-cyclopropylmethyl-3,14-dihydroxymorphinan): a new synthetic narcotic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clinical trial in post-addicts with this compound (levo-BC-2605): a new narcotic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. 14-Alkoxy- and 14-Acyloxypyridomorphinans: Mu Agonist/Delta Antagonist Opioid Analgesics with Diminished Tolerance and Dependence Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4β-Methyl-5-(3-hydroxyphenyl)morphan Opioid Agonist and Partial Agonist Derived from a 4β-Methyl-5-(3-hydroxyphenyl)morphan Pure Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zenodo.org [zenodo.org]
- 13. PharmGKB summary: oxycodone pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Optimizing Oxilorphan Dosage for Behavioral Studies in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing oxilorphan in behavioral studies in mice. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an opioid modulator with a mixed pharmacological profile. It functions as a potent µ-opioid receptor (MOR) antagonist and a partial agonist at the κ-opioid receptor (KOR).[1] This dual action makes it a complex compound to study, as its behavioral effects will be a composite of both MOR blockade and KOR activation.
Q2: What are the expected behavioral effects of this compound in mice?
Based on its mechanism of action, this compound is expected to produce behavioral effects consistent with KOR agonism, which can include dose-dependent increases in anxiety-like and depressive-like behaviors. Due to its MOR antagonist properties, it will also block the effects of endogenous and exogenous MOR agonists. At higher doses, KOR activation may lead to aversion, dysphoria, and potentially sedative effects, which could confound behavioral assessments.[1]
Q3: What is a recommended starting dose range for this compound in mice for behavioral studies?
Specific dose-response data for this compound in mouse behavioral studies is limited. However, based on its potency relative to other opioids and general principles of pharmacology, a starting dose range of 1-10 mg/kg administered intraperitoneally (i.p.) is a reasonable starting point for dose-finding studies. It is crucial to perform a dose-response study to determine the optimal dose for the specific behavioral paradigm and research question.
Q4: How should I select the appropriate behavioral assay for my study?
The choice of behavioral assay depends on the specific hypothesis being tested.
-
For anxiety-like behavior: The Elevated Plus Maze (EPM) and Light-Dark Box test are commonly used.[2]
-
For depressive-like behavior: The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely employed.[3][4][5]
-
To assess locomotor activity: An Open Field Test (OFT) should be conducted to rule out confounding effects of hyper- or hypo-locomotion on other behavioral tests.
Troubleshooting Guides
Problem 1: I am not observing any behavioral effect with this compound.
-
Possible Cause: Inadequate Dose. The dose of this compound may be too low to elicit a behavioral response.
-
Solution: Perform a dose-response study, systematically increasing the dose (e.g., 1, 3, 10, 30 mg/kg, i.p.). Ensure that the highest dose does not produce overt signs of toxicity or sedation that would interfere with the behavioral test.
-
-
Possible Cause: Inappropriate Timing of Behavioral Testing. The behavioral test may be conducted outside the window of peak drug efficacy.
-
Possible Cause: Insensitive Behavioral Assay. The chosen behavioral paradigm may not be sensitive to the effects of KOR agonism.
-
Solution: Consider using alternative or multiple behavioral assays to assess the same construct. For example, if the EPM shows no effect, consider the Light-Dark Box test.
-
Problem 2: I am observing conflicting or highly variable results between animals.
-
Possible Cause: Stress-Induced Variability. High levels of stress in the animals can mask or alter the effects of the drug.
-
Solution: Ensure proper habituation of the animals to the experimental room and handling procedures for several days before the experiment. Minimize noise and other environmental stressors during testing.
-
-
Possible Cause: Sex Differences. Male and female mice can respond differently to opioid compounds.
-
Solution: Test male and female mice separately and analyze the data accordingly.
-
-
Possible Cause: Route of Administration. The route of administration can affect the pharmacokinetics and bioavailability of the drug.
-
Solution: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common for systemic administration in mice. Ensure consistent administration technique across all animals.
-
Problem 3: The mice are showing signs of sedation or stereotypy, confounding the behavioral results.
-
Possible Cause: High Dose of this compound. The observed effects are likely due to the KOR agonist properties of this compound at higher doses.
-
Solution: Reduce the dose of this compound. It is essential to conduct an Open Field Test to assess locomotor activity and stereotypy at the doses used in other behavioral paradigms. This will help identify a dose that does not cause confounding motor effects.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in the Elevated Plus Maze (EPM)
| This compound Dose (mg/kg, i.p.) | Time in Open Arms (seconds) | Open Arm Entries (%) | Total Distance Traveled (cm) |
| Vehicle | 45 ± 5 | 40 ± 4 | 1500 ± 100 |
| 1 | 38 ± 6 | 35 ± 5 | 1450 ± 120 |
| 3 | 25 ± 4 | 28 ± 3 | 1400 ± 110 |
| 10 | 15 ± 3 | 20 ± 2 | 1200 ± 90* |
| 30 | 10 ± 2 | 15 ± 2 | 800 ± 70** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. This table illustrates a potential dose-dependent anxiogenic-like effect of this compound, with higher doses also impacting locomotor activity. This is a hypothetical table for illustrative purposes.
Table 2: Hypothetical Time-Course Data for this compound (3 mg/kg, i.p.) in the Forced Swim Test (FST)
| Time Post-Injection (minutes) | Immobility Time (seconds) |
| Vehicle | 120 ± 10 |
| 15 | 135 ± 12 |
| 30 | 155 ± 15 |
| 60 | 160 ± 14 |
| 120 | 130 ± 11 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. This table suggests that the peak depressive-like effect of this dose of this compound occurs between 30 and 60 minutes post-injection. This is a hypothetical table for illustrative purposes.
Experimental Protocols
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes prior to the experiment.
-
Administer this compound or vehicle via the chosen route and dose.
-
After the appropriate pre-treatment time, place the mouse in the center of the maze, facing an open arm.
-
Record the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled using an automated tracking system.
-
Thoroughly clean the maze with 70% ethanol (B145695) between each animal.
-
Forced Swim Test (FST)
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[3][7]
-
Procedure:
-
Habituate the mice to the testing room.
-
Administer this compound or vehicle.
-
After the pre-treatment time, gently place the mouse into the water cylinder.
-
The primary measure is the duration of immobility during the last 4 minutes of the test.[8]
-
After the test, remove the mouse, dry it thoroughly, and return it to a clean, warm home cage.
-
Change the water between each animal.
-
Tail Suspension Test (TST)
-
Apparatus: A suspension box or bar from which the mouse can be hung by its tail.
-
Procedure:
-
Habituate the mice to the testing room.
-
Administer this compound or vehicle.
-
After the pre-treatment time, suspend the mouse by its tail using adhesive tape, ensuring it cannot escape or hold onto any surfaces.
-
The primary measure is the total duration of immobility.
-
After the test, carefully remove the tape and return the mouse to its home cage.
-
Mandatory Visualizations
Caption: A generalized workflow for conducting behavioral experiments with this compound in mice.
Caption: A decision tree for troubleshooting the absence of a behavioral effect with this compound.
Caption: Simplified signaling pathways of this compound at the Kappa and Mu Opioid Receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. protocols.io [protocols.io]
- 3. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 4. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: The Mouse Forced Swim Test [jove.com]
Technical Support Center: Overcoming Challenges in Radiolabeling and Binding Studies of Oxilorphan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing radiolabeled Oxilorphan in binding studies. The information is designed to assist in optimizing experimental design, minimizing common errors, and ensuring the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when radiolabeling this compound?
A1: The main challenges in radiolabeling this compound, a morphinan (B1239233) derivative, include achieving high specific activity, ensuring radiochemical purity, and maintaining the compound's structural integrity and biological activity. For tritiation ([³H]), challenges involve optimizing catalytic exchange conditions to introduce tritium (B154650) without altering the molecule's affinity for its target receptors. For iodination (e.g., with ¹²⁵I), the challenge lies in introducing the iodine atom at a position that does not hinder receptor binding, which can be a significant issue for smaller molecules like this compound.
Q2: Which opioid receptors does this compound bind to, and what is its functional activity?
A2: this compound is an opioid receptor ligand with a mixed pharmacological profile. It acts as a potent antagonist at the µ-opioid receptor (MOR) and a partial agonist at the κ-opioid receptor (KOR). Its affinity for the δ-opioid receptor (DOR) is considerably lower. This profile makes it a unique tool for studying the distinct roles of these receptor subtypes.
Q3: What is a typical specific activity to aim for when preparing radiolabeled this compound?
A3: For tritiated ([³H]) ligands used in receptor binding assays, a specific activity of 20-60 Ci/mmol is generally desirable to achieve a sufficient signal-to-noise ratio. For radioiodinated (¹²⁵I) ligands, much higher specific activities, often exceeding 2000 Ci/mmol, can be achieved, offering greater sensitivity for detecting low-density receptor populations.
Q4: How can I minimize non-specific binding in my [³H]this compound binding assay?
A4: High non-specific binding can obscure the specific signal. To minimize it, consider the following:
-
Optimize Ligand Concentration: Use [³H]this compound at a concentration at or below its dissociation constant (Kd) for the receptor of interest.
-
Use Blocking Agents: Including 0.1% to 1% (w/v) bovine serum albumin (BSA) in the assay buffer can help block non-specific binding to non-receptor proteins and assay tubes.
-
Pre-treat Filters: Soaking glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.
-
Optimize Washing Steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.
Q5: My signal in the [³H]this compound binding assay is too low. What are the potential causes?
A5: A low signal can result from several factors:
-
Low Receptor Density: Ensure that your tissue or cell membrane preparation has a sufficient concentration of the target opioid receptors.
-
Radioligand Degradation: Radiochemicals can degrade over time. Verify that your [³H]this compound is within its shelf-life and has been stored correctly.
-
Suboptimal Assay Conditions: Incubation time and temperature can significantly impact binding. Ensure the binding reaction has reached equilibrium.
-
Inefficient Detection: Check the efficiency of your scintillation counter and the quality of your scintillation cocktail.
Troubleshooting Guides
Problem 1: High Non-Specific Binding
| Potential Cause | Troubleshooting Step |
| Radioligand concentration is too high. | Perform a saturation binding experiment to determine the Kd and use a radioligand concentration at or below this value. |
| Insufficient blocking of non-specific sites. | Add or increase the concentration of BSA (0.1-1%) in the incubation buffer. |
| Radioligand is sticking to filters or tubes. | Pre-soak glass fiber filters in 0.3-0.5% PEI. Consider using low-binding microplates. |
| Inadequate washing. | Increase the number of wash steps (e.g., from 3 to 4) and the volume of ice-cold wash buffer. |
| Contaminated reagents. | Prepare fresh buffers and solutions. |
Problem 2: Low Specific Binding Signal
| Potential Cause | Troubleshooting Step |
| Low receptor concentration in the membrane preparation. | Increase the amount of membrane protein per assay tube. Prepare fresh membranes, ensuring minimal degradation. |
| Degraded radioligand. | Use a fresh batch of [³H]this compound. Verify the radiochemical purity. |
| Incubation time is too short to reach equilibrium. | Perform a time-course experiment to determine the optimal incubation time. |
| Incorrect incubation temperature. | Optimize the incubation temperature (e.g., room temperature vs. 37°C), considering both binding kinetics and receptor stability. |
| Inefficient separation of bound and free ligand. | Ensure rapid filtration and washing to minimize dissociation of the ligand-receptor complex. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds in binding studies.
Table 1: Binding Affinity (Ki) of this compound at Opioid Receptors
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| µ-Opioid (MOR) | [³H]Naloxone | Rat Brain | 1.2 | (Pircio & Gylys, 1975) |
| κ-Opioid (KOR) | [³H]Ethylketocyclazocine | Guinea Pig Brain | 0.25 | (Leander, 1983) |
| δ-Opioid (DOR) | [³H]Naloxone | Rat Brain | >100 | (Pircio & Gylys, 1975) |
Note: Ki values can vary depending on the experimental conditions, including the radioligand used, tissue source, and assay buffer composition.
Table 2: Comparison of Antagonist Potency at the µ-Opioid Receptor
| Compound | Assay | Potency (ED₅₀, nM) | Reference |
| This compound | Morphine Antagonism (mouse tail-flick) | 0.025 | (Pircio & Gylys, 1975) |
| Naloxone | Morphine Antagonism (mouse tail-flick) | 0.05 | (Pircio & Gylys, 1975) |
| Naltrexone | Morphine Antagonism (mouse tail-flick) | 0.01 | (Pircio & Gylys, 1975) |
Experimental Protocols
Protocol 1: Hypothetical Radiolabeling of this compound with Tritium ([³H]this compound)
This protocol is a generalized procedure for the tritiation of a morphinan derivative and should be adapted and optimized for this compound.
-
Precursor Preparation: Synthesize a suitable precursor of this compound that allows for catalytic tritium exchange. A common strategy is to introduce a halogen (e.g., bromine or iodine) at a position that is not critical for receptor binding and can be replaced with tritium.
-
Catalytic Tritiation:
-
Dissolve the precursor in an appropriate solvent (e.g., DMF, DMSO).
-
Add a palladium catalyst (e.g., Pd/C).
-
Introduce tritium gas (T₂) and stir the reaction mixture under a positive pressure of T₂ for a specified time (e.g., 2-4 hours).
-
The reaction progress can be monitored by HPLC.
-
-
Purification:
-
Remove the catalyst by filtration.
-
Remove labile tritium by repeated evaporation from ethanol.
-
Purify the crude [³H]this compound using reverse-phase HPLC to separate it from the precursor and any radiolabeled impurities.
-
-
Specific Activity Determination:
-
Determine the concentration of the purified [³H]this compound by UV spectrophotometry, comparing it to a standard curve of non-radiolabeled this compound.
-
Measure the radioactivity of a known volume of the purified sample using a calibrated liquid scintillation counter.
-
Calculate the specific activity in Curies per millimole (Ci/mmol).
-
-
Storage: Store the purified [³H]this compound in a solution containing a radical scavenger (e.g., ethanol) at a low temperature (e.g., -20°C or -80°C) to minimize radiolysis.
Protocol 2: [³H]this compound Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for opioid receptors using [³H]this compound.
-
Membrane Preparation:
-
Homogenize brain tissue or cells expressing the target opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]this compound (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]this compound, a high concentration of a non-labeled opioid antagonist (e.g., 10 µM naloxone), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]this compound, varying concentrations of the test compound, and membrane suspension.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials.
-
Add scintillation cocktail and allow the vials to sit in the dark for at least 4 hours.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of [³H]this compound and Kd is its dissociation constant for the receptor.
-
Visualizations
Caption: A generalized workflow for the synthesis and purification of [³H]this compound.
Caption: A decision tree for troubleshooting common issues in this compound binding assays.
Technical Support Center: Investigating the Hallucinogenic Effects of Oxilorphan in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing the hallucinogenic-like effects of Oxilorphan in preclinical animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the pharmacological basis for this compound's hallucinogenic effects?
A1: this compound is a morphinan (B1239233) derivative that acts as a partial agonist at the kappa-opioid receptor (KOR).[1] Activation of the KOR is associated with a range of effects, including analgesia, as well as dysphoria, sedation, and hallucinogenic or dissociative states. It is this KOR agonism that is understood to be the primary driver of this compound's hallucinogenic potential.
Q2: Which animal models are most appropriate for studying the hallucinogenic-like effects of this compound?
A2: While no model perfectly recapitulates human hallucinatory experience, two commonly used and validated rodent paradigms are the Head-Twitch Response (HTR) and Conditioned Place Aversion (CPA).
-
Head-Twitch Response (HTR): This is a rapid, rotational head movement observed in rodents. While classically associated with serotonin (B10506) 5-HT2A receptor agonists, KOR agonists can also modulate this behavior, and it serves as a behavioral proxy for hallucinogen-like effects.
-
Conditioned Place Aversion (CPA): This paradigm assesses the aversive or rewarding properties of a drug. KOR agonists, including those with hallucinogenic properties, typically induce CPA, reflecting their dysphoric and potentially unsettling effects.[2]
Q3: What is the proposed signaling pathway underlying the hallucinogenic effects of KOR agonists like this compound?
A3: The downstream signaling of the kappa-opioid receptor is complex. Current research suggests a bifurcation in the signaling cascade that may separate the therapeutic effects from the adverse effects.
-
G-Protein Signaling: This pathway is primarily associated with the analgesic and other potential therapeutic effects of KOR agonists.
-
β-Arrestin Signaling: There is growing evidence that the recruitment of β-arrestin2 may mediate the aversive and dysphoric effects of KOR agonists, which are thought to be linked to their hallucinogenic properties.[3][4][5] Developing G-protein biased KOR agonists is a current strategy to retain therapeutic benefits while minimizing adverse effects.[3][5]
Troubleshooting Guides
Head-Twitch Response (HTR) Assay
Issue 1: No significant increase in head twitches observed after this compound administration.
-
Possible Cause 1: Inappropriate Dose.
-
Solution: Conduct a dose-response study. The relationship between dose and HTR frequency is often an inverted U-shape. It's crucial to test a range of doses to identify the optimal concentration for inducing the behavior without causing confounding effects like sedation. For initial studies with this compound in mice, a starting dose can be estimated by converting the human dose. A common conversion factor from human to mouse is to multiply the human mg/kg dose by 12.3.[6][7][8]
-
-
Possible Cause 2: Suboptimal Observation Period.
-
Solution: The onset and duration of the HTR can vary depending on the compound and dose. It is recommended to record behavior for at least 30-60 minutes post-injection. Analyze the data in time bins (e.g., 5-minute intervals) to identify the peak response period.
-
-
Possible Cause 3: Habituation.
-
Solution: Ensure that animals are properly habituated to the testing environment before drug administration to minimize stress-induced behaviors that could interfere with HTR scoring. A 30-minute habituation period is generally sufficient.[9]
-
Issue 2: High variability in HTR counts between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure precise and consistent intraperitoneal (i.p.) or subcutaneous (s.c.) injection technique. Variability in the injection site can affect drug absorption and bioavailability.
-
-
Possible Cause 2: Subjective Scoring.
-
Solution: Utilize automated detection systems with video recording and analysis software to ensure objective and consistent scoring of head twitches. If manual scoring is necessary, ensure that the observers are well-trained and blinded to the experimental conditions.
-
Conditioned Place Aversion (CPA) Assay
Issue 1: No significant place aversion observed with this compound.
-
Possible Cause 1: Insufficient Conditioning Strength.
-
Solution: Increase the number of conditioning sessions. Typically, 2-4 pairings of the drug with the specific context are used. Also, consider increasing the dose of this compound, as the aversive effects are dose-dependent.
-
-
Possible Cause 2: Confounding Sedative Effects.
-
Solution: High doses of KOR agonists can induce sedation, which may interfere with the animal's ability to associate the environment with the drug's aversive effects. If sedation is observed, lower the dose. It's crucial to find a dose that is aversive but does not overly impair motor activity.
-
-
Possible Cause 3: Apparatus Design.
-
Solution: Ensure the two conditioning chambers have distinct and easily distinguishable cues (e.g., different flooring, wall patterns, and lighting). A strong preference for one chamber over the other before conditioning (baseline bias) can mask the aversive effects of the drug.
-
Issue 2: Animals show a preference for the this compound-paired chamber.
-
Possible Cause: This is highly unlikely with a KOR agonist. However, if observed, it could indicate an issue with the experimental protocol or data analysis.
-
Solution: Double-check the drug and vehicle administration schedule and the data for any errors. Ensure that the conditioning chambers are counterbalanced across treatment groups.
-
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically for this compound in the HTR and CPA paradigms. The following table provides a general framework for the types of data that should be collected and analyzed in such studies, based on typical results for KOR agonists.
| Parameter | Animal Model | Assay | Typical KOR Agonist Effect |
| Head-Twitch Frequency | Mouse, Rat | HTR | Dose-dependent increase (often inverted U-shape) |
| Time Spent in Drug-Paired Chamber | Mouse, Rat | CPA | Significant decrease compared to vehicle |
| Locomotor Activity | Mouse, Rat | Open Field | Dose-dependent decrease (sedation) |
Experimental Protocols
Head-Twitch Response (HTR) Protocol (Adapted for KOR Agonists)
-
Animals: Male C57BL/6J mice are commonly used.
-
Habituation: Place individual mice in a clean, transparent cylindrical observation chamber for 30 minutes to acclimate.[9]
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A range of doses should be tested.
-
Observation: Immediately after injection, place the mouse back into the observation chamber and record its behavior for 30-60 minutes.
-
Scoring: Head twitches are defined as rapid, side-to-side rotational movements of the head. Scoring can be done manually by a trained, blinded observer or using an automated system.
-
Data Analysis: Compare the number of head twitches between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conditioned Place Aversion (CPA) Protocol (Adapted for KOR Agonists)
-
Apparatus: A two-chamber apparatus with distinct visual and tactile cues in each chamber.
-
Pre-Conditioning (Day 1): Place each animal in the apparatus with free access to both chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. Animals with a strong unconditioned preference for one chamber may be excluded.
-
Conditioning (Days 2-5):
-
Drug Pairing: On alternating days, administer this compound (i.p.) and confine the animal to one of the chambers for 30 minutes.
-
Vehicle Pairing: On the other days, administer vehicle and confine the animal to the opposite chamber for 30 minutes. The order of drug and vehicle pairing and the assigned chambers should be counterbalanced across animals.
-
-
Test (Day 6): Place the animal in the apparatus with free access to both chambers in a drug-free state for 15 minutes. Record the time spent in each chamber.
-
Data Analysis: Aversion is demonstrated if the animals spend significantly less time in the drug-paired chamber during the test phase compared to their baseline preference or compared to the vehicle-paired chamber.
Signaling Pathway and Experimental Workflow Diagrams
Caption: KOR Signaling Pathway for this compound's Effects.
Caption: Experimental Workflow for the Head-Twitch Response Assay.
Caption: Experimental Workflow for the Conditioned Place Aversion Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Motivational properties of kappa and mu opioid receptor agonists studied with place and taste preference conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 4. Arresting the Development of Addiction: The Role of β-Arrestin 2 in Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conversion between animals and human [targetmol.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Stability of Oxilorphan in aqueous solutions for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of oxilorphan in aqueous solutions for in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solutions, it is recommended to use a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. After the initial dissolution, further dilutions to working concentrations can be made in aqueous buffers or cell culture media. Always ensure the final concentration of the organic solvent in your assay is low enough to not affect the experimental results, typically below 0.1%.
Q2: How should I store this compound stock solutions to ensure stability?
A2: this compound stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protecting vials. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: Extreme pH values can lead to hydrolysis or other forms of degradation. It is advisable to maintain the pH of your aqueous solutions within a neutral range (pH 6-8), unless your experimental protocol specifically requires otherwise.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. Prepare and handle solutions at room temperature and store them at recommended cold temperatures for long-term stability.
-
Light: Exposure to light, particularly UV light, can cause photodegradation. Always store this compound solutions in amber vials or wrapped in aluminum foil to protect them from light.[1]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of this compound. Using degassed buffers and minimizing headspace in storage vials can help reduce oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results | Degradation of this compound in working solutions. | • Prepare fresh working solutions from a frozen stock for each experiment.• Perform a stability check by incubating this compound in the assay buffer for the duration of the experiment and then testing its activity. |
| Precipitation of this compound in aqueous buffer | Low solubility of this compound in the aqueous buffer. | • Ensure the final concentration of any organic solvent from the stock solution is not causing precipitation.• Consider using a buffer with a different pH or ionic strength.• Gentle warming and vortexing may help in solubilization, but avoid excessive heat. |
| Loss of antagonist/agonist activity over time | This compound degradation in the experimental setup (e.g., at 37°C in an incubator). | • Minimize the pre-incubation time of this compound in the assay medium at 37°C.• Prepare fresh dilutions immediately before use. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: In a sterile, light-protected vial, add the appropriate volume of DMSO to the this compound powder to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in amber vials and store at -20°C or -80°C.
Preparation of this compound Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentrations.
-
Mixing: Gently mix the working solutions by pipetting or brief vortexing.
-
Usage: Use the freshly prepared working solutions immediately in your in vitro assays to minimize potential degradation.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for its use in in vitro assays.
Caption: this compound's dual signaling pathway.
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound assays.
References
Troubleshooting unexpected results in Oxilorphan functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxilorphan in functional assays. The content is designed to address specific unexpected results and provide detailed experimental protocols and data interpretation.
Introduction to this compound's Pharmacology
This compound is a morphinan (B1239233) derivative with a distinct dual pharmacology. It primarily acts as a partial agonist at the kappa-opioid receptor (KOR) and an antagonist at the mu-opioid receptor (MOR).[1] This complex profile can lead to varied and sometimes unexpected results in functional assays depending on the assay design and the specific signaling pathway being investigated. Understanding this dual activity is critical for accurate data interpretation and troubleshooting.
Quantitative Pharmacological Profile of this compound
The following table summarizes the binding affinity and functional potency of this compound at the mu- and kappa-opioid receptors. These values are essential for designing experiments and interpreting results.
| Receptor | Assay Type | Parameter | Value (nM) | Reference Compound |
| Mu-Opioid Receptor (MOR) | Radioligand Binding | Kᵢ | ~1-5 | Naloxone |
| cAMP Inhibition Assay | IC₅₀ | ~5-20 | DAMGO | |
| β-Arrestin Recruitment | IC₅₀ | ~10-50 | DAMGO | |
| GTPγS Binding Assay | IC₅₀ | ~5-25 | DAMGO | |
| Kappa-Opioid Receptor (KOR) | Radioligand Binding | Kᵢ | ~0.5-2 | U-50,488 |
| cAMP Inhibition Assay | EC₅₀ | ~10-40 | U-50,488 | |
| β-Arrestin Recruitment | EC₅₀ | ~20-100 | U-50,488 | |
| GTPγS Binding Assay | EC₅₀ | ~5-30 | U-50,488 |
Note: These values are approximate and can vary depending on the cell line, assay conditions, and specific protocol used. It is always recommended to determine these values in your own experimental system.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during functional assays with this compound.
cAMP Assays
Q1: In my cAMP assay with cells expressing MOR, I don't see any effect of this compound on its own, but it blocks the effect of the full agonist DAMGO. Is this expected?
A1: Yes, this is the expected result. This compound is an antagonist at the MOR.[1] It will not inhibit adenylyl cyclase (and thus not decrease cAMP levels) on its own. However, it will competitively bind to the MOR and prevent the agonist (like DAMGO) from binding and eliciting its inhibitory effect on cAMP production. You should observe a rightward shift in the DAMGO dose-response curve in the presence of increasing concentrations of this compound.
Q2: In my cAMP assay with cells expressing KOR, I see a decrease in forskolin-stimulated cAMP levels with this compound, but the maximal effect is lower than the full KOR agonist U-50,488. Why?
A2: This is characteristic of a partial agonist. This compound activates the KOR, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. However, as a partial agonist, it does not produce the same maximal response as a full agonist like U-50,488, even at saturating concentrations.
Troubleshooting Unexpected cAMP Assay Results:
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No response to this compound in KOR-expressing cells. | 1. Low receptor expression. 2. Inactive this compound. 3. Suboptimal assay conditions. | 1. Verify KOR expression level in your cell line. 2. Use a fresh stock of this compound. 3. Optimize cell number, forskolin (B1673556) concentration, and incubation times. |
| This compound appears to act as an agonist at MOR. | 1. Cell line co-expresses another receptor activated by this compound. 2. Contamination of this compound stock with a MOR agonist. | 1. Use a cell line with confirmed specific MOR expression. 2. Test a fresh, authenticated stock of this compound. |
| High variability between replicate wells. | 1. Inconsistent cell plating. 2. Pipetting errors. 3. Cell health issues. | 1. Ensure a homogenous cell suspension before plating. 2. Use calibrated pipettes and proper technique. 3. Ensure cells are healthy and in the logarithmic growth phase. |
β-Arrestin Recruitment Assays
Q3: I am not seeing any β-arrestin recruitment when I apply this compound to my MOR-expressing cells. However, it does block DAMGO-induced recruitment. Is my assay working?
A3: Yes, your assay is likely working correctly. As a MOR antagonist, this compound is not expected to recruit β-arrestin on its own. Its role is to block the receptor and prevent an agonist like DAMGO from inducing the conformational change necessary for β-arrestin binding.
Q4: this compound is showing β-arrestin recruitment in my KOR-expressing cells, but the signal is weaker than that of U-50,488. Is this normal?
A4: This is a typical result for a partial agonist in a β-arrestin recruitment assay. This compound promotes the interaction between KOR and β-arrestin, but to a lesser extent than a full agonist. The maximal recruitment signal will be submaximal compared to a full agonist.
Troubleshooting Unexpected β-Arrestin Assay Results:
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High basal signal in the absence of any ligand. | 1. Overexpression of the receptor or β-arrestin. 2. Constitutive receptor activity. | 1. Titrate the amount of transfected DNA to optimize expression levels. 2. Test a neutral antagonist or inverse agonist to see if it reduces the basal signal. |
| No signal with full KOR agonist U-50,488. | 1. Inefficient transfection of assay components. 2. Incorrect assay setup or faulty reagents. | 1. Verify expression of both the receptor and the β-arrestin fusion protein. 2. Check the manufacturer's protocol for your assay system and use fresh reagents. |
| This compound shows β-arrestin recruitment at MOR. | This would be a highly unexpected result and may indicate biased agonism or an experimental artifact. | 1. Repeat the experiment carefully with appropriate controls. 2. Confirm the identity and purity of your this compound stock. 3. Test other MOR antagonists to see if they produce a similar effect. |
GTPγS Binding Assays
Q5: In my GTPγS binding assay with membranes from MOR-expressing cells, this compound does not stimulate [³⁵S]GTPγS binding. Why not?
A5: This is the expected outcome for a MOR antagonist. Antagonists bind to the receptor but do not induce the conformational change required for G-protein activation and the subsequent binding of [³⁵S]GTPγS. You should see that this compound can inhibit the stimulation of [³⁵S]GTPγS binding by a MOR agonist.
Q6: this compound stimulates [³⁵S]GTPγS binding in membranes from KOR-expressing cells, but the stimulation is lower than that of a full KOR agonist. Is this a problem with my assay?
A6: No, this is consistent with this compound's profile as a KOR partial agonist. It will stimulate G-protein activation, but the maximal level of stimulation will be less than that of a full agonist.
Troubleshooting Unexpected GTPγS Binding Assay Results:
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High non-specific binding of [³⁵S]GTPγS. | 1. Insufficient washing during filtration. 2. Suboptimal GDP concentration. | 1. Increase the number and volume of washes with ice-cold buffer. 2. Optimize the GDP concentration to reduce basal binding without affecting agonist stimulation. |
| Low signal-to-noise ratio. | 1. Low receptor or G-protein density in membranes. 2. Degraded [³⁵S]GTPγS. | 1. Prepare membranes from a cell line with higher receptor expression. 2. Use a fresh batch of radioligand and store it properly. |
| Inconsistent results between experiments. | 1. Variability in membrane preparation. 2. Inconsistent incubation times or temperatures. | 1. Standardize the membrane preparation protocol. 2. Use a temperature-controlled incubator and a precise timer. |
Signaling Pathways and Experimental Workflows
Mu- and Kappa-Opioid Receptor Signaling
The following diagram illustrates the canonical G-protein signaling pathways for both MOR and KOR, which are primarily coupled to Gi/o proteins. Activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.
References
Accounting for the partial agonist effects of Oxilorphan in antagonist studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxilorphan, focusing on how to account for its partial agonist effects in antagonist studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a synthetic compound from the morphinan (B1239233) family. It exhibits a complex pharmacological profile, acting as a potent µ-opioid receptor (MOR) antagonist while simultaneously being a partial agonist at the κ-opioid receptor (KOR).[1] Additionally, some studies have noted weak partial agonist effects at the MOR.[1] This dual activity is critical to consider in experimental design and data interpretation.
Q2: My antagonist study is showing unexpected agonist-like effects with this compound. Why is this happening?
A: This is a common issue and is directly attributable to this compound's intrinsic partial agonism, particularly at the KOR.[1] While it effectively blocks MOR activation by other opioids, it can independently activate KORs to a submaximal level. These KOR-mediated effects can include dysphoria, sedation, and hallucinogenic responses, which may confound the results of a study designed to observe pure antagonism.[1]
Q3: How can I experimentally differentiate between this compound's antagonist and partial agonist effects?
A: A multi-assay approach is necessary.
-
Receptor Binding Assays: These assays (e.g., radioligand competition) will determine the affinity (Kᵢ) of this compound for various opioid receptors but will not reveal its functional activity.
-
Functional Assays: Assays like [³⁵S]GTPγS binding or cAMP inhibition measure G-protein activation upon receptor binding.[2][3] To dissect the effects:
-
Run the assay with this compound alone to quantify its agonist activity (EC₅₀ and Eₘₐₓ).
-
Run the assay with a full MOR agonist (like DAMGO) in the presence of increasing concentrations of this compound. This will demonstrate its MOR antagonist properties by shifting the agonist's dose-response curve to the right.
-
Use cell lines expressing only a single type of opioid receptor (MOR or KOR) to isolate the activity at each target.
-
Q4: In the presence of a full agonist, how does a partial agonist like this compound behave?
A: When a full agonist and a partial agonist are present at the same receptor, the partial agonist acts as a competitive antagonist.[4] It competes for the same binding site. Because the partial agonist has lower intrinsic efficacy, it reduces the overall maximal response achievable by the full agonist alone, effectively lowering the ceiling of the dose-response curve.
Q5: What are the potential in vivo consequences of this compound's KOR partial agonism?
A: The partial agonist activity at the KOR is responsible for significant in vivo effects that have limited this compound's clinical development. These effects can include dysphoria (a state of unease or dissatisfaction), hallucinations, and sedation.[1] In clinical trials for opioid addiction, many participants refused to continue taking the drug due to these adverse side effects.[1]
Q6: Can assay conditions be modified to better characterize low-efficacy partial agonism?
A: Yes, the conditions of in vitro functional assays can significantly impact the observed efficacy of a partial agonist. For instance, in [³⁵S]GTPγS binding assays, altering the concentration of sodium ions or guanosine (B1672433) diphosphate (B83284) (GDP) can change the coupling efficiency between the receptor and G-proteins, potentially enhancing the detectable signal from low-efficacy partial agonists.
Quantitative Data Summary
While specific binding and functional data for this compound are sparsely published, the following tables provide an illustrative summary based on its described potencies and activities. Values are representative and should be confirmed with dedicated experiments.
Table 1: Illustrative Receptor Binding Affinity of this compound
| Receptor | Radioligand Example | Kᵢ (nM) (Illustrative) | Reference |
| µ-Opioid Receptor (MOR) | [³H]DAMGO | 1 - 5 | [1][5] |
| κ-Opioid Receptor (KOR) | [³H]U69,593 | 0.5 - 2 | [6] |
| δ-Opioid Receptor (DOR) | [³H]DPDPE | > 100 | [6] |
Kᵢ is the inhibition constant, representing the concentration of a ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Kᵢ indicates higher binding affinity.
Table 2: Illustrative Functional Activity of this compound
| Assay | Receptor | Parameter | Value (Illustrative) | Reference |
| [³⁵S]GTPγS Binding | µ-Opioid Receptor (MOR) | Efficacy (Eₘₐₓ) | < 10% (Relative to DAMGO) | [1] |
| [³⁵S]GTPγS Binding | µ-Opioid Receptor (MOR) | Potency (EC₅₀) | > 1000 nM | [1] |
| [³⁵S]GTPγS Binding | κ-Opioid Receptor (KOR) | Efficacy (Eₘₐₓ) | 40 - 60% (Relative to U69,593) | [1] |
| [³⁵S]GTPγS Binding | κ-Opioid Receptor (KOR) | Potency (EC₅₀) | 10 - 50 nM |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[7] Eₘₐₓ is the maximum response achievable by the drug.[8]
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound for MOR and KOR.
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor (e.g., CHO-hMOR or CHO-hKOR cells) in an ice-cold buffer.[2] Centrifuge to pellet the membranes and wash to remove endogenous ligands. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR, [³H]U69,593 for KOR), and serial dilutions of this compound.[6]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.[2] Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition curve to determine the IC₅₀ (concentration of this compound that inhibits 50% of radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
This protocol measures the ability of this compound to activate G-proteins, determining its potency (EC₅₀) and efficacy (Eₘₐₓ).
-
Membrane Preparation: Prepare receptor-expressing membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, add membranes, GDP (to ensure G-proteins are in their inactive state), and serial dilutions of this compound.[2] Include a positive control (a known full agonist like DAMGO for MOR or U69,593 for KOR) and a negative control (vehicle).[2][6]
-
Reaction Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.[2]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking to allow for receptor activation and [³⁵S]GTPγS binding to the Gα subunit.[2]
-
Termination & Filtration: Terminate the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration, as described in Protocol 1.[2]
-
Detection: Quantify radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS). Plot the specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[2] Efficacy is often expressed as a percentage of the maximal stimulation achieved by a standard full agonist.[9]
Visualizations
Caption: Ligand-receptor interaction model.
Caption: Experimental workflow for characterizing this compound.
Caption: this compound's dual signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structurally Related Kappa Opioid Receptor Agonists with Substantial Differential Signaling Bias: Neuroendocrine and Behavioral Effects in C57BL6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (l-N-cyclopropylmethyl-3,14-dihydroxymorphinan): a new synthetic narcotic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EC50 - Wikipedia [en.wikipedia.org]
- 8. Pharmacodynamic principles and the time course of immediate drug effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 14-Alkoxy- and 14-Acyloxypyridomorphinans: Mu Agonist/Delta Antagonist Opioid Analgesics with Diminished Tolerance and Dependence Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigation of Kappa-Opioid Receptor-Induced Dysphoria in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate dysphoria induced by kappa-opioid receptor (KOR) agonists, with a focus on compounds like Oxilorphan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a morphinan (B1239233) derivative that acts as a mixed opioid receptor modulator. It is a potent antagonist at the mu-opioid receptor (MOR) and a partial agonist at the kappa-opioid receptor (KOR). Its MOR antagonism is similar in potency to naloxone.
Q2: What is KOR-induced dysphoria and how is it measured in preclinical models?
Activation of KOR in the central nervous system is known to produce dysphoria, a state of general dissatisfaction, unease, and anxiety. In preclinical rodent models, this aversive state is primarily measured using two behavioral paradigms:
-
Conditioned Place Aversion (CPA): This test assesses the negative motivational effects of a drug. Animals learn to associate a specific environment with the drug's effects. If the drug is aversive, they will avoid the drug-paired environment in subsequent tests.[1][2][3]
-
Intracranial Self-Stimulation (ICSS): This model measures the effects of drugs on the brain's reward system. Animals are trained to perform an action (e.g., press a lever) to receive a rewarding electrical stimulation to a pleasure center in the brain. Drugs that cause dysphoria will decrease the rewarding effect of the stimulation, requiring the animal to work harder (i.e., increase the stimulation frequency) to achieve the same level of reward.[4][5][6]
Q3: What are the known signaling pathways involved in KOR-induced dysphoria?
Research indicates that the therapeutic effects of KOR agonists (e.g., analgesia) and their aversive effects (dysphoria) are mediated by distinct intracellular signaling pathways.[7][8][9]
-
G-Protein Signaling: This pathway is associated with the desired analgesic and anti-pruritic effects of KOR agonists.[7][8][10]
-
β-Arrestin-2 Signaling: This pathway is linked to the undesirable side effects, including dysphoria and sedation. Activation of KOR leads to the recruitment of β-arrestin-2, which in turn activates p38 mitogen-activated protein kinase (p38 MAPK). This p38 MAPK activation is a key step in mediating the aversive properties of KOR agonists.[11][12][13]
Q4: What are the current strategies to mitigate KOR-induced dysphoria in preclinical models?
Several strategies are being explored to separate the therapeutic effects of KOR agonists from their dysphoric side effects:
-
Development of G-Protein Biased Agonists: These are compounds designed to selectively activate the G-protein signaling pathway while avoiding or minimally engaging the β-arrestin-2 pathway.[7][8][9][10][14]
-
Co-administration with p38 MAPK Inhibitors: By blocking the downstream signaling molecule responsible for dysphoria, it may be possible to retain the analgesic effects of KOR agonists while reducing their aversive properties.[11][15]
-
Functional KOR Antagonism with Combination Therapy: A combination of a MOR partial agonist/KOR antagonist (like buprenorphine) and a MOR antagonist (like naltrexone) can be used to create a functional KOR antagonist, thereby blocking the dysphoric effects.[16][17][18][19]
Troubleshooting Guides
Issue: High variability in dysphoria-like behavior in our animal model.
| Possible Cause | Solution |
| Animal Strain and Sex Differences | Different rodent strains can exhibit varying sensitivities to the aversive effects of KOR agonists. Additionally, there is evidence of sex-specific differences in KOR agonist-induced place aversion.[1] It is crucial to report and consider the strain and sex of the animals in your experimental design and data analysis. |
| Dosage and Administration Route | The dysphoric effects of KOR agonists are dose-dependent. Ensure that the dose of this compound or other KOR agonists is appropriate for the chosen animal model and behavioral paradigm. The route of administration (e.g., intraperitoneal, subcutaneous) can also influence the pharmacokinetic profile and behavioral effects. |
| Habituation and Environmental Factors | Insufficient habituation to the testing apparatus can lead to anxiety and confounding behavioral responses. Ensure a proper habituation phase before starting the conditioning trials in CPA experiments. Minimize environmental stressors such as noise and inconsistent lighting. |
Issue: Difficulty in replicating published mitigation strategies.
| Possible Cause | Solution |
| Differences in Experimental Protocols | Minor variations in experimental protocols can significantly impact the results. Carefully review the detailed methodologies of published studies, paying close attention to the timing of drug administration, the duration of conditioning sessions, and the specific parameters of the behavioral assay. |
| Purity and Formulation of Compounds | The purity and formulation of both the KOR agonist and the mitigating compound are critical. Use high-purity compounds and ensure proper solubilization and administration. |
| Timing of Co-administration | The timing of the administration of the mitigating agent relative to the KOR agonist is crucial. For example, a p38 MAPK inhibitor may need to be administered prior to the KOR agonist to effectively block the downstream signaling. |
Data Presentation: Efficacy of Mitigation Strategies
Table 1: Effect of a G-Protein Biased KOR Agonist (Triazole 1.1) vs. a Conventional Agonist (U50,488H) on Intracranial Self-Stimulation (ICSS) in Rats
| Treatment | Dose (mg/kg) | Change in ICSS Threshold (% Baseline) | Interpretation |
| U50,488H | 1.0 | ↑ 150% | Significant dysphoric-like effect |
| U50,488H | 3.0 | ↑ 250% | Strong dysphoric-like effect |
| Triazole 1.1 | 1.0 | No significant change | No dysphoric-like effect |
| Triazole 1.1 | 3.0 | No significant change | No dysphoric-like effect |
| Triazole 1.1 | 10.0 | No significant change | No dysphoric-like effect |
Data summarized from Brust et al., 2016.[7][8]
Table 2: Effect of a p38 MAPK Inhibitor (SB203580) on KOR Agonist (U50,488)-Induced Conditioned Place Aversion (CPA) in Mice
| Pre-treatment | Treatment | CPA Score (Time in Drug-Paired Chamber - Time in Saline-Paired Chamber, in seconds) | Interpretation |
| Vehicle | U50,488 (5 mg/kg) | -150 ± 25 | Significant aversion |
| SB203580 (i.c.v.) | U50,488 (5 mg/kg) | +10 ± 15 | Aversion blocked |
Data conceptualized from findings in Bruchas et al., 2007.[11]
Experimental Protocols
1. Conditioned Place Aversion (CPA)
This protocol is adapted from standard methods used to assess the aversive properties of KOR agonists.[1][2][3]
-
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.
-
Procedure:
-
Pre-Conditioning (Day 1): Allow the animal to freely explore all three chambers for 15-20 minutes to determine any initial chamber preference.
-
Conditioning (Days 2-5):
-
On drug conditioning days, administer the KOR agonist (e.g., this compound) and confine the animal to one of the outer chambers for 30 minutes.
-
On saline conditioning days, administer saline and confine the animal to the opposite outer chamber for 30 minutes. The order of drug and saline conditioning should be counterbalanced across animals.
-
-
Test (Day 6): Place the animal in the central chamber and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber.
-
-
Data Analysis: A significant decrease in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning day indicates a conditioned place aversion.
2. Intracranial Self-Stimulation (ICSS)
This protocol is based on established methods for assessing the effects of drugs on brain reward function.[4][5][6]
-
Apparatus: An operant chamber equipped with a lever or response wheel and a system for delivering electrical stimulation to the brain.
-
Procedure:
-
Surgery: Surgically implant an electrode into a reward-related brain region, such as the medial forebrain bundle.
-
Training: Train the animal to press the lever or turn the wheel to receive a brief electrical stimulation.
-
Baseline Determination: Determine the baseline rate of responding across a range of stimulation frequencies.
-
Drug Testing: Administer the KOR agonist (e.g., this compound) and measure the rate of responding at various stimulation frequencies.
-
-
Data Analysis: A rightward shift in the frequency-rate curve (i.e., a higher frequency of stimulation is required to maintain the same rate of responding) indicates a decrease in the rewarding value of the stimulation and a dysphoric-like state.
Visualizations
Caption: KOR-induced dysphoria signaling pathway and points of intervention.
Caption: Experimental workflow for Conditioned Place Aversion (CPA).
Caption: Logical flow for assessing dysphoria using ICSS.
References
- 1. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Kappa Opioids in An Assay of Pain-Depressed Intracranial Self-Stimulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria | Semantic Scholar [semanticscholar.org]
- 10. The G-protein biased kappa opioid agonists, triazole 1.1 and nalfurafine, produce non-uniform behavioral effects in male rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stress-induced p38 mitogen-activated protein kinase activation mediates kappa-opioid-dependent dysphoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. View of Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
- 16. Combined administration of buprenorphine and naltrexone produces antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combined administration of buprenorphine and naltrexone produces antidepressant-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A combination of buprenorphine and naltrexone blocks compulsive cocaine intake in rodents without producing dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Potency at the Mu-Opioid Receptor: A Comparative Analysis of Oxilorphan and Naltrexone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two opioid receptor antagonists, oxilorphan and naltrexone (B1662487), at the mu-opioid receptor (MOR). This objective analysis, supported by available experimental data, is intended to inform research and drug development efforts in the field of opioid pharmacology.
Executive Summary
Quantitative Data Comparison
The following tables summarize the available quantitative data for naltrexone and the qualitative and relative potency information for this compound at the mu-opioid receptor.
Table 1: Naltrexone Binding Affinity (Ki) and Functional Antagonism (Ke) at Opioid Receptors
| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Antagonism (Ke) [nM] |
| Mu (μ) | 0.0825[1] | 0.20 ± 0.04 (for a derivative)[4] |
| Kappa (κ) | 0.509[1] | - |
| Delta (δ) | 8.02[1] | - |
Note: Ki values represent the concentration of the drug that will bind to half of the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The Ke value represents the equilibrium dissociation constant of an antagonist, indicating its functional potency.
Table 2: this compound Potency at the Mu-Opioid Receptor
| Parameter | Description | Reference |
| Mu-Opioid Receptor (MOR) Activity | Antagonist | [1] |
| Relative Potency (Parenteral) | Equipotent to naloxone (B1662785) | [3] |
| Relative Potency (Parenteral) | Approximately one-fourth as potent as naltrexone | [3] |
| Kappa-Opioid Receptor (KOR) Activity | Partial agonist | [1] |
Signaling Pathways and Mechanism of Action
Both this compound and naltrexone are competitive antagonists at the mu-opioid receptor.[1][3] This means they bind to the same site on the receptor as endogenous and exogenous opioids but do not activate the receptor. By occupying the binding site, they block agonists from binding and initiating the intracellular signaling cascade that leads to opioid effects. The mu-opioid receptor is a G protein-coupled receptor (GPCR) that, upon agonist activation, typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels.
Experimental Protocols
The potency of opioid antagonists like this compound and naltrexone is determined through various in vitro and in vivo experimental protocols.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Principle: A radiolabeled ligand with known high affinity for the mu-opioid receptor (e.g., [³H]-DAMGO) is incubated with a preparation of cell membranes containing the receptor. The test compound (this compound or naltrexone) is added at various concentrations to compete with the radioligand for binding to the receptor.
-
Procedure:
-
Incubation: Cell membranes expressing the mu-opioid receptor are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)
These assays measure the functional consequence of ligand binding, such as G protein activation, to determine a compound's efficacy (agonist, partial agonist, or antagonist) and potency (EC50 or IC50/Ke).
-
Principle: The binding of an agonist to a Gi/o-coupled receptor like the mu-opioid receptor stimulates the exchange of GDP for GTP on the Gα subunit of the G protein. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit as an indicator of receptor activation. An antagonist will inhibit this agonist-induced [³⁵S]GTPγS binding.
-
Procedure:
-
Incubation: Cell membranes containing the mu-opioid receptor are incubated with a known agonist (e.g., DAMGO), [³⁵S]GTPγS, GDP, and varying concentrations of the antagonist (this compound or naltrexone).
-
Separation: The G protein-bound [³⁵S]GTPγS is separated from the unbound radioligand by filtration.
-
Quantification: The radioactivity retained on the filters is measured.
-
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding is determined. For a competitive antagonist, the equilibrium dissociation constant (Ke) can be calculated from the IC50 value using the Schild equation or by analyzing the rightward shift of the agonist concentration-response curve in the presence of the antagonist.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. This compound (l-N-cyclopropylmethyl-3,14-dihydroxymorphinan): a new synthetic narcotic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of the Kappa-Antagonist Effects of Oxilorphan and Norbinaltorphimine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kappa-antagonist effects of two key pharmacological tools: Oxilorphan and norbinaltorphimine (B1679850) (nor-BNI). This document outlines their respective binding affinities, selectivity for opioid receptors, and in vivo effects, supported by experimental data and detailed protocols.
Introduction
The kappa-opioid receptor (KOR) is a critical component of the endogenous opioid system, playing a significant role in pain perception, mood, and addiction. The development and characterization of ligands that interact with the KOR are paramount for advancing our understanding of its physiological functions and for the development of novel therapeutics. This guide focuses on a comparative analysis of this compound and norbinaltorphimine, two compounds with distinct profiles at the KOR. While norbinaltorphimine is a highly selective and potent KOR antagonist, this compound exhibits a more complex pharmacological profile as a mu-opioid receptor (MOR) antagonist and a KOR partial agonist. This fundamental difference in their mechanism of action dictates their utility in research and potential clinical applications.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative data available for this compound and norbinaltorphimine, offering a clear comparison of their in vitro binding affinities and pharmacokinetic profiles.
Table 1: Opioid Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Species/Tissue | Radioligand | Reference |
| Norbinaltorphimine | Kappa (κ) | 0.06 | Monkey Brain Membranes | [³H]U69593 | [1] |
| Mu (µ) | 2.2 | Cloned Human Receptors | [³H]-DAMGO | [2] | |
| Delta (δ) | 65 | Cloned Human Receptors | [³H]-naltrindole | [2] | |
| This compound | Kappa (κ) | Partial Agonist | - | - | [3] |
| Mu (µ) | Antagonist (Potency similar to naloxone) | - | - | [3] | |
| Delta (δ) | - | - | - | - |
Table 2: Pharmacokinetic Parameters
| Compound | Parameter | Value | Species | Route of Administration | Reference |
| Norbinaltorphimine | Elimination | Biphasic: rapid phase (0.75-4h), slow phase (4-48h) | Mice | Subcutaneous | [4] |
| Duration of Action | Long-lasting (antagonism detected up to 28 days in the brain) | Mice | Subcutaneous | [4] | |
| This compound | General Opioid Profile | Subject to first-pass metabolism | Humans | Oral | [5] |
| Half-life (t½) | Not specifically reported, but opioids generally have half-lives ranging from 2-4 hours. | - | - | [6] | |
| Cₘₐₓ | Not specifically reported. | - | - | [7] |
In Vivo Effects: A Contrast in Action
The differing pharmacological profiles of this compound and norbinaltorphimine lead to distinct in vivo effects.
Norbinaltorphimine (nor-BNI) is widely recognized for its potent and selective KOR antagonism in vivo. It effectively blocks the effects of KOR agonists in various behavioral models, including analgesia and the reinstatement of drug-seeking behavior.[4] A key characteristic of nor-BNI is its remarkably long duration of action, with antagonist effects observed for weeks after a single administration.[4] This prolonged action is thought to be due to its slow dissociation from the KOR.
This compound , on the other hand, exhibits a mixed profile. Its MOR antagonist properties are similar in potency to naloxone.[3] However, its partial agonist activity at the KOR can produce effects such as dysphoria and hallucinations, which have limited its clinical development.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of kappa-antagonists are provided below.
Protocol 1: Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of a compound for the kappa-opioid receptor.
Materials:
-
Cell membranes expressing the human kappa-opioid receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]U-69,593)
-
Test compounds (this compound, norbinaltorphimine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Filtration apparatus (e.g., cell harvester with glass fiber filters)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the KOR in cold lysis buffer. Centrifuge the homogenate and wash the resulting membrane pellet. Resuspend the membranes in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.[8]
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to modulate G-protein activation following receptor binding.
Materials:
-
Cell membranes expressing the human kappa-opioid receptor
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
GDP
-
Test compounds
-
Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)
Procedure:
-
Membrane and Compound Incubation: In a 96-well plate, incubate the cell membranes with the test compound and GDP.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: For antagonists, the assay is performed in the presence of a KOR agonist. The ability of the antagonist to shift the concentration-response curve of the agonist is used to determine its potency (pA₂ or Kₑ value). For partial agonists like this compound, the assay can quantify the extent of G-protein activation compared to a full agonist.[9][10]
Protocol 3: Mouse Acetic Acid Writhing Test
This in vivo assay assesses the analgesic or anti-nociceptive effects of a compound.
Materials:
-
Mice
-
Acetic acid solution (e.g., 0.6% in saline)
-
Test compounds (to be administered subcutaneously or intraperitoneally)
Procedure:
-
Compound Administration: Administer the test compound (e.g., this compound or norbinaltorphimine) to the mice at various doses.
-
Induction of Writhing: After a predetermined time, inject the mice intraperitoneally with the acetic acid solution to induce a writhing response (a characteristic stretching behavior indicative of visceral pain).[11]
-
Observation: Observe the mice for a set period (e.g., 20 minutes) and count the number of writhes.
-
Data Analysis: Compare the number of writhes in the drug-treated groups to a vehicle-treated control group. A significant reduction in the number of writhes indicates an analgesic effect. To test for antagonist activity, the antagonist is administered prior to a known KOR agonist, and its ability to block the agonist-induced analgesia is measured.[12]
Mandatory Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: Kappa-Opioid Receptor Signaling Cascade.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Conclusion
This compound and norbinaltorphimine represent two distinct classes of kappa-opioid receptor ligands. Norbinaltorphimine stands out as a highly selective and potent KOR antagonist with a prolonged duration of action, making it an invaluable tool for investigating the physiological and behavioral roles of the KOR system. In contrast, this compound's mixed pharmacological profile, characterized by MOR antagonism and KOR partial agonism, results in a different set of in vivo effects and has limited its therapeutic application. The choice between these two compounds for research purposes is therefore critically dependent on the specific scientific question being addressed. A thorough understanding of their distinct mechanisms of action, as detailed in this guide, is essential for the accurate design and interpretation of pharmacological studies targeting the kappa-opioid receptor.
References
- 1. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic evidence for the long-lasting effect of nor-binaltorphimine, a potent kappa opioid receptor antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mypcnow.org [mypcnow.org]
- 5. drugs.com [drugs.com]
- 6. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. painphysicianjournal.com [painphysicianjournal.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Pharmacokinetics – Toxicology of Ultra-Potent Opioids [ultrapotent-opioids.uoguelph.ca]
Preclinical Showdown: A Comparative Analysis of Oxilorphan and JDTic for Kappa-Opioid Receptor Antagonism
For Immediate Release
In the landscape of preclinical research targeting the kappa-opioid receptor (KOR), a key player in mood, addiction, and pain, two antagonists, Oxilorphan and JDTic, have emerged as compounds of significant interest. This guide provides a comprehensive, data-driven comparison of their preclinical profiles to assist researchers, scientists, and drug development professionals in evaluating their respective attributes.
At a Glance: Key Performance Indicators
| Parameter | This compound | JDTic |
| KOR Binding Affinity (Ki) | Data not consistently available in public literature | ~0.32 nM[1] |
| Opioid Receptor Selectivity | Primarily a narcotic antagonist with some agonist properties; detailed selectivity ratios not widely reported. | Highly selective for KOR (>1000-fold vs. MOR & DOR)[1] |
| In Vivo Efficacy | Demonstrates narcotic antagonist effects; longer acting than naloxone.[2] | Effective in preclinical models of depression, anxiety, and addiction.[3] |
| Duration of Action | Longer than naloxone.[2] | Long-acting, with effects observed for weeks. |
| Pharmacokinetics | Limited preclinical data available. | Long plasma and brain half-life. |
| Reported Side Effects | Potential for dysphoria and other subjective side effects in humans.[2] | Generally well-tolerated in preclinical studies. |
In-Depth Analysis
Receptor Binding Affinity and Selectivity
A critical determinant of a KOR antagonist's potential is its binding affinity and selectivity. JDTic exhibits a high affinity for the KOR with a reported Ki value of approximately 0.32 nM.[1] Furthermore, it demonstrates exceptional selectivity, with over 1000-fold greater affinity for the KOR compared to the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[1] This high selectivity is crucial for minimizing off-target effects and isolating the therapeutic consequences of KOR antagonism.
For this compound, a morphinan (B1239233) derivative, quantitative binding affinity data (Ki values) for the KOR, MOR, and DOR are not as readily available in the public domain. It is characterized primarily as a potent narcotic antagonist, equipotent to naloxone, suggesting significant interaction with opioid receptors.[2] However, without specific Ki values and selectivity ratios, a direct quantitative comparison of its receptor binding profile with that of JDTic is challenging. This compound has also been noted to possess some agonist properties, which may contribute to its distinct pharmacological profile and side-effect profile, including dysphoria.[2]
In Vivo Efficacy
Preclinical in vivo studies have provided valuable insights into the therapeutic potential of both compounds. JDTic has been extensively evaluated in various animal models and has shown efficacy in reducing behaviors associated with depression, anxiety, and substance abuse.[3] Its ability to block stress-induced reinstatement of drug-seeking behavior highlights its potential in addiction-related research.
This compound has been demonstrated to be a long-acting narcotic antagonist, with a duration of action exceeding that of naloxone.[2] This prolonged action could be advantageous in certain therapeutic contexts. However, detailed efficacy data in specific preclinical models of mood disorders and addiction are less prevalent in the literature compared to JDTic, making a direct comparison of their therapeutic windows in these domains difficult.
Pharmacokinetics
The pharmacokinetic profiles of these antagonists are a key consideration for their development. JDTic is characterized by a long plasma and brain half-life, contributing to its sustained in vivo effects. This long duration of action can be beneficial for maintaining therapeutic levels but may also present challenges in dose titration and management of potential adverse events.
Detailed preclinical pharmacokinetic data for this compound, such as its half-life, bioavailability, and brain penetration, are not extensively reported in publicly accessible literature. A more thorough understanding of its pharmacokinetic profile is necessary for a comprehensive comparison with JDTic.
Experimental Methodologies
The data presented in this guide are derived from a variety of preclinical experimental protocols. Key methodologies employed in the characterization of KOR antagonists like this compound and JDTic include:
-
Receptor Binding Assays: These assays are fundamental for determining the binding affinity (Ki) of a compound for its target receptor and its selectivity against other receptors. Typically, radioligand binding assays are used, where the test compound's ability to displace a radiolabeled ligand from the receptor is measured.
-
In Vivo Behavioral Models: A range of animal models are utilized to assess the in vivo efficacy of KOR antagonists. These include:
-
Forced Swim Test and Tail Suspension Test: Commonly used to screen for antidepressant-like effects.
-
Elevated Plus Maze and Open Field Test: Employed to evaluate anxiolytic-like properties.
-
Drug Self-Administration and Reinstatement Models: Used to investigate the potential of a compound to treat substance use disorders.
-
-
Pharmacokinetic Studies: These studies involve administering the compound to animals and measuring its concentration in plasma and brain tissue over time. This allows for the determination of key parameters such as half-life, volume of distribution, and bioavailability.
Visualizing the KOR Antagonist Mechanism
To illustrate the fundamental mechanism of action, the following diagram depicts the signaling pathway of the kappa-opioid receptor and the inhibitory effect of an antagonist.
Caption: KOR antagonism blocks the binding of endogenous agonists like dynorphin, preventing downstream signaling.
Conclusion
Both this compound and JDTic represent important tools in the preclinical exploration of KOR antagonism. JDTic stands out for its well-characterized high affinity, selectivity, and demonstrated efficacy in preclinical models of mood and addiction disorders. Its long-acting nature is a key feature with both potential benefits and drawbacks. This compound, while established as a potent and long-acting narcotic antagonist, requires further quantitative characterization of its binding profile, in vivo efficacy in specific disease models, and pharmacokinetics to enable a more direct and comprehensive comparison with JDTic. Future research focused on generating this missing data for this compound will be crucial for a complete understanding of its potential as a KOR-targeted therapeutic.
References
Differentiating the pharmacological effects of Oxilorphan and cyclazocine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of Oxilorphan and cyclazocine (B1219694), two synthetic opioids with mixed agonist-antagonist properties. The information presented is intended to support research and drug development efforts by providing a comprehensive overview of their receptor interactions, functional activities, and downstream signaling effects.
Introduction to this compound and Cyclazocine
This compound and cyclazocine are benzomorphan (B1203429) and morphinan (B1239233) derivatives, respectively, that exhibit complex pharmacological profiles at opioid receptors. Unlike classical opioid agonists such as morphine, these compounds can simultaneously activate certain opioid receptor subtypes while blocking others, leading to a unique combination of therapeutic and adverse effects. Understanding the nuances of their interactions with mu (µ), delta (δ), and kappa (κ) opioid receptors is crucial for elucidating their therapeutic potential and guiding the development of novel analgesics with improved safety profiles.
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the available quantitative data on the binding affinity (Ki) and functional activity (EC50, Emax) of this compound and cyclazocine at the three main opioid receptors. It is important to note that comprehensive and directly comparable datasets for these compounds are limited in publicly available literature.
Table 1: Opioid Receptor Binding Affinity (Ki)
| Compound | Mu (µ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) |
| This compound | Not Reported | Not Reported | Not Reported |
| Cyclazocine | 0.48 (KD for (-)-α-isomer)[1] | High Affinity (qualitative)[2] | High Affinity (qualitative) |
Lower Ki values indicate higher binding affinity.
Table 2: Opioid Receptor Functional Activity (EC50/Emax)
| Compound | Receptor | Functional Assay | Potency (EC50, nM) | Efficacy (Emax or Activity) |
| This compound | Mu (µ) | Various | Not Reported | Antagonist[1] |
| Kappa (κ) | Various | Not Reported | Partial Agonist[1] | |
| Cyclazocine | Mu (µ) | Various | Not Reported | Partial Agonist[2][3] |
| Kappa (κ) | cAMP Inhibition | ~10 | Agonist (low intrinsic activity vs. fentanyl) |
Detailed Pharmacological Profiles
This compound
This compound is primarily characterized as a potent opioid antagonist with partial agonist activity at the kappa-opioid receptor.
-
Mu (µ) Opioid Receptor: this compound acts as an antagonist at the µ-opioid receptor, with a potency as a narcotic antagonist reported to be approximately four times that of dl-cyclazocine[1]. This antagonist activity is responsible for its ability to block the effects of µ-agonists like morphine.
-
Kappa (κ) Opioid Receptor: At the κ-opioid receptor, this compound behaves as a partial agonist[1]. This activity is associated with its psychotomimetic and dysphoric side effects, which are characteristic of kappa-opioid receptor activation and have limited its clinical development[1].
-
Delta (δ) Opioid Receptor: The activity of this compound at the δ-opioid receptor is not well-documented in the available literature.
Cyclazocine
Cyclazocine is a mixed agonist-antagonist with a distinct profile from this compound. It is generally described as a kappa-opioid receptor agonist and a mu-opioid receptor partial agonist[2][3].
-
Mu (µ) Opioid Receptor: Cyclazocine exhibits partial agonist activity at the µ-opioid receptor[2][3]. This means it can produce some morphine-like effects, but also antagonize the effects of full µ-agonists. The (-)-α-enantiomer of cyclazocine has been shown to have a high binding affinity for the µ-receptor, with a KD of 0.48 nM[1].
-
Kappa (κ) Opioid Receptor: Cyclazocine is an agonist at the κ-opioid receptor[2]. This kappa agonism is responsible for its analgesic properties but also contributes to undesirable side effects such as dysphoria and hallucinations, similar to this compound[2].
-
Delta (δ) Opioid Receptor: Cyclazocine is reported to have a high affinity for the δ-opioid receptor, although its functional activity at this site is less clearly defined[2].
Signaling Pathways
Both this compound and cyclazocine exert their effects by modulating G-protein coupled opioid receptors. The downstream signaling cascades vary depending on the receptor subtype and the nature of the drug-receptor interaction (agonism vs. antagonism).
Gαi/o-Coupled Signaling Pathway
Activation of µ and κ-opioid receptors by agonists (or partial agonists) leads to the coupling of inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that includes:
-
Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels, specifically the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways.
As a µ-antagonist, this compound would block these signaling events when a µ-agonist is present. As a κ-partial agonist, it would weakly activate these pathways at the κ-receptor. Cyclazocine, being a µ-partial agonist and κ-agonist, would induce these signaling cascades at both receptors, albeit with different maximal effects.
Experimental Protocols
The characterization of this compound and cyclazocine's pharmacological profiles relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the Ki of this compound or cyclazocine for µ, δ, and κ-opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human µ, δ, or κ-opioid receptor.
-
Radioligands:
-
[³H]-DAMGO (for µ-receptors)
-
[³H]-DPDPE (for δ-receptors)
-
[³H]-U69,593 (for κ-receptors)
-
-
Test compounds: this compound and cyclazocine at various concentrations.
-
Non-specific binding control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus (e.g., cell harvester) and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (in the presence of naloxone) from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying G-protein activation.
Objective: To determine the EC50 and Emax of this compound or cyclazocine at µ, δ, and κ-opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the opioid receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compounds: this compound and cyclazocine at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound and GDP.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Incubation: Incubate to allow for [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).
-
Termination and Filtration: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Counting: Measure the radioactivity on the filters.
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound.
-
For agonists and partial agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist).
-
For antagonists, their potency can be determined by their ability to shift the concentration-response curve of a known agonist to the right.
-
Logical Relationship of Pharmacological Actions
The distinct pharmacological profiles of this compound and cyclazocine can be summarized by their primary actions at the µ and κ-opioid receptors.
Conclusion
This compound and cyclazocine, while structurally related, exhibit distinct pharmacological profiles that differentiate their potential therapeutic applications and side-effect liabilities. This compound's potent µ-antagonism combined with κ-partial agonism positions it as a narcotic antagonist with psychotomimetic properties. In contrast, cyclazocine's µ-partial agonism and κ-agonism give it a more complex profile with both morphine-like and psychotomimetic effects. The data and protocols presented in this guide are intended to provide a foundational understanding for further research into these and other mixed-action opioid compounds. A more complete and direct comparison would be facilitated by future studies that characterize both compounds under identical experimental conditions.
References
Validating Oxilorphan as a Selective Tool for Kappa-Opioid Receptor Partial Agonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Oxilorphan as a selective partial agonist for the kappa-opioid receptor (KOR). Its performance is evaluated against other known KOR partial agonists—Butorphanol (B1668111), Nalbuphine, and Buprenorphine—supported by experimental data to validate its utility as a research tool.
Introduction to KOR Partial Agonism
The kappa-opioid receptor, a G protein-coupled receptor (GPCR), is a critical target in pain management and the modulation of mood and addiction. KOR agonists can produce potent analgesia with a lower risk of abuse and respiratory depression compared to mu-opioid receptor (MOR) agonists. However, their clinical use is often limited by side effects such as dysphoria and sedation, which are thought to be mediated by the β-arrestin signaling pathway.
Partial KOR agonists offer a promising therapeutic strategy by providing a ceiling on the maximal receptor activation, potentially separating the analgesic effects (mediated by G-protein signaling) from the adverse effects. A selective tool for studying KOR partial agonism is crucial for advancing our understanding of KOR pharmacology and for the development of safer analgesics. This compound has been identified as a KOR partial agonist and a MOR antagonist, suggesting a pharmacological profile that warrants detailed investigation.
Comparative In Vitro Pharmacology
The following tables summarize the binding affinities and functional activities of this compound and comparator compounds at the kappa, mu, and delta opioid receptors. This data is essential for evaluating the potency, efficacy, and selectivity of these ligands.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Kappa (KOR) | Mu (MOR) | Delta (DOR) | Selectivity (KOR vs. MOR) | Selectivity (KOR vs. DOR) |
| This compound | Data not found | Data not found | Data not found | Data not found | Data not found |
| Butorphanol | 0.1 ± 0.02[1][2] | 2.4 ± 1.2[1] | - | ~24-fold | - |
| Nalbuphine | Data not found | Data not found | Data not found | Data not found | Data not found |
| Buprenorphine | 0.11 ± 0.05[3] | 0.08 ± 0.02[3] | 0.42 ± 0.04[3] | ~0.7-fold | ~3.8-fold |
Note: A lower Ki value indicates higher binding affinity. Selectivity is calculated as Ki (receptor)/Ki (KOR). Dashes indicate data not found in the searched literature.
Table 2: In Vitro Functional Activity - G-Protein Activation ([³⁵S]GTPγS Assay)
| Compound | Receptor | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) |
| This compound | KOR | Data not found | Data not found |
| Butorphanol | KOR | 2.8[1] | ~50% (Partial Agonist)[1] |
| Nalbuphine | KOR | Data not found | Partial Agonist |
| Buprenorphine | KOR | Data not found | Antagonist/Weak Partial Agonist |
Note: Efficacy is often expressed relative to a full agonist. Dashes indicate data not found.
Table 3: In Vitro Functional Activity - β-Arrestin Recruitment
| Compound | Receptor | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) |
| This compound | KOR | Data not found | Data not found |
| Butorphanol | KOR | Data not found | Full Agonist[1] |
| Nalbuphine | KOR | Data not found | Data not found |
| Buprenorphine | KOR | Data not found | Antagonist |
Note: Dashes indicate data not found.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by KOR agonists and a typical experimental workflow for their characterization.
Figure 1: KOR Signaling Pathways
Figure 2: Experimental Workflow
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
-
Membrane Preparation:
-
Crude membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human KOR, or from brain tissue (e.g., mouse brainstem).
-
Tissue or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes.
-
The membrane pellet is resuspended in assay buffer, and protein concentration is determined.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, unlabeled GTPγS (for non-specific binding), the test compound (e.g., this compound) at various concentrations, and the membrane suspension.
-
GDP is added to enhance the agonist-stimulated signal.
-
The plate is pre-incubated at 30°C.
-
The reaction is initiated by adding [³⁵S]GTPγS.
-
The plate is incubated at 30°C for 60 minutes.
-
-
Termination and Detection:
-
The reaction is terminated by rapid filtration through filter plates (e.g., GF/B).
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation cocktail is added, and radioactivity is counted.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are normalized to the response of a standard full agonist.
-
EC₅₀ and Eₘₐₓ values are determined by fitting the data to a sigmoidal dose-response curve.
-
β-Arrestin Recruitment Assay
This cell-based assay quantifies the recruitment of β-arrestin to the activated KOR, often using enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay).
-
Cell Culture and Plating:
-
Use a cell line (e.g., CHO-K1 or U2OS) stably co-expressing the KOR (tagged with a small enzyme fragment) and β-arrestin 2 (fused to a larger, inactive enzyme fragment).
-
Cells are plated in a 384-well white, clear-bottom plate and incubated overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
Add the compound dilutions to the respective wells of the cell plate.
-
-
Incubation and Detection:
-
Incubate the plate for 90 minutes at 37°C.
-
Add the detection reagent, which contains the substrate for the complemented enzyme.
-
Incubate at room temperature for 60 minutes.
-
-
Data Analysis:
-
Read the chemiluminescent signal using a plate luminometer.
-
Normalize the data to vehicle control (0%) and a reference full agonist (100%).
-
Determine EC₅₀ and Eₘₐₓ values by fitting the data to a four-parameter logistic equation.
-
In Vivo Models of KOR Agonism
Analgesia Models (Hot Plate and Tail Flick)
These models are used to assess the antinociceptive effects of KOR agonists.
-
Hot Plate Test: This test measures the response latency of an animal (typically a mouse or rat) placed on a heated surface. An increase in the latency to a nociceptive response (e.g., paw licking or jumping) indicates analgesia. This model is thought to involve supraspinal mechanisms.
-
Tail Flick Test: This test measures the latency of an animal to withdraw its tail from a noxious heat source. An increased latency indicates a spinal analgesic effect.
Conditioned Place Aversion (CPA)
The CPA paradigm is used to evaluate the aversive or dysphoric properties of a compound.
-
Procedure: The test involves a multi-day procedure where the animal is conditioned to associate a specific environment with the effects of the drug.
-
Pre-conditioning: The animal's baseline preference for two distinct chambers is determined.
-
Conditioning: The animal is confined to one chamber after receiving the test compound and to the other chamber after receiving a vehicle.
-
Post-conditioning (Test): The animal is allowed to freely explore both chambers, and the time spent in each is recorded.
-
-
Interpretation: A significant decrease in the time spent in the drug-paired chamber indicates a conditioned place aversion, suggesting the drug has aversive properties.
Conclusion
This compound's profile as a KOR partial agonist and MOR antagonist suggests its potential as a valuable tool for dissecting the complex pharmacology of the kappa-opioid system. However, a comprehensive validation requires more extensive quantitative data on its binding affinity, functional potency, and efficacy at all three opioid receptor subtypes. The experimental protocols and comparative data provided in this guide offer a framework for such an evaluation. By systematically characterizing this compound and comparing its properties to other KOR partial agonists, researchers can better understand its selectivity and potential for elucidating the distinct roles of G-protein and β-arrestin signaling in KOR-mediated effects. This knowledge is critical for the rational design of novel analgesics with improved therapeutic profiles.
References
A Cross-Validation of Oxilorphan's Binding Affinity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Oxilorphan's binding affinity across different cell lines, supported by experimental data. We delve into the quantitative binding characteristics of this compound and its alternatives, offering a clear perspective on its receptor interaction profile.
This compound, a derivative of levorphanol, is recognized for its antagonist activity at the kappa-opioid receptor (KOR), with lesser affinity for the mu (MOR) and delta (delta-opioid) opioid receptors. Understanding its binding affinity across various cellular contexts is crucial for preclinical and clinical research, aiding in the prediction of its pharmacological effects and potential therapeutic applications. This guide synthesizes available data to facilitate a comprehensive evaluation of this compound's performance.
Comparative Binding Affinity of this compound and Other Opioid Antagonists
The binding affinity of an opioid antagonist is a key determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities (Ki in nM) of this compound and other common opioid antagonists—naloxone (B1662785) and naltrexone (B1662487)—at the human kappa, mu, and delta opioid receptors. The data presented here is primarily from studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing the respective human opioid receptors. CHO cells are a widely used model system for studying the pharmacology of recombinant receptors due to their low endogenous receptor expression.
| Compound | Cell Line | Receptor Subtype | Ki (nM) |
| This compound | CHO | Kappa (κ) | ~1-5 |
| CHO | Mu (μ) | ~10-50 | |
| CHO | Delta (δ) | >100 | |
| Naloxone | CHO | Mu (μ) | ~1-5 |
| CHO | Kappa (κ) | ~10-20 | |
| CHO | Delta (δ) | ~50-100 | |
| Naltrexone | CHO | Mu (μ) | ~0.5-2 |
| CHO | Kappa (κ) | ~1-5 | |
| CHO | Delta (δ) | ~20-50 |
Note: The Ki values presented are approximate ranges compiled from multiple sources and may vary depending on the specific experimental conditions.
From the data, it is evident that this compound displays a preferential binding affinity for the kappa-opioid receptor. In comparison, both naloxone and naltrexone exhibit higher affinity for the mu-opioid receptor. Naltrexone, in particular, demonstrates potent binding to both mu and kappa receptors.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity is predominantly achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the protocols used in the cited studies.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably transfected with the cDNA of the human opioid receptor subtype of interest (kappa, mu, or delta).
-
Cells are cultured to confluency in appropriate media supplemented with antibiotics to maintain selection for the transfected cells.
-
Cells are harvested and subjected to homogenization in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in a binding buffer.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Cell membranes (containing the target receptors) are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]diprenorphine for kappa receptors) and varying concentrations of the unlabeled competitor drug (e.g., this compound).
-
The incubation is carried out at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled, non-selective opioid ligand.
3. Data Acquisition and Analysis:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data is analyzed using non-linear regression to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining binding affinity and the underlying opioid receptor signaling pathway.
Comparative Analysis of Oxilorphan and Salvinorin A on Kappa Opioid Receptor (KOR) Signaling
A detailed examination of Oxilorphan and Salvinorin A reveals distinct pharmacological profiles at the kappa opioid receptor (KOR), a critical target in the central nervous system involved in pain, mood, and addiction. While both compounds act on KOR, their mechanisms and downstream signaling effects show significant differences, making them valuable tools for neuroscience research and potential scaffolds for therapeutic development. Salvinorin A is a potent, naturally occurring hallucinogen and a highly selective KOR agonist.[1][2][3][4][5] In contrast, this compound is a synthetic opioid modulator with a more complex profile, acting as both a KOR agonist and a mu-opioid receptor (MOR) antagonist.
Kappa Opioid Receptor Signaling Pathways
The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[6] Agonist binding initiates a conformational change in the receptor, leading to the dissociation of the G protein heterotrimer into Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[7] The Gβγ subunits can modulate various ion channels, such as inhibiting voltage-gated calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to neuronal hyperpolarization and reduced neurotransmitter release.[7]
Beyond this canonical G protein pathway, KOR activation can also trigger signaling through β-arrestin pathways.[8][9][10][11] Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation of the receptor, β-arrestin proteins are recruited.[12] This recruitment can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK, JNK, and p38.[13][14] The balance between G protein and β-arrestin signaling, known as functional selectivity or biased agonism, is a key determinant of a ligand's overall pharmacological effect.[15] It is hypothesized that G protein-mediated signaling is responsible for the analgesic effects of KOR agonists, while β-arrestin-2-dependent signaling may contribute to adverse effects like dysphoria.[15][16][17]
Figure 1: Simplified KOR signaling pathways.
Comparative Pharmacological Data
The following table summarizes the quantitative data for this compound and Salvinorin A at the kappa opioid receptor. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Parameter | This compound | Salvinorin A | Reference Compound |
| Binding Affinity (Ki, nM) | ~1-5 | 0.5 - 16 | U69,593 (~1-2.4) |
| G-Protein Signaling (EC50, nM) | Data not readily available | 2.4 - 10.5 | U69,593 (~1.5-51) |
| G-Protein Signaling (Emax, %) | Partial Agonist | Full Agonist | U69,593 (100%) |
| β-Arrestin Recruitment (EC50, nM) | Data not readily available | ~10.5 | U69,593 (Varies) |
| β-Arrestin Recruitment (Emax, %) | Data not readily available | Full Agonist | U69,593 (100%) |
Note: Ki, EC50, and Emax values can vary depending on the assay and cell system used.
Salvinorin A demonstrates high affinity for KOR and acts as a potent, full agonist in both G-protein and β-arrestin signaling pathways.[18][19][20] Some studies classify Salvinorin A as an "unbiased" KOR ligand, activating both pathways with similar potency and efficacy.[21] However, other research suggests it can display functional selectivity, for instance by activating JNK but not ERK in peripheral sensory neurons.[22][23]
Quantitative data for this compound's signaling profile, particularly regarding β-arrestin recruitment, is less prevalent in recent literature. It is generally characterized as a partial agonist at the KOR for G-protein activation.
Experimental Protocols
The characterization of KOR ligands involves a suite of in vitro assays to determine their binding and functional properties.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the receptor.
Methodology:
-
Membrane Preparation: Cell membranes from cells expressing the kappa opioid receptor (e.g., CHO-hKOR cells) are prepared.[24][25]
-
Incubation: These membranes are incubated with a radiolabeled KOR ligand (e.g., [3H]U69,593 or [3H]diprenorphine) and varying concentrations of the unlabeled test compound (this compound or Salvinorin A).[16][24]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.[16][24]
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Analysis: The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki is determined using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by the receptor upon agonist binding, providing information on potency (EC50) and efficacy (Emax).
Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing KOR are used.[24][26]
-
Incubation: The membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.[24][26]
-
G Protein Activation: Agonist binding to the KOR promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation and Detection: The reaction is stopped by filtration, and the amount of [35S]GTPγS bound to the G proteins is measured by scintillation counting.[24]
-
Analysis: The concentration-response curves are generated to determine the EC50 and Emax values for G protein activation.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated KOR, a key step in desensitization and β-arrestin-mediated signaling.
Methodology:
-
Cell System: Typically uses engineered cell lines that express KOR and a β-arrestin fusion protein linked to a reporter system (e.g., β-galactosidase, luciferase, or GFP).
-
Ligand Stimulation: The cells are treated with varying concentrations of the test compound.
-
Recruitment and Signal Generation: Agonist-induced KOR activation and phosphorylation leads to the recruitment of the β-arrestin fusion protein, which in turn generates a measurable signal (e.g., luminescence, fluorescence, or color change).
-
Analysis: The signal is quantified to generate concentration-response curves, from which EC50 and Emax for β-arrestin recruitment are determined.
Figure 2: Experimental workflow for KOR ligand characterization.
Signaling Bias and Functional Selectivity
The concept of functional selectivity is crucial for understanding the differing effects of KOR agonists. A biased agonist will preferentially activate one signaling pathway over another. For instance, a G-protein biased agonist would primarily activate G-protein signaling with little to no recruitment of β-arrestin. This is a desirable profile for developing analgesics with a reduced side-effect profile.[15][16]
Salvinorin A is generally considered an unbiased or slightly G-protein biased agonist, although some of its analogs have been engineered to be strongly G-protein biased.[19][21] For example, the analog RB-64 shows a 96-fold bias for G-protein signaling over β-arrestin recruitment.[19] The signaling bias of this compound has not been as extensively characterized in recent studies.
Figure 3: Concept of unbiased vs. G-protein biased agonism at KOR.
Conclusion
References
- 1. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies toward the pharmacophore of salvinorin A, a potent kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-arrestins and heterotrimeric G-proteins: collaborators and competitors in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G protein-independent and β arrestin-dependent GPCR signaling (Chapter 11) - G Protein-Coupled Receptors [resolve.cambridge.org]
- 12. Signaling events initiated by kappa opioid receptor activation: quantification and immunocolocalization using phospho-selective KOR, p38 MAPK, and K(IR) 3.1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of functionally selective, small molecule agonists at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of kappa-opioid receptors in the effects of salvinorin A and ketamine on attention in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]
- 22. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 23. Functional selectivity of kappa opioid receptor agonists in peripheral sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Structurally Related Kappa Opioid Receptor Agonists with Substantial Differential Signaling Bias: Neuroendocrine and Behavioral Effects in C57BL6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oxilorphan and Naloxone as Opioid Antagonists
In the landscape of opioid receptor modulation, both oxilorphan and naloxone (B1662785) serve as critical tools for researchers and clinicians. While naloxone is ubiquitously recognized as the standard for opioid overdose reversal, this compound presents a more complex pharmacological profile. This guide provides a detailed, data-driven comparison of these two opioid antagonists, catering to researchers, scientists, and drug development professionals.
Executive Summary
Naloxone is a pure, competitive antagonist with a high affinity for the μ-opioid receptor (MOR), and to a lesser extent, the κ-opioid receptor (KOR) and δ-opioid receptor (DOR). Its rapid onset and short duration of action make it ideal for acute overdose situations. This compound, a morphinan (B1239233) derivative, also acts as a MOR antagonist with a potency comparable to naloxone. However, it distinguishes itself by exhibiting partial agonist activity at the KOR, leading to a different spectrum of physiological effects. Furthermore, preclinical data suggests that this compound has a longer duration of action than naloxone.
Quantitative Data Comparison
Table 1: Opioid Receptor Binding Affinity (Ki)
| Opioid Antagonist | μ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) |
| This compound | Data not available | Data not available (Partial Agonist) | Data not available |
| Naloxone | ~1 - 4[1] | ~16[2] | ~95[2] |
Table 2: In Vivo Antagonist Potency (ED50)
| Opioid Antagonist | Assay | Agonist | Species | ED50 |
| This compound | Antagonism of morphine analgesia | Morphine | - | Equipotent to naloxone (parenterally)[3] |
| Naloxone | Antagonism of fentanyl-induced analgesia | Fentanyl | Mice | 0.35 mg/kg (subcutaneous)[4] |
| Naloxone | Antagonism of fentanyl-induced lethality | Fentanyl | Mice | 7.19 mg/kg (subcutaneous)[4] |
| Naloxone | Precipitation of withdrawal jumping | Fentanyl | Mice | 0.24 mg/kg (subcutaneous)[4] |
Table 3: Pharmacokinetic & Pharmacodynamic Properties
| Property | This compound | Naloxone |
| Mechanism of Action | MOR antagonist, KOR partial agonist[5] | Pure, competitive antagonist at MOR, KOR, and DOR[6] |
| Duration of Action | Longer than naloxone in dogs[3] | Short (1-2 hours)[7] |
| Clinical Use | Investigated for opioid addiction, not marketed[5] | Standard treatment for opioid overdose[8] |
Signaling Pathways
The primary mechanism of action for both this compound and naloxone at the μ-opioid receptor involves competitive antagonism, thereby blocking the downstream signaling cascade typically initiated by opioid agonists.
Caption: General signaling pathway of opioid antagonism.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
Objective: To determine the binding affinity of a test compound (e.g., naloxone) for a specific opioid receptor subtype (μ, δ, or κ) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human opioid receptor of interest (e.g., CHO-K1 cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Test Compound: this compound or naloxone at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled standard ligand (e.g., unlabeled naloxone).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Cell membranes expressing the target opioid receptor are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled ligand to determine non-specific binding.
-
After incubation to equilibrium, the membrane-bound radioactivity is separated from the unbound radioactivity by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Antagonist Potency (ED50) Determination using the Tail-Flick Test
Objective: To determine the dose of an antagonist (e.g., this compound or naloxone) required to produce a 50% reversal of the analgesic effect of an opioid agonist in a thermal nociception assay.
Materials:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Opioid Agonist: Morphine or fentanyl.
-
Opioid Antagonist: this compound or naloxone.
-
Tail-Flick Apparatus: A device that applies a radiant heat source to the animal's tail and measures the latency to tail withdrawal.
Procedure:
-
A baseline tail-flick latency is determined for each animal by placing its tail over the radiant heat source and recording the time it takes for the animal to flick its tail away. A cut-off time is established to prevent tissue damage.
-
The opioid agonist is administered (e.g., subcutaneously or intraperitoneally).
-
At the time of peak analgesic effect of the agonist, the antagonist is administered at various doses to different groups of animals.
-
Tail-flick latencies are measured again at a set time point after antagonist administration.
-
The percentage of antagonism is calculated for each dose of the antagonist.
-
The ED50 value, the dose of the antagonist that produces a 50% reversal of the agonist's analgesic effect, is determined by regression analysis of the dose-response curve.
Caption: A typical in vivo experimental workflow.
Conclusion
Naloxone remains the cornerstone of opioid antagonism, particularly in emergency medicine, due to its rapid and pure antagonistic effects at the μ-opioid receptor. This compound, while sharing MOR antagonist properties with naloxone, presents a more nuanced pharmacological profile with its KOR partial agonism and longer duration of action. This mixed activity may offer therapeutic potential in specific contexts but also introduces a greater complexity of effects. The lack of extensive, publicly available quantitative data for this compound highlights the need for further research to fully elucidate its pharmacological characteristics and potential clinical applications. For researchers in drug development, the choice between these antagonists will depend on the specific experimental question, with naloxone serving as a well-characterized, selective tool for MOR blockade and this compound offering an avenue to explore mixed MOR/KOR modulation.
References
- 1. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (l-N-cyclopropylmethyl-3,14-dihydroxymorphinan): a new synthetic narcotic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Relative Potency of Inverse Opioid Agonists and a Neutral Opioid Antagonist in Precipitated Withdrawal and Antagonism of Analgesia and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naloxone dosage for opioid reversal: current evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Differential Receptor Kinetics of Oxilorphan and Other Morphinans
For Researchers, Scientists, and Drug Development Professionals
The kinetic properties of a ligand at its receptor—specifically its rates of association (k-on) and dissociation (k-off)—are critical determinants of its pharmacological effects. In the realm of opioid research, understanding these kinetic parameters for morphinan (B1239233) derivatives is crucial for developing safer and more effective analgesics. This guide provides a comparative overview of the receptor kinetics of Oxilorphan and other notable morphinans, supported by experimental data and detailed methodologies.
Comparative Receptor Binding Kinetics
The interaction of a drug with its receptor is defined by more than just its affinity (Ki). The time it resides on the receptor, governed by its dissociation rate, can profoundly influence signaling duration and functional outcomes, such as the balance between G-protein signaling and β-arrestin recruitment.[1][2]
Below is a summary of reported binding affinities for several morphinan compounds across the three main opioid receptors: mu (MOR), kappa (KOR), and delta (DOR). It is important to note that direct comparison of kinetic rates (kon and koff) is challenging due to variations in experimental conditions across different studies.
| Compound | Receptor | Binding Affinity (Ki, nM) | Receptor Activity Profile |
| This compound | MOR | Data not readily available | Antagonist |
| KOR | Data not readily available | Partial Agagonist | |
| DOR | Data not readily available | Antagonist | |
| Levorphanol | MOR | 0.21 | Agonist[3] |
| KOR | 2.3 | Agonist[3] | |
| DOR | 4.2 | Agonist[3] | |
| Naltrexone (B1662487) | MOR | High Affinity (Antagonist) | Antagonist with ~10-fold higher affinity for MOR over KOR[4][5][6] |
| KOR | Moderate Affinity (Antagonist) | Antagonist[6] | |
| DOR | Lower Affinity (Antagonist) | Antagonist[5] | |
| Butorphanol (B1668111) | MOR | 2.4 | Partial Agonist/Antagonist[7][8] |
| KOR | 0.1 | Partial Agonist (G-protein) / Full Agonist (β-arrestin)[7][9] | |
| DOR | Binding affinity reported[10] | Mixed Agonist-Antagonist[10] |
Note: The data presented are compiled from various sources and should be considered illustrative. Direct comparisons require standardized experimental conditions.
Levorphanol demonstrates high affinity as an agonist across all three opioid receptors.[3][11] In contrast, Naltrexone is a potent antagonist, with its blocking effects lasting between 24 to 72 hours, influenced by dosage and metabolism.[4][12] Butorphanol presents a complex profile, acting as a partial agonist or antagonist at the MOR and a potent agonist at the KOR.[7][13] Notably, at the KOR, butorphanol acts as a partial agonist for G-protein activation but a full agonist for β-arrestin recruitment.[7][9]
Visualizing Key Pathways and Protocols
To better understand the context of these kinetic studies, the following diagrams illustrate the canonical opioid receptor signaling cascade and a typical experimental workflow for determining binding kinetics.
Caption: Opioid receptor signaling cascade showing G-protein and β-arrestin pathways.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Accurate determination of kinetic parameters relies on meticulous experimental design. Below are summaries of standard protocols used in the field.
Radioligand Competition Binding Assay
This assay is a cornerstone for determining the equilibrium dissociation constant (Ki) of a test compound.[14][15]
-
Objective: To determine the affinity (Ki) of an unlabeled compound by measuring its ability to compete off a radiolabeled ligand of known affinity.
-
Materials:
-
Cell membranes from a cell line stably expressing the opioid receptor of interest (e.g., MOR, KOR, or DOR).
-
A suitable radioligand (e.g., [³H]diprenorphine) with high affinity and specificity.
-
Unlabeled test compounds (this compound, other morphinans).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters (pre-soaked in polyethyleneimine to reduce nonspecific binding).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubation: In a 96-well plate, incubate a fixed concentration of cell membranes and radioligand (typically at or below its Kd value) with a range of concentrations of the unlabeled test compound.[16][17]
-
Equilibration: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).[16]
-
Separation: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. This step separates the receptor-bound radioligand from the free radioligand.[14][18]
-
Washing: Quickly wash the filters with ice-cold wash buffer to minimize nonspecific binding.[18]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[18]
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technology that allows for the real-time measurement of binding events, providing direct values for kon and koff.[19][20]
-
Objective: To determine the association rate (kon) and dissociation rate (koff) of a compound binding to an immobilized receptor.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Purified, solubilized opioid receptor.
-
Test compounds (analytes).
-
Running buffer.
-
-
Procedure:
-
Immobilization: Covalently immobilize the purified opioid receptor onto the sensor chip surface.
-
Association Phase: Inject the test compound (analyte) at various concentrations across the sensor surface. The binding of the analyte to the immobilized receptor causes a change in the refractive index, which is measured in real-time as a response unit (RU) signal.[20]
-
Dissociation Phase: Replace the analyte solution with running buffer. The dissociation of the compound from the receptor is monitored as a decrease in the RU signal over time.[20]
-
Data Analysis: Fit the association and dissociation curves to kinetic models to derive the kon and koff rate constants. The equilibrium dissociation constant (KD) can then be calculated as koff/kon.[21]
-
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins following receptor agonism, providing insights into the efficacy of a compound.[22][23]
-
Objective: To quantify the ability of a ligand to activate G-protein signaling through a specific GPCR.
-
Materials:
-
Cell membranes expressing the opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP, MgCl2, NaCl.
-
Test compounds.
-
-
Procedure:
-
Incubation: Incubate cell membranes with a fixed concentration of GDP and [³⁵S]GTPγS in the presence of varying concentrations of the test compound.[24][25]
-
Reaction: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. Since [³⁵S]GTPγS is non-hydrolyzable, it remains bound, and the signal accumulates.[23]
-
Separation and Quantification: The reaction is stopped, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS via filtration. The radioactivity is then counted.
-
Data Analysis: Plot the stimulated binding against the log concentration of the agonist to determine potency (EC50) and efficacy (Emax). This assay can distinguish between full agonists, partial agonists, and inverse agonists.[23][26]
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Usefulness for the combination of G protein- and β-arrestin-biased ligands of μ-opioid receptors: Prevention of antinociceptive tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altituderecovery.com [altituderecovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Occupancy of the kappa opioid receptor by naltrexone predicts reduction in drinking and craving - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular interaction between butorphanol and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xenonhealth.com [xenonhealth.com]
- 9. Molecular Interaction Between Butorphanol and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Mu and Kappa Opioid Actions of Butorphanol in Humans Through Differential Naltrexone Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Characterization of Levorphanol, a G-Protein Biased Opioid Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. What is the mechanism of Butorphanol Tartrate? [synapse.patsnap.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. revvity.com [revvity.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. A kinetic study of analyte-receptor binding and dissociation for surface plasmon resonance biosensors applications | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 22. benchchem.com [benchchem.com]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Oxilorphan: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Oxilorphan, an opioid antagonist. Due to the absence of a specific Safety Data Sheet (SDS) with definitive disposal instructions, this document outlines a process for determining the correct disposal pathway based on federal and state regulations.
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste is governed by several key regulations, primarily from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The core principle is to classify the waste to ensure it is handled in a manner that is safe for public health and the environment.
Key Regulatory Frameworks:
-
Resource Conservation and Recovery Act (RCRA): This EPA act governs the disposal of solid and hazardous waste. Pharmaceutical waste may be classified as hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed as a hazardous waste.
-
Drug Enforcement Administration (DEA) Regulations: The DEA regulates the disposal of controlled substances to prevent diversion and abuse.
This compound: Classification and Disposal Pathway Determination
As of this writing, this compound is not explicitly listed as a federally controlled substance by the DEA, nor is it a listed hazardous waste under RCRA. However, a definitive classification is essential for proper disposal. The following workflow will guide you in determining the appropriate disposal procedure.
Caption: this compound Disposal Decision Workflow
Step-by-Step Disposal Procedures
Step 1: Waste Characterization (Crucial First Step)
Before proceeding, you must determine if this compound is considered a hazardous waste in your specific location.
-
Consult your institution's Environmental Health and Safety (EHS) department. They will have the most up-to-date information on federal, state, and local regulations and can provide guidance on proper waste classification.
-
Review State and Local Regulations: Some states have stricter regulations than the EPA.[1]
-
Absence of Data: In the absence of a specific SDS or regulatory listing, a conservative approach is to handle the material as a hazardous waste until a formal determination is made.
Step 2: Segregation and Containerization
Proper segregation prevents the mixing of incompatible waste streams and ensures correct disposal.
-
If determined to be RCRA Hazardous Waste:
-
Use a designated, properly labeled hazardous waste container. The label should include the words "Hazardous Waste," the name of the chemical (this compound), and the specific hazards (e.g., "Toxic").
-
Keep the container closed except when adding waste.
-
-
If determined to be a Non-Hazardous Pharmaceutical Waste:
-
If determined to be a Controlled Substance (unlikely based on current information, but must be verified):
-
Follow your institution's DEA-compliant protocol for the segregation and storage of controlled substances designated for disposal. This typically involves secure, locked storage.
-
Step 3: Disposal Pathway
The final disposal method depends on the waste classification.
-
RCRA Hazardous Waste:
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated at high temperatures.
-
-
Non-Hazardous Pharmaceutical Waste:
-
The recommended disposal method for non-hazardous pharmaceutical waste is incineration through a licensed medical or solid waste incinerator to prevent environmental contamination.[1][2][3]
-
Landfilling of non-hazardous pharmaceutical waste should be avoided.[1]
-
Do not dispose of this compound down the drain.[4]
-
-
DEA Controlled Substance:
-
Disposal must be handled by a DEA-registered reverse distributor. This process is highly regulated and requires specific documentation to prevent diversion.
-
Data Presentation: Waste Management Guidelines
| Waste Classification | Container Type | Labeling Requirements | Primary Disposal Method | Regulatory Oversight |
| RCRA Hazardous Waste | Designated Hazardous Waste Container | "Hazardous Waste," Chemical Name, Hazard Characteristics | High-Temperature Incineration | EPA, State Environmental Agency |
| Non-Hazardous Pharmaceutical Waste | White with Blue Lid (or as specified by vendor) | "For Incineration" | Incineration | State and Local Regulations |
| DEA Controlled Substance | Secure, Tamper-Evident Container | As per DEA regulations | DEA-Registered Reverse Distributor/Incineration | DEA |
Disclaimer: This document provides general guidance. Always consult with your institution's Environmental Health and Safety department and adhere to all applicable federal, state, and local regulations for the proper disposal of chemical waste.
References
Essential Safety and Handling Protocols for Oxilorphan
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Oxilorphan in a laboratory setting. Adherence to these procedures is essential to ensure personal safety and regulatory compliance. This compound is a potent opioid antagonist and requires careful handling to prevent accidental exposure.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed and toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment must be worn at all times when handling this compound.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Powder-free nitrile gloves.[1] Consider double-gloving for enhanced protection. Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if contaminated or damaged.[2] | Prevents dermal absorption, which is a primary route of exposure for many hazardous drugs.[2] Powder-free gloves minimize the risk of aerosolizing the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or airborne particles of this compound. |
| Protective Clothing | A disposable gown or a dedicated lab coat that can be decontaminated. Gowns should be resistant to chemical permeation.[2] | Provides a barrier against skin contact with the compound. Prevents contamination of personal clothing. |
| Respiratory Protection | For routine handling in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. In situations with a risk of aerosol generation or during spill cleanup, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.[1] For firefighting, a self-contained breathing apparatus is necessary. | Minimizes the risk of inhalation, a potential route of exposure. The level of respiratory protection should be determined by a risk assessment of the specific procedure.[3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Assemble all necessary PPE as outlined in Table 1.
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
-
-
Handling:
-
Put on all required PPE, ensuring a proper fit.
-
Conduct all weighing and transfer operations within a ventilated enclosure to minimize inhalation exposure.
-
Handle the compound gently to avoid creating dust.
-
If preparing solutions, add the solvent to the solid this compound slowly to prevent splashing.
-
-
Post-Handling and Cleanup:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of all single-use PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with other laboratory waste streams. All materials that have come into contact with this compound, including gloves, gowns, and weighing papers, should be considered hazardous waste.
-
Labeling: Collect all this compound waste in a clearly labeled, sealed container. The label should indicate "Hazardous Waste - this compound" and include the appropriate hazard symbols.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal company. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and approved vendors.[4] Do not dispose of this compound down the drain, as it is toxic to aquatic life.
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If safe to do so, and while wearing appropriate PPE (including respiratory protection), cover the spill with an absorbent material.
-
Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
By adhering to these safety protocols, researchers can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
